molecular formula C9H9FN4 B1443479 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine CAS No. 1343772-56-4

3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Cat. No.: B1443479
CAS No.: 1343772-56-4
M. Wt: 192.19 g/mol
InChI Key: OAPPLJRAAQLJEH-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine (CAS 1343772-56-4) is a high-purity chemical compound serving as a versatile building block in organic synthesis and drug discovery research. With a molecular formula of C9H9FN4 and a molecular weight of 192.19 g/mol, this amine derivative features a pyridine ring system coupled with a pyrazole moiety, a structural motif of significant interest in medicinal chemistry . Researchers value this compound for its potential as a synthetic intermediate. The N-(pyridin-2-ylmethyl) amine structure is a recognized pharmacophore in developing bioactive molecules . Specifically, this core scaffold has been identified as an optimal component in the development of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which have demonstrated potent in vitro activity against Mycobacterium tuberculosis (M.tb) as inhibitors of mycobacterial ATP synthase . Furthermore, analogous compounds featuring pyridine and pyrazole units are extensively investigated as potent antagonists for targets like the Vanilloid receptor 1 (TRPV1), a promising therapeutic target for managing neuropathic pain . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-8-2-1-4-11-9(8)12-6-7-3-5-13-14-7/h1-5H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPPLJRAAQLJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a strategic synthetic pathway, including the preparation of key precursors, and outlines a suite of analytical techniques for the thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies. The synthesis of pyrazole derivatives is a cornerstone of modern medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fusion of a pyrazole moiety with a substituted pyridine ring, as seen in the title compound, presents a promising scaffold for the development of novel therapeutic agents.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a convergent synthesis strategy. This involves the separate preparation of two key intermediates: 2-amino-3-fluoropyridine and (1H-pyrazol-3-yl)methanamine , followed by their coupling to form the target molecule. This approach allows for the optimization of each synthetic step independently, leading to higher overall yields and purity.

Synthesis of Precursor 1: 2-amino-3-fluoropyridine

The preparation of 2-amino-3-fluoropyridine is a critical first step. Several methods have been reported for the synthesis of aminofluoropyridines. A robust and scalable method involves the ammonification of a di-fluorinated pyridine precursor, followed by a reduction step.[3]

Protocol 1: Synthesis of 2-amino-3-fluoropyridine

  • Ammonification: 2,3-Difluoro-5-chloropyridine is reacted with aqueous ammonia in a sealed vessel at a temperature of 110-140°C for 16-24 hours. The molar ratio of the pyridine to ammonia is typically in the range of 1:8 to 1:14.[4] This reaction selectively displaces the fluorine atom at the 2-position due to its higher activation towards nucleophilic aromatic substitution.

  • Reduction: The resulting 2-amino-3-fluoro-5-chloropyridine is then subjected to a reduction reaction to remove the chlorine atom. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is an effective method.[4] The reaction is typically carried out in a suitable solvent, such as methanol, under a hydrogen atmosphere.

  • Purification: The final product, 2-amino-3-fluoropyridine, is purified by filtration to remove the catalyst, followed by evaporation of the solvent and recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Sealed Vessel and Elevated Temperature: The use of a sealed vessel and high temperature for the ammonification step is necessary to achieve a sufficient reaction rate between the gaseous ammonia and the pyridine substrate in solution.

  • Catalytic Hydrogenation: This method is a clean and efficient way to achieve dehalogenation without affecting the other functional groups on the pyridine ring.

Synthesis of Precursor 2: (1H-pyrazol-3-yl)methanamine

The synthesis of (1H-pyrazol-3-yl)methanamine can be achieved from a more readily available pyrazole derivative, such as pyrazole-3-carbaldehyde or pyrazole-3-carbonitrile.

Protocol 2: Synthesis of (1H-pyrazol-3-yl)methanamine from Pyrazole-3-carbonitrile

  • Reduction of the Nitrile: 1H-Pyrazole-3-carbonitrile is reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically used for this transformation. The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature to control the reactivity of the hydride reagent.

  • Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated under reduced pressure to yield (1H-pyrazol-3-yl)methanamine.

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride: LiAlH₄ is a potent reducing agent capable of reducing nitriles to primary amines. Its use necessitates anhydrous conditions due to its high reactivity with water.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

Final Coupling Step: Synthesis of this compound

The final step in the synthesis is the coupling of the two precursors. Reductive amination is a highly effective and widely used method for the formation of C-N bonds. This reaction involves the formation of an imine or enamine intermediate from the reaction of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Protocol 3: Reductive Amination

  • Reaction Setup: 3-Fluoropyridin-2-amine (1.2 mmol) and 1H-pyrazole-3-carbaldehyde (1 mmol) are dissolved in a suitable dry solvent, such as 1,2-dichloroethane (35 mL).[3]

  • Reducing Agent Addition: A mild reducing agent, sodium triacetoxyborohydride (1.4 mmol), is added to the solution.[3]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux for 1-3 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Causality Behind Experimental Choices:

  • Reductive Amination: This one-pot procedure is efficient and avoids the isolation of the potentially unstable imine intermediate.

  • Sodium Triacetoxyborohydride: This reagent is a mild and selective reducing agent for imines and enamines, and it is compatible with a wide range of functional groups. It is also less sensitive to moisture compared to other hydride reagents like sodium borohydride.

Synthetic Workflow Diagram:

Caption: Convergent synthesis of the target compound.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings, as well as the methylene bridge. The chemical shifts and coupling constants will provide valuable information about the connectivity of the molecule. For instance, the protons on the pyridine ring will likely appear as doublets or multiplets in the aromatic region, while the pyrazole protons will also have characteristic shifts. The methylene protons would likely appear as a doublet coupled to the adjacent NH proton.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For example, the carbon atoms attached to fluorine and nitrogen will have characteristic downfield shifts.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are invaluable for the unambiguous assignment of all proton and carbon signals.

    • COSY (Correlation Spectroscopy): Will establish the connectivity between coupled protons within the pyridine and pyrazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the overall structure and the point of attachment between the two heterocyclic rings.

Expected NMR Data Summary:

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyridine-H7.0 - 8.2110 - 160To other pyridine carbons and the methylene carbon
Pyrazole-H6.0 - 7.8100 - 140To other pyrazole carbons and the methylene carbon
Methylene (-CH₂-)4.5 - 5.0 (d)40 - 50To pyridine C2 and pyrazole C3
Amine (-NH-)5.0 - 6.0 (t)-To methylene protons and pyridine C2

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum will show the molecular ion peak ([M+H]⁺), and the fragmentation pattern can provide additional structural information.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching: A medium to sharp band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

  • C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.

Physical and Analytical Characterization
  • Melting Point: The melting point of the purified solid should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.

Characterization Workflow Diagram:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical & Physical Characterization cluster_confirmation Structure & Purity Confirmation Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy Start->IR MP Melting Point Start->MP HPLC HPLC Purity Start->HPLC Confirmation Confirmed Structure & Purity >95% NMR->Confirmation MS->Confirmation IR->Confirmation MP->Confirmation HPLC->Confirmation

Caption: Workflow for compound characterization.

Potential Applications and Future Directions

The structural motif of this compound, combining a pyrazole ring known for its diverse biological activities with a fluorinated aminopyridine scaffold, suggests potential applications in drug discovery.[1][2] Pyrazole derivatives have been investigated for a wide range of therapeutic targets, including kinases, and the fluorine atom can enhance metabolic stability and binding affinity. Further research could involve screening this compound against various biological targets, as well as the synthesis of analogues with modifications on both the pyrazole and pyridine rings to explore structure-activity relationships (SAR).

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this promising heterocyclic compound for further investigation in drug discovery and development programs.

References

  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2025). Retrieved from [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • PubMed. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine (CAS No: 1343772-56-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule incorporates three key structural motifs: a fluorinated pyridine ring, a flexible aminomethyl linker, and a pyrazole moiety. These features make it a valuable scaffold for developing novel therapeutics.[1][2] This document outlines authoritative, field-proven protocols for determining its core physicochemical properties, including lipophilicity (LogP/LogD), aqueous solubility, and ionization constants (pKa). The causality behind experimental choices is detailed to ensure methodological robustness and data integrity, aligning with the standards of pharmaceutical research and development.

Introduction and Strategic Significance

The convergence of a pyridine ring, a pyrazole nucleus, and fluorine substitution in a single molecule marks this compound as a compound of high strategic value. Pyrazole derivatives are well-established pharmacophores, known for a wide spectrum of biological activities, including anti-inflammatory and anti-cancer properties.[1][3] The pyrazole ring system is a versatile bioisostere that can participate in hydrogen bonding as both a donor (N1-H) and an acceptor (N2), which is crucial for molecular recognition at biological targets.[4]

The inclusion of a fluorine atom on the pyridine ring is a common tactic in modern medicinal chemistry to modulate metabolic stability, membrane permeability, and binding affinity. This guide provides researchers and drug development professionals with the necessary experimental frameworks to fully characterize the physicochemical profile of this molecule, which is foundational for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Identity and Core Properties

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

PropertyValueSource
Chemical Name This compound-
CAS Number 1343772-56-4[5]
Molecular Formula C₉H₉FN₄[5]
Molecular Weight 192.19 g/mol [5]
SMILES FC1=CC=CN=C1NCC2=NNC=C2[5]
Hazard Codes H302, H315, H319, H335[5][6]
GHS Signal Word Warning[5][6]

Chemical Structure: Chemical structure of this compound

Lipophilicity Assessment (LogP/LogD)

Lipophilicity is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior. It is quantified by the partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH).

Experimental Determination: The Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of the compound between n-octanol and an aqueous buffer, remaining the most accurate and authoritative technique.[7]

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Dosing: Prepare a stock solution of the test compound in n-octanol. Add a precise volume of this stock to a vial containing a known volume of the pre-saturated aqueous buffer to initiate the partitioning process.

  • Equilibration: Vigorously shake the vials for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.

  • Sampling and Analysis: Carefully sample an aliquot from each phase. Quantify the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous)

Expertise & Causality: The shake-flask method is the gold standard because it allows for true thermodynamic equilibrium to be reached between the two immiscible phases, providing a direct and unambiguous measure of partitioning.[7]

Trustworthiness - Self-Validation: To ensure accuracy, run a control compound with a known LogP/LogD value in parallel. The experimentally determined value for the control should fall within ±0.2 log units of the literature value.

High-Throughput Alternative: RP-HPLC Method

For earlier-stage discovery, a faster, indirect method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective.[8] This method correlates the compound's retention time on a hydrophobic stationary phase with its lipophilicity.[9]

Protocol:

  • System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (A) and an organic solvent like methanol or acetonitrile (B).

  • Calibration: Prepare a set of 5-7 calibration standards with known LogP values that span a range bracketing the expected LogP of the test compound.

  • Isocratic Elution: Inject each standard and the test compound, measuring the retention time (t_R). Calculate the retention factor (k) for each compound.

  • Data Analysis: Plot the known LogP values of the standards against their calculated log(k) values. A linear regression of this plot creates a calibration curve.

  • LogP Determination: Determine the log(k) of the test compound and use the linear regression equation to calculate its LogP. The extrapolated value to 100% aqueous mobile phase (log kw) is considered the most reliable lipophilicity index.[9][10]

Visualization: Shake-Flask Workflow```dot

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with Buffer dose Dose Compound into Octanol/Buffer Phases prep1->dose prep2 Saturate Buffer with n-Octanol prep2->dose shake Shake to Equilibrate dose->shake spin Centrifuge to Separate Phases shake->spin sample Sample Aqueous & Organic Layers spin->sample hplc Quantify by HPLC sample->hplc calc Calculate LogD hplc->calc

Caption: Interplay of key factors that govern aqueous solubility.

Ionization Constant (pKa)

The pKa value(s) define the pH at which a molecule transitions between its ionized and neutral forms. For this compound, with its multiple nitrogen atoms (pyridine, pyrazole, secondary amine), determining the pKa is essential for predicting its behavior in different physiological environments.

Experimental Determination: Potentiometric Titration

This is a highly accurate and reliable method for pKa determination. [11] Protocol:

  • Solution Preparation: Accurately dissolve a known mass of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed for solubility).

  • Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized acid (e.g., 0.1 M HCl) while monitoring the solution's pH with a calibrated pH electrode.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Visualization: Potential Protonation Sites

G cluster_sites Potential Basic Centers (Protonation Sites) N_pyridine Pyridine N N_amine Amine N N_pyrazole Pyrazole N2

Caption: The three primary basic centers susceptible to protonation.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides definitive confirmation of the compound's structure and purity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals would include distinct aromatic protons on both the fluoropyridine and pyrazole rings, a signal for the methylene bridge protons (likely a doublet coupled to the amine proton), and a characteristic broad singlet for the pyrazole N-H proton, often observed at a high chemical shift (>10 ppm). [12]The fluorine atom will introduce specific splitting patterns for adjacent protons.

    • ¹³C NMR: The spectrum will show the corresponding carbon signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 193.09, confirming the molecular weight. Tandem MS (MS/MS) can reveal fragmentation patterns characteristic of the pyrazole and pyridine rings. [13]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and pyrazole groups, C=N stretching within the aromatic rings, and a C-F stretching band. [12]

Summary of Physicochemical Properties

This table summarizes the essential physicochemical parameters for this compound and the authoritative methods for their determination.

ParameterRecommended Determination MethodSignificance in Drug Development
Lipophilicity (LogD at pH 7.4) Shake-Flask MethodGoverns membrane permeability, protein binding, and metabolism.
Aqueous Solubility Thermodynamic Shake-Flask MethodImpacts dissolution rate and oral bioavailability.
Ionization Constant (pKa) Potentiometric TitrationDetermines the charge state at physiological pH, affecting solubility and target interaction.
Molecular Weight High-Resolution Mass SpectrometryConfirms chemical identity.
Chemical Structure ¹H & ¹³C NMR SpectroscopyProvides definitive structural confirmation.

Conclusion

This compound is a compound with high potential as a scaffold in drug discovery. A thorough and accurate characterization of its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for successful drug development. The experimental protocols detailed in this guide—from the gold-standard shake-flask methods for solubility and lipophilicity to potentiometric pKa determination—provide a robust and self-validating framework for generating the high-quality data needed to advance research and make informed decisions. Adherence to these methodologies will ensure a solid foundation for any research program centered on this promising molecular architecture.

References

  • (Reference details for image placeholders - not
  • MDPI. (2022-11-07). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • DAU. (2022-03-30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors.... Available from: [Link]

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  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Available from: [Link]

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  • ResearchGate. (2025-08-07). Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity. Available from: [Link]

  • PubMed. (2017-12-15). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ACS Omega. (2025-03-20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

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  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. Available from: [Link]

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  • ACS Publications. (2025-06-05). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Available from: [Link]

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • American Pharmaceutical Review. (2011-07-01). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

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  • KTU ePubl. (2023-09-13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

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  • BMG LABTECH. (2023-04-06). Drug solubility: why testing early matters in HTS. Available from: [Link]

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  • JoVE. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

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Sources

An In-depth Technical Guide to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine (CAS Number 1343772-56-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this guide synthesizes information from analogous structures and established synthetic methodologies to present a holistic view of its chemical properties, a plausible synthetic route, and its potential applications, particularly in the realm of kinase inhibition. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyrazole-Pyridine Scaffold

The fusion of pyrazole and pyridine rings in a single molecular entity creates a privileged scaffold in drug discovery. Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Similarly, the aminopyridine moiety is a cornerstone in the development of kinase inhibitors, which have revolutionized the treatment of various cancers and other diseases. The compound this compound combines these two critical pharmacophores, suggesting its potential as a valuable building block for novel therapeutics. The fluorine substituent on the pyridine ring can further enhance binding affinity and modulate pharmacokinetic properties, making this a particularly interesting scaffold for targeted drug design.

Molecular Profile and Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
CAS Number 1343772-56-4Chemical Abstracts Service
Molecular Formula C9H9FN4Calculated
Molecular Weight 192.19 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanolGeneral solubility of N-heterocycles
pKa The aminopyridine nitrogen is expected to be basic, while the pyrazole NH is weakly acidic.Standard pKa values of pyridines and pyrazoles

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum would likely show distinct signals for the protons on the pyridine and pyrazole rings, as well as the methylene bridge. The fluorine atom would cause splitting of adjacent proton signals.

  • ¹³C NMR: The carbon signals would be influenced by the electronegativity of the nitrogen and fluorine atoms. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 193.08.

Proposed Synthetic Strategy and Methodologies

A plausible and efficient synthesis of this compound can be conceptualized through a convergent approach, leveraging established methodologies for the preparation of its key intermediates: 2-amino-3-fluoropyridine and a suitable 1H-pyrazole-3-carbaldehyde or its corresponding amine precursor.

Synthesis of Key Intermediates

A. 2-Amino-3-fluoropyridine:

The synthesis of 2-amino-3-fluoropyridine can be approached through several routes, often starting from commercially available di- or tri-substituted pyridines. One common method involves the ammonolysis of a suitable precursor like 2,3-difluoropyridine.[3]

B. (1H-Pyrazol-3-yl)methanamine:

The preparation of 3-(aminomethyl)pyrazoles can be achieved from the corresponding pyrazole-3-carboxylic acids.[1] The carboxylic acid can be converted to an amide, which is then reduced to the amine.

Convergent Synthesis of the Final Compound

The final assembly of this compound can be envisioned through a reductive amination reaction. This widely used and robust reaction would involve the coupling of 2-amino-3-fluoropyridine with 1H-pyrazole-3-carbaldehyde in the presence of a reducing agent.

G A 2-Amino-3-fluoropyridine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 1H-Pyrazole-3-carbaldehyde B->C D This compound C->D

Figure 1: Proposed synthetic workflow.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-amino-3-fluoropyridine (1.0 eq) and 1H-pyrazole-3-carbaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).

  • Reductive Amination: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound strongly suggest its utility as a scaffold for kinase inhibitors. The 2-aminopyridine core is a well-established hinge-binding motif in numerous FDA-approved kinase inhibitors.[4] The pyrazole moiety can be further functionalized to interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound Scaffold Hinge Region Hinge Region Solvent Front Solvent Front Back Pocket Back Pocket Aminopyridine Aminopyridine Aminopyridine->Hinge Region H-Bonding Pyrazole Pyrazole Pyrazole->Solvent Front Further Functionalization

Figure 2: Kinase binding hypothesis.

The fluorine atom on the pyridine ring can serve multiple purposes, including:

  • Modulating Basicity: Affecting the pKa of the pyridine nitrogen, which can influence hinge-binding interactions.

  • Improving Metabolic Stability: Blocking potential sites of metabolism.

  • Enhancing Binding Affinity: Through favorable electrostatic interactions with the target protein.

Given the prevalence of this scaffold in patented kinase inhibitors, it is highly probable that this compound serves as a key intermediate in the synthesis of more complex and potent drug candidates.

Conclusion

This compound is a strategically important molecule that embodies the principles of modern medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive theoretical framework for its synthesis, properties, and potential applications. The convergence of the biologically active pyrazole and aminopyridine moieties, enhanced by the presence of a fluorine substituent, positions this compound as a valuable tool for researchers in the pursuit of novel kinase inhibitors and other targeted therapies. Further empirical investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
  • Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. | Request PDF - ResearchGate. (URL: [Link])

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. (URL: [Link])

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - NIH. (URL: [Link])

Sources

A Strategic Guide to the In Vitro Evaluation of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine: From Target Validation to Cellular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a comprehensive and logically structured workflow for the in vitro evaluation of the novel chemical entity (NCE), 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, hereafter referred to as "NCE-FPPA." The molecular architecture of NCE-FPPA, incorporating a fluorinated pyridine ring and a pyrazole moiety, is frequently associated with compounds targeting protein kinases.[1][2] Therefore, this guide is predicated on the hypothesis that NCE-FPPA is a potential protein kinase inhibitor. We present a phased approach, beginning with fundamental biochemical screening to establish potency and selectivity, progressing to cell-based assays to determine functional effects, and culminating in target engagement studies to confirm the mechanism of action within a physiological context. Each section provides not only detailed, field-tested protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating evaluation cascade for researchers in drug discovery and development.

Introduction: Rationale and Strategic Overview

The discovery of novel small-molecule inhibitors is a cornerstone of modern therapeutics. The compound this compound (NCE-FPPA) contains key pharmacophoric elements, such as pyridine and pyrazole heterocycles, which are prevalent in a multitude of FDA-approved drugs, particularly kinase inhibitors.[1][2][3][4] The fluorine substitution can further enhance metabolic stability and binding affinity.[5] This guide provides a strategic framework to systematically de-risk and characterize NCE-FPPA, moving from a broad, high-throughput screening approach to more complex, hypothesis-driven cellular assays. The ultimate goal is to build a comprehensive data package that validates its mechanism of action and establishes a clear structure-activity relationship (SAR).[6][7]

Phase 1: Biochemical Potency and Selectivity Profiling

The initial and most critical step is to determine if NCE-FPPA has activity against its hypothesized target class and to understand its selectivity. A broad kinase screen provides an unbiased view of the compound's biochemical profile.

Causality Behind Experimental Choice: Why a Luminescence-Based Assay?

While traditional radiometric assays using [γ-³²P]-ATP are highly sensitive, they pose safety and disposal challenges.[8] We recommend the ADP-Glo™ Kinase Assay platform, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[9] Its universality across virtually any kinase-substrate pair, high signal-to-background ratio, and resistance to interference from many library compounds make it a robust and scalable choice for both primary screening and detailed kinetic studies.[9]

Experimental Workflow: Kinase Inhibition Screening

The workflow is designed to first identify potential kinase targets at a single high concentration of NCE-FPPA and then validate these "hits" by generating full dose-response curves to determine the half-maximal inhibitory concentration (IC50).

G cluster_0 Phase 1: Biochemical Screening A Prepare NCE-FPPA Stock Solution (e.g., 10 mM in DMSO) B Primary Screen: Test NCE-FPPA at 10 µM against a broad kinase panel (e.g., 100+ kinases) A->B C Data Analysis: Identify kinases with >50% inhibition B->C D Hit Validation: Perform 10-point dose-response (e.g., 1 nM to 10 µM) for identified 'hits' C->D E IC50 Determination: Calculate potency for validated hits D->E

Caption: Workflow for biochemical screening and hit validation.

Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation : Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100), kinase/substrate mix, and ATP solution. The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate and comparable IC50 values.[10]

  • Compound Plating : Serially dilute NCE-FPPA in DMSO and then in kinase buffer. Dispense 5 µL of diluted compound into a 384-well plate. Include "vehicle control" wells (DMSO only) and "no enzyme" wells for background correction.

  • Kinase Reaction : Add 10 µL of the kinase/substrate solution to each well.

  • Initiation : Add 10 µL of the ATP solution to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Termination & ADP Detection : Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Read luminescence on a plate reader.

  • Analysis : Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Profile

All quantitative data should be summarized for clarity. The table below presents a hypothetical outcome of the screening.

Kinase TargetIC50 (nM) for NCE-FPPAComments
Kinase A15Potent Hit
Kinase B25Potent Hit
Kinase C1,200Weak Activity
Kinase D>10,000Inactive
Kinase E>10,000Inactive

Phase 2: Cellular Activity and Cytotoxicity

Demonstrating biochemical potency is insufficient; the compound must be able to penetrate cell membranes and exert a functional effect in a complex cellular environment.[11] Cell viability assays are a primary method to measure the antiproliferative or cytotoxic effects of a compound.

Causality Behind Experimental Choice: Why an MTS Assay?

Tetrazolium reduction assays like MTT and MTS are standard methods for assessing cell viability.[12] These assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[13][14] We select the MTS assay because its formazan product is soluble in cell culture media, eliminating the need for a separate solubilization step required in the MTT assay and simplifying the workflow.[12][14]

Protocol: MTS Cell Viability Assay
  • Cell Plating : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Choose cell lines where the target kinase (e.g., "Kinase A" from Phase 1) is known to be a critical driver of proliferation. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare a 10-point serial dilution of NCE-FPPA. Add the diluted compound to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) and untreated controls.

  • Incubation : Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.

  • MTS Reagent Addition : Add 20 µL of the MTS reagent solution to each well.[13]

  • Incubation for Color Development : Incubate for 1-4 hours at 37°C, allowing metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.[12][13]

  • Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Antiproliferative Activity
Cell Line (Target)GI50 (nM) for NCE-FPPA
Cell Line 1 (Kinase A)85
Cell Line 2 (Kinase A)120
Cell Line 3 (Kinase B)95
Cell Line 4 (Low Target Expression)>10,000

Phase 3: In-Cell Target Engagement

A critical step in modern drug discovery is to confirm that the compound physically interacts with its intended protein target within the cell.[15][16] This provides mechanistic confidence that the observed cellular phenotype (e.g., growth inhibition) is a direct result of on-target activity.[7][11]

Causality Behind Experimental Choice: Why a Cellular Thermal Shift Assay (CETSA®)?

CETSA® is a powerful biophysical technique that measures the thermal stabilization of a target protein upon ligand binding.[15] When a compound binds to its target, it typically increases the protein's melting temperature (Tm). This change can be detected by heating intact cells or cell lysates to various temperatures, separating soluble from aggregated protein, and quantifying the amount of soluble target protein remaining via techniques like Western blotting or mass spectrometry. It is a label-free method that directly confirms target interaction in a physiological setting.[15]

G cluster_0 Principle of CETSA® A Unbound Target Protein C Heat Gradient Applied (e.g., 40°C to 70°C) A->C B Target Protein + NCE-FPPA (Bound Complex) B->C D Protein Denatures & Aggregates at lower temperature C->D No drug E Protein is Stabilized Denatures at higher temperature C->E + drug F Quantify Soluble Protein (e.g., Western Blot) D->F E->F

Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).

Protocol: CETSA® Workflow
  • Cell Treatment : Treat cultured cells with either vehicle (DMSO) or a saturating concentration of NCE-FPPA (e.g., 10-100x the GI50 value) for 1-2 hours.

  • Harvesting : Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge : Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Cool immediately to 4°C.

  • Separation : Separate the soluble protein fraction from the precipitated/aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification : Collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., Kinase A) remaining in the supernatant for both vehicle- and NCE-FPPA-treated samples using Western blotting with a target-specific antibody.

  • Data Analysis : Plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the NCE-FPPA-treated sample compared to the vehicle control confirms target engagement.

Summary and Forward Outlook

This guide presents a rigorous, three-phase in vitro evaluation cascade for the novel compound NCE-FPPA. By systematically determining its biochemical potency and selectivity, assessing its cellular activity, and confirming its on-target engagement, a researcher can build a high-confidence data package. Positive results from this workflow—namely, high potency against a specific kinase, a corresponding antiproliferative effect in relevant cell lines, and a confirmed thermal shift in a CETSA® assay—would provide a strong rationale for advancing NCE-FPPA into further lead optimization and subsequent in vivo efficacy and safety studies.

References

  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Selvita. (2025). A Novel Approach to Target Engagement for Drug Discovery. Retrieved from [Link]

  • American Chemical Society. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

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  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014081816A1 - Fluoro-derivatives of pyrazole-substituted amino-heteroaryl compounds.
  • Journal of Science & Technology. (2020). View of Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2018). Research Article Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. Retrieved from [Link]

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Mechanism of Action of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the domain of oncology and inflammatory diseases. Its unique electronic and structural features enable it to serve as a highly effective "hinge-binding" motif for a variety of protein kinases. This technical guide synthesizes current knowledge to provide an in-depth analysis of the mechanism of action for derivatives of this class. We will explore the molecular interactions that drive target engagement, dissect the downstream signaling consequences of this engagement, and provide detailed, field-proven protocols for elucidating and validating the mechanism of action in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel targeted therapeutics.

Introduction: The Rise of a Privileged Kinase Scaffold

Protein kinases, which regulate the majority of cellular signaling pathways, are one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, most notably cancer. The core challenge in kinase inhibitor development lies in achieving high potency for the intended target while maintaining selectivity against the ~500+ other kinases in the human kinome to minimize off-target toxicity.

The this compound core has emerged as a foundational scaffold for potent and selective kinase inhibitors.[1] Heterocyclic compounds featuring pyrazole and pyridine rings are well-established for their broad biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2] The specific arrangement of nitrogen atoms and the fluorine substituent in this scaffold provides an ideal geometry for forming critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, which is a cornerstone of ATP-competitive inhibition.

This guide will deconstruct the mechanism of action from the ground up, starting with the fundamental molecular interactions and expanding to the cellular consequences and the experimental workflows required to validate them.

Core Mechanism: ATP-Competitive Kinase Inhibition

The predominant mechanism of action for this class of derivatives is the inhibition of protein kinase activity through competition with adenosine triphosphate (ATP).

The Hinge-Binding Paradigm

The ATP-binding site of a kinase is a highly conserved pocket. A key feature is the "hinge" region, a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase domain. This region typically presents a series of hydrogen bond donors and acceptors that anchor the adenine ring of ATP.

The this compound scaffold is exquisitely designed to mimic this interaction.

  • Aminopyridine Moiety: The nitrogen atom of the pyridine ring and the exocyclic amine group act as a hydrogen bond donor-acceptor pair, forming one or two crucial hydrogen bonds with the backbone amide groups of the hinge residues (e.g., the canonical interaction with a conserved cysteine or methionine).

  • Pyrazole Ring: The nitrogen atoms of the pyrazole ring can form additional hydrogen bonds or van der Waals interactions, further anchoring the inhibitor in the pocket and contributing to its potency and residence time.[3]

  • Fluorine Substituent: The electron-withdrawing fluorine atom on the pyridine ring can modulate the pKa of the ring nitrogens, optimizing the hydrogen bonding potential and often enhancing metabolic stability and membrane permeability.

This tight binding within the ATP pocket physically precludes ATP from binding, thereby shutting down the phosphotransferase activity of the kinase.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region Hinge Residue 1 (e.g., Cys) Hinge Residue 2 (e.g., Met) inhibitor This compound Derivative Aminopyridine Moiety Pyrazole Moiety inhibitor:f1->hinge:f1 H-Bond inhibitor:f1->hinge:f2 H-Bond inhibitor:f2->hinge:f0 Stabilizing Interactions label_block Blocked atp ATP label_block->atp

Caption: General binding mode of the scaffold in a kinase ATP pocket.

Achieving Selectivity

While the hinge interaction is fundamental, selectivity is achieved by exploiting less conserved regions of the ATP pocket. Modifications to the pyrazole ring and the pyrazol-3-ylmethyl portion of the scaffold can introduce moieties that interact with:

  • The selectivity pocket (or "back pocket").

  • The gatekeeper residue , a key amino acid that controls access to deeper hydrophobic pockets.

  • The ribose-binding pocket .

By tailoring these interactions, derivatives can be optimized to potently inhibit a specific target kinase while sparing others. For example, compounds targeting the understudied PCTAIRE family of kinases achieved selectivity through modifications on the pyrazole ring.[3] Similarly, derivatives have been developed as selective inhibitors of Aurora Kinase B and LRRK2 by targeting unique features within their respective active sites.[4][5]

Dissecting Specific Mechanisms and Signaling Pathways

The functional consequence of inhibiting a kinase depends entirely on the biological role of that specific kinase. Derivatives of this scaffold have been shown to modulate several critical cancer and inflammatory pathways.

Case Study: Inhibition of Aurora Kinase B and Mitotic Arrest

Aurora Kinase B (AURKB) is a master regulator of mitosis, essential for chromosome condensation, spindle assembly, and cytokinesis. Its overexpression is a hallmark of many cancers.[4]

  • Mechanism: An AURKB-inhibiting derivative of the this compound class would bind to the ATP pocket of AURKB, preventing the phosphorylation of its key substrates, such as Histone H3.

  • Downstream Effects:

    • Failure of proper chromosome alignment at the metaphase plate.

    • Activation of the spindle assembly checkpoint, leading to prolonged mitotic arrest.

    • Ultimately, endoreduplication (bypassing mitosis to re-enter the G1 phase with duplicated DNA) and apoptosis.

  • Therapeutic Implication: Induction of cancer cell-specific death by disrupting cell division.

G cluster_pathway Normal Mitotic Pathway AURKB Aurora Kinase B (Active) pHistoneH3 Phospho-Histone H3 (Ser10) AURKB->pHistoneH3 Phosphorylates HistoneH3 Histone H3 Chromosome Chromosome Condensation pHistoneH3->Chromosome Mitosis Proper Mitotic Progression Chromosome->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest Leads to Inhibitor Derivative Inhibitor Inhibitor->AURKB Inhibits

Caption: Simplified AURKB signaling pathway and point of inhibition.

Case Study: Inhibition of FLT3-ITD in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for hematopoietic stem cell development. Internal tandem duplication (ITD) mutations lead to constitutive, ligand-independent activation of FLT3, driving proliferation and survival in about 30% of AML cases.[6]

  • Mechanism: A derivative targeting FLT3-ITD binds to the constitutively active kinase domain, blocking its autophosphorylation and the subsequent phosphorylation of downstream effectors.

  • Downstream Effects:

    • Inhibition of pro-survival signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways.

    • Downregulation of anti-apoptotic proteins like MCL-1.

    • Induction of G1 cell cycle arrest and apoptosis in FLT3-ITD-positive leukemia cells.[6]

  • Therapeutic Implication: Targeted therapy for a genetically defined subset of AML patients.

Experimental Guide to Mechanistic Elucidation

Validating the mechanism of action requires a multi-faceted approach, moving from biochemical confirmation of target inhibition to cellular evidence of pathway modulation and functional outcomes.

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC₅₀) of a derivative against the target kinase and a panel of off-target kinases to assess selectivity.

Methodology (Luminescence-based Assay, e.g., ADP-Glo™):

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the kinase and its specific peptide substrate in the kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer at a concentration equal to the Km for the specific kinase.

    • Serially dilute the test compound in 100% DMSO, followed by a final dilution in kinase buffer to create 4X compound solutions.

  • Kinase Reaction:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Trustworthiness Check: The use of ATP at its Km concentration provides a standardized and physiologically relevant condition for comparing inhibitor potencies. Running a counterscreen against a broad panel of kinases is essential to validate claims of selectivity.

Representative Data:

Kinase TargetIC₅₀ (nM) for Derivative XSelectivity Fold (vs. Target)
AURKB 5.2 1
CDK2850163x
FLT3>10,000>1900x
LRRK22,100404x
VEGFR21,500288x
Protocol 2: Cellular Target Engagement Confirmation (Western Blot)

Objective: To confirm that the compound inhibits the target kinase inside living cells by measuring the phosphorylation status of a direct downstream substrate.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells known to express the target kinase (e.g., HCT-116 for AURKB) at a density of 1x10⁶ cells/well in a 6-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of the test compound (e.g., 0, 10, 50, 200, 1000 nM) for 2-4 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 for AURKB inhibition).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL substrate.

  • Imaging and Analysis:

    • Image the chemiluminescence signal.

    • Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to show a dose-dependent decrease in substrate phosphorylation.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot cluster_3 Analysis A1 Plate Cells A2 Treat with Inhibitor A1->A2 B1 Lyse Cells A2->B1 B2 Quantify Protein (BCA) B1->B2 C1 SDS-PAGE B2->C1 C2 Transfer to Membrane C1->C2 C3 Block & Probe with Primary Antibody (e.g., anti-pSubstrate) C2->C3 C4 Probe with Secondary Antibody C3->C4 C5 Detect Signal (ECL) C4->C5 D1 Image & Quantify Bands C5->D1 D2 Confirm Dose-Dependent Inhibition D1->D2

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The this compound scaffold is a powerful platform for the design of targeted kinase inhibitors. Its mechanism of action is rooted in its ability to form high-affinity, specific interactions within the ATP-binding pocket of protein kinases, leading to the potent and selective inhibition of key signaling pathways implicated in human disease. The case studies presented herein for Aurora Kinase B and FLT3-ITD illustrate the therapeutic potential that can be unlocked by decorating this core structure.

Future research will undoubtedly focus on further refining the selectivity of these derivatives, exploring their potential against novel kinase targets in the "dark kinome,"[3] and developing compounds with optimized pharmacokinetic and pharmacodynamic properties suitable for clinical development. The systematic application of the biochemical and cellular protocols outlined in this guide will be essential for validating the mechanisms of these next-generation inhibitors and advancing them toward the clinic.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Available at: [Link]

  • Asian Journal of Chemistry. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Available at: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Available at: [Link]

  • ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). Available at: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). Available at: [Link]

  • American Chemical Society. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Available at: [Link]

  • National Center for Biotechnology Information. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). Available at: [Link]

  • National Center for Biotechnology Information. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Available at: [Link]

  • ResearchGate. Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. (2022). Available at: [Link]

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  • MySkinRecipes. 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine. (n.d.). Available at: [Link]

  • eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). Available at: [Link]

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The Emergence of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine as a High-Value Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This approach centers on screening low molecular weight compounds, or "fragments," which, despite often weak initial binding, provide highly efficient starting points for optimization.[2][3] This guide focuses on a particularly promising fragment, 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine , which combines the privileged pyrazole and pyridine scaffolds.[4][5][6] We will explore its synthesis, physicochemical properties, and its potential as a versatile starting point for developing potent and selective modulators of various biological targets. This document serves as a technical manual, providing field-proven insights and detailed protocols for researchers aiming to leverage this fragment in their drug discovery campaigns.

The Strategic Advantage of Fragment-Based Drug Discovery (FBDD)

Traditional high-throughput screening (HTS) involves testing large libraries of complex, drug-like molecules. In contrast, FBDD utilizes a more focused library of smaller molecules (typically with a molecular weight < 250 Da).[7] The core principle is that smaller molecules can explore chemical space more effectively, leading to a higher probability of finding a binding event, or "hit," for a given protein target.[8]

While these initial hits are weak, with binding affinities often in the micromolar to millimolar range, they are chemically less complex.[2] This simplicity is a key advantage, as it allows for more rational and efficient optimization into lead compounds with improved potency and drug-like properties.[8][9] This process, known as hit-to-lead optimization, can involve strategies like fragment growing, linking, or merging.[9] The success of FBDD is evident in the number of approved drugs that originated from this approach, including Vemurafenib and Venetoclax.[2]

The workflow of a typical FBDD campaign is a systematic process, beginning with library design and culminating in a lead candidate.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (500-5000 compounds) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Screening Hits Weak-Binding Hits (μM-mM Affinity) Screen->Hits Detection Ortho Orthogonal Assays (e.g., TSA, MST) Hits->Ortho Struct Structural Biology (X-ray, Cryo-EM, NMR) Ortho->Struct Confirmation Validated Validated Hits with Binding Mode Data Struct->Validated Structural Insights Comp Computational Chemistry (Docking, FEP) Validated->Comp Chem Medicinal Chemistry (Fragment Growing/Linking) Comp->Chem Guided Synthesis Lead Lead Compound (nM Affinity, Drug-like) Chem->Lead Optimization

Caption: A typical workflow in a Fragment-Based Drug Discovery (FBDD) campaign.

The Pyrazolopyridine Scaffold: A Privileged Core in Medicinal Chemistry

The core of our fragment of interest is a fusion of two critical heterocyclic systems: pyrazole and pyridine. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs like Celecoxib and Sildenafil.[5][6][10] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][11]

Similarly, the pyrazolopyridine scaffold is prevalent in bioactive compounds and has been explored for its therapeutic potential.[12][13] Derivatives have been investigated as kinase inhibitors, anti-proliferative agents, and modulators of various receptors.[14][15] The fusion of these two rings creates a structurally diverse and functionally versatile core that can engage in various interactions with biological targets.

Our focus, this compound, presents several key features:

  • Hydrogen Bond Donors and Acceptors: The pyrazole and pyridine nitrogens, along with the secondary amine, provide multiple points for hydrogen bonding.

  • Fluorine Substitution: The fluorine atom on the pyridine ring can modulate the pKa of the ring nitrogen, influence metabolic stability, and potentially engage in favorable orthogonal multipolar interactions with the protein target.[16]

  • Vector for Growth: The pyrazole ring, particularly at the N1 position, and the pyridine ring offer clear vectors for chemical modification, allowing for fragment "growing" into nearby pockets of a target protein.

Synthesis and Physicochemical Properties

Proposed Synthetic Protocol

A likely approach involves the reductive amination between 2-amino-3-fluoropyridine and a suitable pyrazole-3-carboxaldehyde derivative.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-pyrazole-3-carbaldehyde

  • Protect the commercially available 1H-pyrazole-3-carbaldehyde with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the N-Boc protected pyrazole aldehyde.

Step 2: Reductive Amination

  • Dissolve 2-amino-3-fluoropyridine and the N-Boc protected pyrazole aldehyde from Step 1 in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise at room temperature.

  • Allow the reaction to stir for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the crude product via column chromatography.

Step 3: Deprotection

  • Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM, or in a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Evaporate the solvent and excess acid. Neutralize with a base and extract to yield the final product, this compound.

Physicochemical Properties for FBDD

For a compound to be a successful fragment, it must adhere to the "Rule of Three" and possess other favorable properties.

PropertyTypical "Rule of Three" ValueEstimated Value for the FragmentRationale for Importance
Molecular Weight (MW) < 300 Da~192.19 g/mol Ensures the fragment is small and simple, maximizing the exploration of chemical space.
cLogP ≤ 3~1.5 - 2.0Guarantees sufficient aqueous solubility for biophysical screening assays.
Hydrogen Bond Donors ≤ 33Provides key interaction points with the target protein.
Hydrogen Bond Acceptors ≤ 33Offers additional opportunities for directed binding.
Rotatable Bonds ≤ 32Low conformational flexibility increases the likelihood of a productive binding mode.
Ligand Efficiency (LE) ≥ 0.3Target DependentA measure of binding efficiency per heavy atom; a key metric for prioritizing fragments.

Note: Estimated values are calculated using standard cheminformatics software and may vary from experimental results.

Fragment Screening and Hit Identification

Due to the weak binding affinity of fragments, highly sensitive biophysical techniques are required for screening.[8][17][18] A multi-pronged approach using orthogonal methods is crucial to eliminate false positives and confirm true binding events.

Recommended Screening Cascade

Screening_Cascade cluster_primary Primary Screen (High-Throughput) cluster_secondary Secondary Screen (Orthogonal) cluster_structural Structural Confirmation SPR Surface Plasmon Resonance (SPR) NMR Ligand-Observed NMR (e.g., Saturation Transfer Difference) SPR->NMR Primary Hits TSA Thermal Shift Assay (TSA) SPR->TSA Primary Hits XRAY X-ray Crystallography NMR->XRAY Validated Hits TSA->XRAY Validated Hits

Caption: A robust screening cascade for fragment hit identification and validation.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is an excellent primary screening method due to its sensitivity and real-time, label-free detection of binding.

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a density of 8,000-12,000 response units (RU).

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute this stock into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM, ensuring the final DMSO concentration is ≤ 1%.

  • Screening: Inject the fragment solution over the immobilized protein surface and a reference flow cell. Monitor the binding response. A positive hit is typically defined as a response significantly above the baseline noise.

  • Data Analysis: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (K_D).

From Hit to Lead: Rational Optimization Strategies

Once this compound is confirmed as a binder and its binding mode is elucidated (ideally via X-ray crystallography), the hit-to-lead process begins.[19] The goal is to increase potency and selectivity while maintaining favorable drug-like properties.

Strategy 1: Fragment Growing

This is the most common strategy, where chemical moieties are added to the fragment to engage with adjacent pockets in the protein's binding site.[9]

  • Vector 1 (Pyrazole N1): The unsubstituted nitrogen of the pyrazole ring is an ideal point for elaboration. Alkylation or arylation at this position can introduce groups that occupy nearby hydrophobic or polar regions. For example, adding a small alkyl chain could probe a hydrophobic pocket, while adding a carboxylate-containing group could reach a positively charged residue like arginine or lysine.

  • Vector 2 (Pyridine C5): The pyridine ring can be further functionalized. For instance, a Suzuki or Buchwald-Hartwig coupling at the C5 position (if appropriately pre-functionalized with a halide) could introduce larger aromatic systems to enhance pi-stacking interactions.

Strategy 2: Fragment Linking

If another fragment is found to bind in an adjacent site, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.[7][9] The length and chemical nature of the linker are critical and are best guided by structural data.

Hit_To_Lead cluster_hit Initial Fragment Hit cluster_strategies Optimization Strategies cluster_lead Optimized Lead Hit Our Fragment (K_D = 500 µM) Grow Fragment Growing (Add new groups) Hit->Grow SAR-guided synthesis Link Fragment Linking (Connect to another fragment) Hit->Link Requires 2nd hit & structural data Lead Lead Compound (K_D = 50 nM) Improved ADME Grow->Lead Link->Lead

Sources

An In-Depth Technical Guide to Novel Pyrazole-Pyridine Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The fusion of a pyrazole and a pyridine ring creates a class of heterocyclic scaffolds known as pyrazolopyridines. These structures are of immense interest in modern medicinal chemistry, often considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets with high affinity and specificity. Their structural resemblance to purine bases allows them to act as effective mimetics in the ATP-binding sites of numerous enzymes, particularly kinases.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the design rationale, synthesis, structure-activity relationships (SAR), and biological evaluation of novel pyrazole-pyridine compounds. The insights herein are framed to explain not just the "how," but the critical "why" behind experimental and design choices, empowering teams to accelerate their discovery programs.

Chapter 1: The Pyrazole-Pyridine Core - A Privileged Scaffold

The strategic advantage of the pyrazole-pyridine core lies in its unique physicochemical and structural properties. The fused system combines the electron-rich nature of the pyrazole with the electron-deficient pyridine, creating a unique dipole moment and a scaffold that can be extensively and selectively functionalized.

  • Bioisosterism and Target Mimicry : Pyrazolopyridines, particularly the 1H-pyrazolo[3,4-b]pyridine isomer, are excellent bioisosteres of adenine.[1] The nitrogen atoms are positioned to form critical hydrogen bond interactions with the hinge region of kinase enzymes, a fundamental anchoring interaction for many potent inhibitors.[2]

  • Structural Isomers : There are five possible isomers created by fusing a pyrazole and a pyridine ring, with 1H-pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine being extensively explored.[1] The choice of isomer is a critical design decision, as the relative positions of the nitrogen atoms dictate the vectors for substituent placement and influence the overall geometry and binding mode. Computational studies show the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer, simplifying synthetic and design considerations.[3]

  • ADME Properties : The pyrazole moiety, acting as an aryl bioisostere, can improve key pharmacokinetic properties such as lipophilicity and aqueous solubility compared to traditional carbocyclic rings.[2] Judicious substitution on the scaffold can further modulate metabolic stability and cell permeability.

Chapter 2: Core Synthetic Strategies

The construction of the pyrazole-pyridine scaffold can be approached from two primary directions: building the pyridine ring onto a pre-existing pyrazole or, less commonly, forming the pyrazole onto a pyridine core. The rise of multicomponent reactions (MCRs) has also provided highly efficient, one-pot routes to these complex heterocycles.[4]

Primary Synthetic Workflows

G cluster_0 Route A: Pyridine Annulation cluster_1 Route B: Pyrazole Annulation cluster_2 Route C: Multicomponent Reaction (MCR) A1 5-Aminopyrazole A3 Cyclocondensation A1->A3 A2 1,3-Dicarbonyl (or equivalent) A2->A3 A4 Pyrazolo[3,4-b]pyridine Core A3->A4 Oxidation B1 Functionalized Pyridine (e.g., 2-chloro-3-nitropyridine) B3 SNAr & Cyclization (e.g., Japp-Klingemann) B1->B3 B2 Hydrazine Derivative B2->B3 B4 Pyrazolo[4,3-b]pyridine Core B3->B4 C1 5-Aminopyrazole C4 One-Pot Reaction (e.g., Microwave-assisted) C1->C4 C2 Aldehyde C2->C4 C3 β-Ketonitrile C3->C4 C5 Pyrazolo[3,4-b]pyridine Core C4->C5

Caption: Primary synthetic strategies for pyrazole-pyridine scaffolds.

Protocol 2.1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via Friedländer Annulation

This protocol describes a common method for building the pyridine ring onto a pre-existing pyrazole, a variation of the Friedländer annulation. The causality is clear: the enolate of the ketone attacks the carbonyl of the aminopyrazole, followed by intramolecular condensation and dehydration.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Acetophenone derivative (e.g., 4'-methoxyacetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Reflux apparatus

Procedure:

  • Dissolve 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired acetophenone derivative (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide (0.2 eq) to the mixture. The base is crucial for deprotonating the α-carbon of the acetophenone to generate the reactive enolate.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative.

Protocol 2.2: One-Pot Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine

MCRs offer superior efficiency by combining multiple steps without isolating intermediates, saving time and resources. This protocol is based on the reaction of an aminopyrazole, an aldehyde, and a β-ketonitrile.[5][6]

Materials:

  • 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • β-ketonitrile (e.g., malononitrile) (1.0 eq)

  • Piperidine (catalyst)

  • Ethanol (EtOH)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave vial, add the 5-aminopyrazole, the aromatic aldehyde, the β-ketonitrile, and ethanol (5 mL).

  • Add a catalytic amount of piperidine (3-4 drops). Piperidine acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and the ketonitrile.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-20 minutes. Microwave heating dramatically accelerates the reaction rate compared to conventional heating.

  • After cooling, the product typically precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • The resulting 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine intermediate can be used as is or oxidized (e.g., with sodium nitrite in acetic acid) to the fully aromatic pyrazolo[3,4-b]pyridine.[6]

Chapter 3: Structure-Activity Relationship (SAR) and Target Engagement

The power of the pyrazole-pyridine scaffold lies in its tunability. Systematic modification at various positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Case Study: Kinase Inhibition

Kinases are a primary target class for pyrazole-pyridine compounds. The scaffold typically orients itself in the ATP-binding pocket to form key hydrogen bonds with the hinge region, while substituents explore adjacent pockets.

G cluster_0 Pyrazolo-Pyridine Kinase Inhibitor SAR cluster_1 Kinase ATP Pocket scaffold Pyrazolo-Pyridine Core (Hinge Binder) R1 R1 (N1-position) - Probes solvent front - Influences solubility - Can impart selectivity scaffold->R1 modifies PK R3 R3 (C3-position) - Often a key potency driver - Interacts with gatekeeper residue - Can be used for covalent warheads scaffold->R3 drives potency R4_R6 R4, R5, R6 (Pyridine ring) - Fine-tune properties - Modulate electronics - Block metabolic hotspots scaffold->R4_R6 optimizes hinge Hinge Region (Backbone H-bonds) scaffold->hinge H-bonds solvent Solvent-Exposed Region R1->solvent projects into gatekeeper Gatekeeper Pocket R3->gatekeeper interacts

Caption: General SAR principles for pyrazole-pyridine kinase inhibitors.

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent inhibitors of TANK-binding kinase 1 (TBK1).[7] The SAR exploration revealed several key insights, summarized below.

Table 1: SAR Summary of TBK1 Inhibitors

Compound ID R1-substituent R3-substituent TBK1 IC50 (nM) Rationale for Modification
Hit H 4-chlorophenyl >1000 Initial hit identified from screening.
15i cyclopropyl 4-chlorophenyl 8.5 Introduction of a small, rigid group at R1 improves potency, likely by optimizing fit in the solvent-exposed region.
15t cyclopropyl 4-chloro-3-methoxyphenyl 0.8 Adding a meta-methoxy group to the R3-phenyl ring significantly boosts potency, suggesting a favorable interaction in the gatekeeper pocket.

| 15y | cyclopropyl | 4-chloro-3-(difluoromethoxy)phenyl | 0.2 | Replacing methoxy with difluoromethoxy further enhances potency. This is a common medicinal chemistry strategy to improve metabolic stability and lipophilicity without increasing size.[7] |

Data sourced from Zhang et al., 2022.[7]

The causality is evident: small, lipophilic groups at the N1-position enhance binding, while electron-withdrawing and metabolically stable groups at the C3-position that project into the gatekeeper pocket dramatically increase inhibitory activity.

Chapter 4: Biological Evaluation Cascade

A robust and logical biological evaluation cascade is essential for progressing a hit compound to a clinical candidate. The system must be self-validating, with each step confirming the previous one and providing deeper insight.

Biological Evaluation Workflow

G A Primary Screen: In Vitro Biochemical Assay (e.g., ADP-Glo Kinase Assay) B Determine IC50 Potency & SAR A->B C Secondary Screen: Cellular Proliferation Assay (e.g., MTT Assay) B->C Active Compounds D Determine GI50/EC50 Cellular Potency & Cytotoxicity C->D E Tertiary Screen: Cellular Target Engagement (e.g., Western Blot for p-Substrate) D->E Potent Compounds F Confirm On-Target Effect Mechanism of Action E->F G Lead Optimization: ADME/Tox & In Vivo Studies F->G Confirmed MoA

Caption: A logical workflow for the biological evaluation of novel compounds.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. It is a robust, high-throughput method for determining inhibitor IC50 values.[2][8]

Principle: The assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase/luciferin reaction to produce light.[8]

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of the pyrazole-pyridine inhibitor in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). The final reaction volume is typically 5 µL. Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The time should be within the linear range of the reaction.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert luminescence values to percent inhibition relative to controls and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 4.2: Cellular Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the impact of a compound on cell proliferation and viability. It measures the metabolic activity of cells.[9]

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan is proportional to the number of living cells.[9][10]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in an incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the pyrazole-pyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. During this time, only viable cells will form purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The pyrazole-pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability, combined with its ability to effectively mimic endogenous ligands for key targets like kinases, ensures its continued relevance. Future efforts will likely focus on developing compounds with novel mechanisms of action, such as allosteric inhibitors or degraders (PROTACs), and exploring new therapeutic areas beyond oncology, including immunology and neurodegenerative diseases. The systematic application of the principles and protocols outlined in this guide will be instrumental in unlocking the full potential of this versatile chemical scaffold.

References

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  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PubMed Central (NIH) URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 Source: PubMed URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

  • Title: Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation Source: ACS Publications URL: [Link]

  • Title: Synthesis of pyrazolo[3,4-b]pyridines 84 by multicomponent reaction of... Source: ResearchGate URL: [Link]

  • Title: Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: SpringerLink URL: [Link]

  • Title: Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Source: PubMed URL: [Link]

  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: PubMed Central (NIH) URL: [Link]

  • Title: Construction of pyrazole ring on pre-existing pyridine ring. Source: ResearchGate URL: [Link]

  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: ResearchGate URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: CORE URL: [Link]

  • Title: Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion Source: PubMed Central (NIH) URL: [Link]

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Methodological & Application

Synthesis of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a molecule of interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around a highly efficient reductive amination protocol. We present a detailed, step-by-step methodology, including the preparation of the key intermediate, 1H-pyrazole-3-carbaldehyde, via the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, reaction mechanisms, and validation checkpoints to ensure a reliable and reproducible synthesis.

Introduction

The fusion of pyrazole and fluoropyridine scaffolds into a single molecular entity has emerged as a powerful strategy in modern medicinal chemistry. Pyrazole rings are prevalent in numerous biologically active compounds, known for a wide range of activities including anti-inflammatory and anticancer properties[1][2]. Similarly, the introduction of fluorine into pyridine rings can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity[3]. The target compound, this compound, is a valuable building block for creating more complex molecules with potential therapeutic applications, including kinase inhibitors and agents for treating hyperuricemic nephropathy[4][5][6].

This application note details a robust two-step synthesis culminating in a reductive amination reaction. This approach is chosen for its high efficiency, selectivity, and the mild conditions required, making it a staple in pharmaceutical research for the construction of carbon-nitrogen bonds[7].

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the preparation of the key aldehyde intermediate, 1H-pyrazole-3-carbaldehyde. The second, and final, stage is the coupling of this aldehyde with commercially available 3-fluoro-pyridin-2-amine through a reductive amination reaction to yield the target product.

The retrosynthetic analysis is outlined below:

G cluster_precursors Key Synthons Target This compound Disconnect C-N Bond Formation (Reductive Amination) Target->Disconnect Amine 3-fluoro-pyridin-2-amine Disconnect->Amine Aldehyde 1H-pyrazole-3-carbaldehyde Disconnect->Aldehyde

Caption: Retrosynthetic approach for the target molecule.

Part A: Synthesis of 1H-Pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles and is particularly effective for preparing pyrazole-4-carbaldehydes from hydrazones[1][8]. This protocol adapts the Vilsmeier-Haack conditions for the synthesis of the required 3-carbaldehyde isomer, a crucial building block for the final product.

Mechanism Insight

The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyrazole precursor, leading to formylation.

Experimental Protocol: 1H-Pyrazole-3-carbaldehyde

Materials:

  • Appropriate hydrazone precursor (e.g., from glyoxal and hydrazine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 equiv.) to 0 °C in an ice bath. Add POCl₃ (1.1 equiv.) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction with Hydrazone: Dissolve the hydrazone precursor (1.0 equiv.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1H-pyrazole-3-carbaldehyde as a solid[9].

Safety: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. DMF is a skin irritant. Appropriate personal protective equipment (PPE) must be worn.

Part B: Synthesis of this compound

This final step utilizes reductive amination to couple the synthesized pyrazole aldehyde with 3-fluoro-pyridin-2-amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and high selectivity for imines and iminium ions, preventing over-reduction of the heterocyclic rings[7].

Mechanism Insight

The reaction begins with the formation of an iminium ion intermediate from the condensation of the amine and the aldehyde. The NaBH(OAc)₃ then selectively reduces this iminium ion to form the desired secondary amine product. The reaction is typically carried out in a non-protic solvent like dichloroethane (DCE).

Experimental Protocol: Reductive Amination
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1H-pyrazole-3-carbaldehyde96.091.05.0480 mg
3-fluoro-pyridin-2-amine112.101.055.25589 mg
Sodium triacetoxyborohydride211.941.57.51.59 g
Dichloroethane (DCE)---25 mL
Acetic Acid (optional)60.05catalytic-1-2 drops

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-pyrazole-3-carbaldehyde (1.0 equiv.) and 3-fluoro-pyridin-2-amine (1.05 equiv.).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) to the flask and stir the mixture at room temperature until all solids are dissolved. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using an appropriate solvent system, e.g., methanol in dichloromethane) to afford this compound.

Characterization of Final Product

PropertyData
Chemical Formula C₉H₉FN₄
Molecular Weight 192.20 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) Expected peaks for pyrazole, pyridine, CH₂, and NH protons.
¹³C NMR (DMSO-d₆) Expected peaks corresponding to the nine carbon atoms.
Mass Spec (ESI+) m/z = 193.1 [M+H]⁺

Note: Specific NMR shifts should be confirmed by experimental data.

Experimental Workflow Summary

The entire synthetic process is summarized in the workflow diagram below.

Caption: Overall workflow for the synthesis and purification.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound. By breaking the synthesis into two manageable parts—the preparation of a key aldehyde intermediate and a final reductive amination—this guide offers a clear and reproducible pathway for obtaining this valuable compound. The insights into reaction mechanisms and the justification for reagent selection are intended to empower researchers to not only replicate this process but also adapt it for analogous synthetic challenges.

References

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • BOC Sciences. (n.d.). 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1).
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry, 82, 11295-11303.
  • Thieme Connect. (n.d.). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

  • NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

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  • Google Patents. (n.d.). WO2014081816A1 - Fluoro-derivatives of pyrazole-substituted amino-heteroaryl compounds.
  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Google Patents. (n.d.). WO 2008/063888 A2.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][9][10]triazin-7(6H)-ones and Derivatives. Available at: [Link]

  • PubMed. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 290, 117507. Available at: [Link]

  • Google Patents. (n.d.). 9H-purine-2-amine and 3-(pyrazol-3-yl) -3H-imidazo[4,5-B] pyridin-5-amine derivatives and their use for the treatment of cancer.
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High-Throughput Screening Assays for 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine Analogs: A Kinase-Targeted Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Introduction

The 2-aminopyridine scaffold and its derivatives are privileged structures in medicinal chemistry, frequently associated with kinase inhibitory activity.[1] Analogs of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine represent a promising chemical series for the development of novel therapeutics, particularly in oncology and inflammatory diseases where kinases are critical drug targets.[2][3] The successful identification of potent and selective lead compounds from a large chemical library necessitates a robust, efficient, and well-designed high-throughput screening (HTS) cascade.

This guide provides a detailed framework for the HTS evaluation of this compound class, structured as a multi-stage screening funnel. The proposed strategy begins with a sensitive biochemical assay to identify direct binders to a target kinase, followed by cell-based assays to confirm on-target activity in a physiological context and assess downstream functional consequences. The protocols herein are designed to be self-validating systems, incorporating critical quality control metrics to ensure data integrity and trustworthiness.[4][5]

The Screening Cascade: A Strategy for Hit Identification and Validation

A successful HTS campaign is not a single experiment but a logical progression of assays designed to triage a large library down to a small number of high-quality, validated hits. This tiered approach minimizes resource expenditure by using the fastest, most cost-effective assays first, while saving more complex and biologically relevant assays for a smaller number of promising compounds.[6]

The causality behind this workflow is to first identify compounds that directly interact with the purified target protein (Primary Screen), then confirm this interaction occurs within the complex environment of a living cell (Secondary Screen 1), and finally, measure the desired physiological outcome, such as inhibition of cancer cell proliferation (Secondary Screen 2).

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization primary Primary HTS: Fluorescence Polarization (FP) Assay (Biochemical - Target Binding) confirm Dose-Response (IC50) Determination Fresh Compound Confirmation primary->confirm Identifies 'Hits' secondary1 Cellular Target Engagement Assay (e.g., NanoBRET™) confirm->secondary1 Confirms Potency secondary2 Cell Viability / Proliferation Assay (e.g., CellTiter-Glo®) secondary1->secondary2 Confirms On-Target Activity in Cells secondary3 Pathway-Specific Reporter Assay (e.g., Luciferase Reporter) secondary2->secondary3 Validates Functional Effect lead_opt SAR Studies, ADME/Tox Profiling secondary3->lead_opt Validates Mechanism of Action

Caption: The HTS cascade for inhibitor discovery.

Part 1: Primary Biochemical Screen — Fluorescence Polarization (FP) Assay

Principle: The FP assay is a homogeneous, solution-based technique ideal for HTS, measuring changes in the rotational speed of a fluorescently labeled molecule.[7] In this context, a small fluorescently-labeled ligand (a "tracer") that binds to the kinase of interest is used. When unbound, the tracer tumbles rapidly in solution, depolarizing emitted light and resulting in a low FP signal. Upon binding to the much larger kinase protein, its rotation is slowed dramatically, leading to a high FP signal. Test compounds that inhibit this interaction will compete with the tracer for the binding site, displacing it and causing a decrease in the FP signal.[8][9]

FP_Principle cluster_0 Low FP Signal (Inhibitor Present) cluster_1 High FP Signal (No Inhibitor) inhibitor Inhibitor kinase_bound Kinase inhibitor->kinase_bound Binds tracer_free Tracer (Fast Rotation) tracer_bound Tracer kinase_free Kinase tracer_bound->kinase_free label_bound Bound Complex (Slow Rotation)

Caption: Principle of the competitive FP assay.

Protocol: FP-Based Kinase Binding Assay

This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.

1. Materials & Reagents:

  • Target Kinase: Purified, recombinant protein.

  • Fluorescent Tracer: A specific, high-affinity fluorescent ligand for the target kinase.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Expert Tip: The buffer composition must be optimized to ensure kinase stability and minimize compound aggregation.

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Controls: Positive control (a known potent inhibitor of the kinase); Negative control (100% DMSO).

  • Microplates: Low-volume, black, 384-well plates (e.g., Corning 3820).

  • Plate Reader: Equipped with fluorescence polarization optics.

2. Experimental Procedure:

  • Compound Plating: Using an acoustic dispenser (e.g., Labcyte Echo), transfer 50 nL of test compounds, positive controls, and DMSO from the library source plates into the assay plates. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.

  • Kinase Preparation: Dilute the target kinase in assay buffer to a 2X final concentration (e.g., 20 nM, final concentration 10 nM). Causality Note: The optimal kinase concentration should be determined empirically during assay development and is typically 2-3 times the Kd of the tracer to ensure a stable signal.

  • Kinase Addition: Add 10 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-kinase binding to approach equilibrium.

  • Tracer Preparation: Dilute the fluorescent tracer in assay buffer to a 2X final concentration (e.g., 2 nM, final concentration 1 nM). Causality Note: The tracer concentration is typically set at or below its Kd for the kinase to ensure it is highly sensitive to competitive displacement.[9]

  • Tracer Addition: Add 10 µL of the 2X tracer solution to all wells.

  • Final Incubation: Seal the plate, mix gently, and incubate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) values.

3. Data Analysis & Validation:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos))

    • mP_sample: Signal from a well with a test compound.

    • mP_neg: Average signal from DMSO-only wells (negative control).

    • mP_pos: Average signal from positive control inhibitor wells.

  • Assay Quality Control (Z-factor): The Z-factor is a statistical measure of assay robustness and is critical for validating HTS performance.[10] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered excellent for HTS when Z' > 0.5 .[11]

ParameterSample ValueInterpretation
Negative Control (mP)250 ± 10High polarization, indicating tracer-kinase binding.
Positive Control (mP)120 ± 8Low polarization, indicating complete inhibition.
Assay Window (mP)130The dynamic range of the assay signal.
Z'-Factor0.78Excellent assay quality, suitable for HTS.[10]

Part 2: Secondary Cellular Screen — Luminescent Cell Viability Assay

Principle: Once active compounds are confirmed and their potency (IC50) determined from the primary screen, it is essential to assess their effect in a cellular context. A common and highly sensitive method is to measure intracellular ATP levels as an indicator of cell viability and metabolic activity.[12][13] Viable, metabolically active cells produce ATP. The assay reagent lyses the cells, releasing ATP, which then acts as a substrate for luciferase, producing a luminescent signal directly proportional to the number of viable cells.[14]

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

1. Materials & Reagents:

  • Cell Line: A cancer cell line where the target kinase is known to be a key driver of proliferation.

  • Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics.

  • Test Compounds: Confirmed hits from the primary screen, prepared in a dose-response format.

  • Assay Reagent: Commercial ATP detection reagent (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).

  • Microplates: White, opaque-walled, 384-well plates suitable for luminescence measurements.

  • Luminometer: A plate reader capable of measuring luminescence.

2. Experimental Procedure:

  • Cell Seeding: Harvest and count cells. Dilute to an optimized seeding density (e.g., 1000 cells/well) in culture medium. Dispense 40 µL of the cell suspension into each well of the 384-well plate. Expert Tip: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and non-linear assay response.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Addition: Add 10 µL of 5X concentrated compounds (in culture medium) to the cells. Include DMSO-only wells as the 100% viability control.

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

  • Reagent Equilibration: On the day of the reading, allow the assay reagent and the cell plates to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 25 µL of the assay reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Measurement: Read the luminescence on a plate reader.

3. Data Analysis:

  • Calculate Percent Viability: % Viability = 100 * (Luminescence_sample / Luminescence_DMSO)

  • Generate Dose-Response Curves: Plot % Viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

CompoundPrimary Screen IC50 (nM)Cell Viability GI50 (nM)
Analog A50150
Analog B75>10,000
Analog C2025

Interpretation: Analog C shows excellent correlation between biochemical potency and cellular activity. Analog A is active but less potent in cells, suggesting potential issues with cell permeability or metabolism. Analog B is a "biochemical hit" but inactive in cells, and should be deprioritized.

Part 3: Mechanistic Follow-up — Luciferase Reporter Gene Assay

Principle: To confirm that the observed cytotoxic effect is due to the inhibition of the intended signaling pathway, a luciferase reporter gene assay can be employed.[11][16] This involves using a cell line engineered to express luciferase under the control of a transcription factor that is downstream of the target kinase. Inhibition of the kinase should lead to a decrease in transcription factor activity and, consequently, a reduction in the luciferase signal.[17][18]

Signaling_Pathway cluster_nuc compound Pyridin-2-amine Analog kinase Target Kinase compound->kinase Inhibits downstream Downstream Kinase kinase->downstream Activates tf_i IκB downstream->tf_i Phosphorylates & Degrades tf_a NF-κB tf_i->tf_a Inhibits tf_a_nuc NF-κB tf_a->tf_a_nuc Translocates nucleus Nucleus reporter NF-κB Response Element -> Luciferase Gene light Luminescent Signal reporter->light Produces Light tf_a_nuc->reporter Activates Transcription

Caption: Hypothetical pathway for a luciferase reporter assay.

Protocol: NF-κB Luciferase Reporter Assay

1. Materials & Reagents:

  • Reporter Cell Line: A stable cell line expressing firefly luciferase driven by an NF-κB response element.

  • Stimulant: An agent that activates the pathway (e.g., TNF-α).

  • Luciferase Assay System: Reagents for cell lysis and luciferase detection (e.g., Promega ONE-Glo™).

  • Microplates: White, opaque-walled, 96- or 384-well plates.

2. Experimental Procedure:

  • Cell Seeding: Seed the reporter cells in a 384-well plate and incubate overnight.

  • Compound Pre-treatment: Add test compounds at various concentrations and incubate for 1-2 hours.

  • Pathway Stimulation: Add the stimulant (e.g., TNF-α at 10 ng/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate for 6-8 hours to allow for luciferase gene expression.

  • Signal Detection: Equilibrate the plate to room temperature, add the luciferase assay reagent, and measure luminescence as described in the cell viability protocol.

3. Data Analysis: Calculate the percent inhibition of the stimulated signal after correcting for the basal, unstimulated signal. This confirms that the compounds are acting on the intended pathway, providing crucial mechanistic validation for the hit series.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. ()
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  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. ()
  • Kinase Screening Assay Services - Reaction Biology. ()
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  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. ()
  • Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1 - PubMed. ()
  • How to Measure Cell Viability - Promega Corpor
  • Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. ()
  • SuperLight™ Luciferase Reporter Gene Assay Kit - BioAssay Systems. ()
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  • Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening | Request PDF - ResearchGate. ([Link])

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Application Notes and Protocols: Leveraging 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolyl-Pyridinamine Scaffold in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, through their catalytic role in signal transduction, represent a vast and critical class of therapeutic targets. Aberrant kinase activity is a known driver of numerous diseases, making the design of molecules that can modulate their function a highly valuable endeavor.[1] Within the medicinal chemist's arsenal, the pyrazolyl-pyridinamine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of kinases. This application note provides a detailed guide for researchers on the utilization of a key intermediate, 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine , in the synthesis and development of next-generation kinase inhibitors.

While direct literature on this specific fluorinated derivative is nascent, its structural motifs are well-represented in potent kinase inhibitors. The 2-aminopyridine portion frequently serves as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of many kinases. The pyrazole moiety offers a versatile platform for substitution, allowing for the exploration of chemical space to achieve desired potency and selectivity. The strategic placement of a fluorine atom can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, making this a highly attractive starting material for library synthesis.

This document will provide a comprehensive overview, including a plausible synthetic route for the title compound, detailed protocols for its derivatization, and methodologies for the biological evaluation of the resulting kinase inhibitors.

The Pyrazolyl-Pyridinamine Core: A Privileged Scaffold for Kinase Inhibition

The combination of a pyrazole and a pyridine ring creates a heterocyclic system with significant potential for kinase inhibition. The nitrogen atoms in both rings can act as hydrogen bond donors and acceptors, facilitating interactions with the kinase hinge region. This scaffold is a key component in inhibitors of a variety of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known pharmacophore for targeting CDKs, which are crucial regulators of the cell cycle.[2]

  • c-Jun N-terminal Kinases (JNKs): The 4-(pyrazol-3-yl)-pyridine and pyrimidine series have been developed as potent JNK inhibitors.[1]

  • FLT3 and BCR-ABL: Derivatives of N-(phenyl)-pyridinyl-amines bearing pyrazole moieties have shown inhibitory activity against these key targets in leukemia.[3][4]

  • Aurora Kinases: Quinozaline derivatives with pyrazole substitutions are being explored as inhibitors of Aurora kinases, which are involved in mitosis.[5][6]

  • Polo-like Kinase 1 (PLK1): Aminopyrimidinyl pyrazole analogs have been designed as inhibitors of PLK1, a key regulator of mitosis.[7]

The versatility of this scaffold allows for fine-tuning of the inhibitor's properties through chemical modification at various positions on both the pyrazole and pyridine rings.

Synthetic Strategy and Protocols

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the formation of pyrazole and aminopyridine structures.

Proposed Synthesis of this compound

A plausible synthetic route is outlined below. This pathway is based on common organic chemistry transformations and analogous syntheses of related compounds.[8][9][10]

Synthetic_Pathway A 1-(1H-Pyrazol-3-yl)methanamine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B 2,3-Difluoropyridine B->C

Caption: Proposed synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(1H-Pyrazol-3-yl)methanamine

  • 2,3-Difluoropyridine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1-(1H-pyrazol-3-yl)methanamine (1.0 eq) in DMF (or DMSO) in a flame-dried round-bottom flask, add 2,3-difluoropyridine (1.1 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Kinase Inhibitor Synthesis: A General Protocol

The synthesized this compound can be used as a versatile building block for creating a library of potential kinase inhibitors. A common strategy involves the derivatization of the pyrazole nitrogen or substitution on the pyridine ring.

Protocol: N-Arylation/Alkylation of the Pyrazole Ring

Derivatization_Workflow Start This compound Step1 Reaction with R-X (Aryl halide or Alkyl halide) Start->Step1 Step2 Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) or Simple Nucleophilic Substitution Step1->Step2 Step3 Purification (Column Chromatography, HPLC) Step2->Step3 End Library of N-substituted Pyrazolyl-Pyridinamine Derivatives Step3->End

Caption: General workflow for the derivatization of the title compound.

Materials:

  • This compound

  • Aryl halide or Alkyl halide (R-X)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for arylation

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired aryl or alkyl halide (1.2 eq), palladium catalyst (0.05-0.1 eq), ligand (0.1-0.2 eq), and base (2.0 eq) in the reaction solvent.

  • Reaction Conditions: Seal the reaction vessel and heat to 80-120 °C. Monitor the reaction by LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC to yield the final N-substituted derivative.

Biological Evaluation of Synthesized Inhibitors

Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity.

Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the potency of a kinase inhibitor is to measure its IC₅₀ value.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioactivity.

General Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a microtiter plate.

  • Incubation: Add the diluted test compounds to the wells and incubate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Description Typical Range
Kinase Concentration The concentration of the target kinase in the assay.1-10 nM
ATP Concentration The concentration of ATP, usually around the Kₘ value.1-100 µM
Substrate Concentration The concentration of the peptide or protein substrate.0.1-10 µM
Incubation Time The duration of the kinase reaction.30-60 minutes
IC₅₀ The concentration of inhibitor required to reduce kinase activity by 50%.nM to µM

Conclusion and Future Directions

The strategic use of This compound provides a powerful platform for the development of novel kinase inhibitors. The inherent features of the pyrazolyl-pyridinamine scaffold, combined with the beneficial properties imparted by fluorination, make this an exciting starting point for medicinal chemistry campaigns. By following the synthetic and biological evaluation protocols outlined in this application note, researchers can efficiently generate and screen libraries of compounds to identify potent and selective kinase inhibitors for further preclinical and clinical development. Future work should focus on exploring a wide range of substitutions on both the pyrazole and pyridine rings to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.

References

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry. Available at: ]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry.
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar.
  • 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis. ChemicalBook.
  • 3-Amino-5-(2-furyl)pyrazole (5-(Furan-2-yl). MedchemExpress.com.
  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

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Application Notes and Protocols for Cell-Based Assays Involving 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Abstract

This document provides a comprehensive guide to utilizing cell-based assays for the characterization of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine. While the specific biological target of this compound is not definitively established in publicly available literature, its structural motifs, featuring both pyrazole and pyridine rings, are common in kinase inhibitors.[1][2][3] Therefore, for the purpose of this guide, we will proceed under the hypothesis that this compound is a small molecule inhibitor of a cellular kinase. These protocols are designed to be adaptable for investigating its potential anti-cancer properties, from initial target engagement to downstream functional effects.

Introduction: The Rationale for a Multi-Assay Approach

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many diseases, including cancer. The pyrazole and pyridine scaffolds are key components in numerous FDA-approved kinase inhibitors, valued for their ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.[1][2] The subject of this guide, this compound, possesses these structural features, making it a person of interest for investigation as a potential kinase inhibitor.

A robust preclinical evaluation of a potential drug candidate requires a multi-pronged approach that moves beyond simple biochemical assays. Cell-based assays are indispensable as they provide a more physiologically relevant context, accounting for factors such as cell permeability, metabolic stability, and off-target effects.[4] This guide will detail a logical progression of cell-based assays to thoroughly characterize our hypothetical kinase inhibitor. We will explore methods to:

  • Confirm Target Engagement: Does the compound interact with its intended kinase target within a living cell?

  • Assess Cellular Potency: What is the functional consequence of target engagement on cell viability and proliferation?

  • Elucidate Mechanism of Action: How does the compound affect the downstream signaling pathways regulated by the target kinase?

By integrating these different lines of inquiry, researchers can build a comprehensive profile of the compound's cellular activity, providing a solid foundation for further preclinical and clinical development.

Part I: Confirming Intracellular Target Engagement

The first critical step in characterizing a potential kinase inhibitor is to confirm that it can access and bind to its intracellular target. Several biophysical techniques have been adapted for use in a cellular context to measure target engagement.[5][6] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement in intact cells or cell lysates.[6]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a small molecule inhibitor binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Experimental Workflow for CETSA

The following diagram illustrates the general workflow for a CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis cell_culture 1. Culture cells to optimal confluency compound_treatment 2. Treat cells with This compound or vehicle control cell_culture->compound_treatment harvest_cells 3. Harvest and lyse cells compound_treatment->harvest_cells heat_lysates 4. Heat cell lysates across a temperature gradient harvest_cells->heat_lysates centrifugation 5. Centrifuge to separate soluble and aggregated proteins heat_lysates->centrifugation quantification 6. Quantify soluble target protein (e.g., Western Blot) centrifugation->quantification

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA

Materials and Reagents:

  • Cell Line: A human cancer cell line known to express the target kinase at sufficient levels.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: PBS with protease and phosphatase inhibitors.

  • Instrumentation: Cell culture incubator, thermal cycler or water baths, centrifuge, equipment for Western blotting.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate or culture flasks and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of this compound or vehicle (DMSO) control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvest: Wash cells with PBS and harvest by scraping.

  • Lysis: Resuspend cell pellets in lysis buffer and lyse by freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the treated and untreated samples to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and thus, target engagement.

Part II: Assessing Cellular Potency and Viability

Once target engagement is confirmed, the next logical step is to determine the compound's effect on cell viability and proliferation. These assays are crucial for establishing a dose-response relationship and determining the compound's potency (e.g., IC50 value).[7][8]

Overview of Cell Viability Assays

Several methods are available to assess cell viability, each with its own advantages and limitations.[9] It is often recommended to use more than one type of assay to obtain reliable results.[9]

  • Metabolic Assays (e.g., MTT, XTT, CellTiter-Glo®): These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[7][10]

  • Cytotoxicity Assays (e.g., LDH release): These assays measure markers of cell death, such as the loss of membrane integrity.

  • Proliferation Assays (e.g., EdU incorporation): These assays measure the rate of DNA synthesis, providing a direct measure of cell proliferation.

For the initial characterization of our hypothetical kinase inhibitor, we will focus on a widely used metabolic assay, the MTT assay, and a luminescence-based ATP assay.

Protocol for the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7]

Materials and Reagents:

  • Cell Line: A cancer cell line whose growth is dependent on the target kinase.

  • Culture Medium

  • This compound: Stock solution in DMSO.

  • MTT Solution: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for the CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and contains luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP.[7]

Materials and Reagents:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled plate.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. Mix on a plate shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of viability and determine the IC50 value.[10]

Quantitative Data Summary

The results from these assays can be summarized in a table to compare the potency of the compound across different cell lines.

Cell LineCancer TypeIC50 (µM)
Cell Line Ae.g., Lung CancerHypothetical Value
Cell Line Be.g., Breast CancerHypothetical Value

Part III: Elucidating the Mechanism of Action

After confirming target engagement and determining the compound's effect on cell viability, the next step is to investigate its impact on the downstream signaling pathway regulated by the target kinase. This provides further evidence that the observed cellular effects are a direct result of target inhibition.[11]

Principle of Downstream Pathway Analysis

Kinases function within complex signaling networks, and their inhibition leads to changes in the phosphorylation status of their downstream substrates.[11] Western blotting is a widely used technique to detect these changes. By using phospho-specific antibodies, we can measure the level of phosphorylation of a key downstream protein after treatment with the inhibitor. A decrease in the phosphorylation of the substrate would indicate that the compound is effectively inhibiting the kinase's activity in the cell.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where our target kinase (Kinase X) phosphorylates a downstream substrate (Substrate Y), leading to cell proliferation.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor binds kinase_x Kinase X receptor->kinase_x activates substrate_y Substrate Y kinase_x->substrate_y phosphorylates p_substrate_y p-Substrate Y proliferation Cell Proliferation p_substrate_y->proliferation promotes compound This compound compound->kinase_x inhibits

Caption: Hypothetical Kinase X signaling pathway.

Protocol for Western Blot Analysis of Substrate Phosphorylation

Materials and Reagents:

  • Cell Line and Culture Reagents

  • This compound

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer: (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Phospho-specific antibody for the downstream substrate (e.g., anti-p-Substrate Y) and an antibody for the total substrate (anti-Substrate Y). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also required.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate (ECL)

  • Imaging System

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat them with various concentrations of the compound for a short period (e.g., 1-4 hours). Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibodies (e.g., overnight at 4°C).

  • Secondary Antibody and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody. After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to account for any changes in protein expression. A dose-dependent decrease in the phospho-protein signal indicates inhibition of the upstream kinase.

Conclusion and Future Directions

This guide has outlined a series of fundamental cell-based assays for the initial characterization of this compound as a hypothetical kinase inhibitor. By systematically confirming target engagement, assessing cellular potency, and elucidating the mechanism of action, researchers can build a strong data package to support further development.

Future studies could involve:

  • Selectivity Profiling: Screening the compound against a panel of kinases to determine its selectivity.[12]

  • Off-Target Identification: Using proteomic approaches to identify potential off-target interactions.[13]

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By employing a rigorous and multi-faceted approach to preclinical characterization, the full therapeutic potential of novel compounds like this compound can be thoroughly evaluated.

References

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. PubMed. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • (PDF) Guidelines for cell viability assays. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [https://dau.un Alicante.es/es/documentos/muipd/2021-22/tfm-sanchez-migallon-diaz-de-mera-nuria.pdf]([Link] Alicante.es/es/documentos/muipd/2021-22/tfm-sanchez-migallon-diaz-de-mera-nuria.pdf)

Sources

Analytical methods for 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Authored by: Senior Application Scientist

Publication Date: January 20, 2026

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of this compound, a heterocyclic compound of significant interest in pharmaceutical research and development. Recognizing the critical need for accurate measurement in drug substance characterization, stability testing, and quality control, we present two primary analytical approaches. The first is a reliable Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, ideal for routine analysis and content uniformity. The second is a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for trace-level quantification and impurity profiling. This document provides not only step-by-step protocols but also the scientific rationale behind methodological choices, a complete validation strategy according to ICH Q2(R1) guidelines, and troubleshooting advice to empower researchers and drug development professionals.

Introduction and Method Selection Rationale

This compound is a compound featuring both pyridine and pyrazole moieties, structures commonly found in pharmacologically active molecules.[1][2] The accurate determination of its concentration in various matrices is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. The choice of an analytical method is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity.

  • RP-HPLC-UV: This technique is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and precision in quantifying major components. It separates analytes based on their hydrophobicity.[3] Given the aromatic nature of the target analyte, UV detection is a straightforward and effective means of quantification. This method is ideal for assaying the purity of the active pharmaceutical ingredient (API) and analyzing formulated drug products.

  • LC-MS/MS: For applications requiring higher sensitivity, such as pharmacokinetic studies, metabolite identification, or the detection of trace-level impurities, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4][5][6] Its superior selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which significantly reduces matrix interference and allows for quantification at very low concentrations (ng/mL or pg/mL).[5]

This guide provides detailed protocols for both methodologies, enabling laboratories to select the approach best suited for their objectives.

General Experimental Workflow

The overall process, from sample handling to data reporting, follows a structured path to ensure data integrity and reproducibility.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting start Sample Receipt & Login prep Standard & Sample Preparation start->prep hplc HPLC-UV Analysis prep->hplc Routine Assay lcms LC-MS/MS Analysis prep->lcms Trace Analysis process Data Processing & Integration hplc->process lcms->process quant Quantification & Review process->quant report Final Report Generation quant->report

Caption: General analytical workflow from sample preparation to final reporting.

Method 1: RP-HPLC with UV Detection

This method is designed for the accurate quantification of this compound in bulk drug substance or formulated products.

Principle

The analyte is separated on a C18 reversed-phase column using an isocratic mobile phase. The separation is based on the differential partitioning of the analyte between the hydrophobic stationary phase and the polar mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the peak area to that of a certified reference standard. Several published methods for pyrazole and pyridine derivatives utilize similar principles, demonstrating the suitability of this approach.[7][8][9]

Experimental Protocol

cluster_workflow HPLC-UV Protocol Flow cluster_conditions Chromatographic Analysis weigh 1. Accurately weigh Reference Standard & Sample dissolve 2. Dissolve in Diluent (e.g., 50:50 ACN:H2O) weigh->dissolve vortex 3. Vortex & Sonicate to ensure complete dissolution dissolve->vortex dilute 4. Dilute to final concentration within calibration range vortex->dilute filter 5. Filter sample with 0.45 µm PTFE filter dilute->filter inject 6. Inject onto HPLC system filter->inject analysis Acquire & Integrate Chromatogram inject->analysis cluster_workflow LC-MS/MS Protocol Flow cluster_conditions MS/MS Analysis prep 1. Prepare Standards & Samples (often at ng/mL levels) spike 2. Spike with Internal Standard (structurally similar analog) prep->spike extract 3. Perform Sample Cleanup (e.g., SPE or Protein Precipitation) spike->extract evap 4. Evaporate & Reconstitute in mobile phase extract->evap inject 5. Inject onto LC-MS/MS system evap->inject analysis Acquire MRM Transitions & Calculate Peak Area Ratios inject->analysis

Sources

Application Notes and Protocols for the Derivatization of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The compound 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine represents a confluence of privileged fragments in medicinal chemistry: a substituted pyridine ring and a pyrazole moiety. Pyrazole derivatives are renowned for their wide spectrum of biological activities, forming the core of drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] Similarly, the pyridine ring is a cornerstone in drug design, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring, often improving pharmacokinetic properties.[2][3] The specific scaffold , with its unique arrangement of fluorine, amino, and pyrazol-3-ylmethyl substituents, presents a rich landscape for chemical modification to probe and optimize interactions with biological targets, particularly protein kinases, where such hinge-binding motifs are common.[4]

This guide provides a comprehensive framework for the systematic derivatization of this compound to generate a focused library of analogues for structure-activity relationship (SAR) studies. We will explore strategic modifications of the pyrazole and pyridine rings, as well as the secondary amine linker, to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to unlock the full therapeutic potential of this promising scaffold.

Strategic Derivatization Pathways

The derivatization strategy is centered around three key regions of the core molecule: the pyrazole ring, the pyridine ring, and the secondary amine linker. A systematic exploration of the chemical space around these regions will provide a clear understanding of the SAR.

SAR_Strategy Core This compound Pyrazole_Mod Pyrazole Ring Derivatization Core->Pyrazole_Mod Pyridine_Mod Pyridine Ring Derivatization Core->Pyridine_Mod Linker_Mod Linker Modification Core->Linker_Mod N1_Alkylation N1-Alkylation/Arylation Pyrazole_Mod->N1_Alkylation C4_Functionalization C4-Functionalization Pyrazole_Mod->C4_Functionalization C5_Substitution C5/C6-Substitution (Suzuki/Buchwald-Hartwig) Pyridine_Mod->C5_Substitution Fluoro_Replacement Fluoro Bioisosteres Pyridine_Mod->Fluoro_Replacement N_Acylation N-Acylation Linker_Mod->N_Acylation N_Sulfonylation N-Sulfonylation Linker_Mod->N_Sulfonylation

Figure 1: Key derivatization points for SAR studies.

Part 1: Pyrazole Ring Modification

The pyrazole ring offers two primary sites for modification: the N1 nitrogen and the C4 carbon.

1.1 N1-Alkylation and N1-Arylation:

Modification at the N1 position can probe the steric and electronic requirements of the target binding pocket. A variety of alkyl and aryl groups can be introduced via N-alkylation or N-arylation reactions.

Protocol 1: General Procedure for N1-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (R-X, 1.2 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative N1-Alkylation Derivatives

R-GroupAlkylating AgentExpected Outcome
MethylIodomethaneProbes for small hydrophobic pockets.
EthylBromoethaneInvestigates tolerance for slightly larger alkyl groups.
CyclopropylmethylCyclopropylmethyl bromideIntroduces conformational rigidity.
BenzylBenzyl bromideExplores potential for π-stacking interactions.

1.2 C4-Halogenation and Subsequent Cross-Coupling:

The C4 position of the pyrazole can be functionalized to introduce a diverse array of substituents. This is typically achieved through an initial halogenation followed by a palladium-catalyzed cross-coupling reaction.

Protocol 2: C4-Bromination of the Pyrazole Ring

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude C4-bromo derivative can often be used in the next step without further purification.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C4

  • To a microwave vial, add the C4-bromo pyrazole derivative (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part 2: Pyridine Ring Derivatization

The pyridine ring can be modified to explore interactions with the solvent-exposed region of a binding site and to modulate physicochemical properties.

2.1 Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling on a Halogenated Pyridine Precursor:

To access derivatives on the pyridine ring, it is often strategic to start from a halogenated precursor, such as 2-amino-3-fluoro-5-bromopyridine, and introduce the pyrazol-3-ylmethylamine moiety in the final step.

Pyridine_Derivatization Start 2-Amino-3-fluoro-5-bromopyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Intermediate 5-Substituted-2-amino-3-fluoropyridine Suzuki->Intermediate Buchwald->Intermediate Final_Step Coupling with (1H-pyrazol-3-yl)methanamine Intermediate->Final_Step Product Final Derivatized Product Final_Step->Product

Figure 2: Synthetic workflow for pyridine ring modification.

Protocol 4: Buchwald-Hartwig Amination on 2-Amino-3-fluoro-5-bromopyridine

  • In a glovebox or under an inert atmosphere, combine 2-amino-3-fluoro-5-bromopyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), a ligand (e.g., RuPhos, 0.04 eq), and a base such as sodium tert-butoxide (1.5 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the resulting 5-amino-substituted pyridine intermediate by column chromatography.

The resulting intermediate can then be coupled with (1H-pyrazol-3-yl)methanamine to yield the final product.

Part 3: Linker Modification

The secondary amine linker can be acylated or sulfonylated to introduce groups that can form additional hydrogen bonds or occupy nearby pockets.

Protocol 5: N-Acylation of the Linker Amine

  • Dissolve this compound (1.0 eq) in a solvent like DCM or THF.

  • Add a base such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the desired acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Biological Evaluation and SAR Analysis

A systematic biological evaluation of the synthesized derivatives is crucial for establishing a robust SAR.

3.1 In Vitro Kinase Assays:

Given the scaffold's potential as a kinase inhibitor, initial screening should be performed against a panel of relevant kinases.[5]

Protocol 6: General In Vitro Kinase Inhibition Assay

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • In a 96- or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP (often at its Kₘ concentration).

  • Add the test compound at various concentrations.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP or ³³P-ATP) or non-radiometric methods like fluorescence polarization, TR-FRET, or luminescence-based assays that measure the amount of ADP produced.[6][7]

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

3.2 ADME Profiling:

Early assessment of ADME properties is critical to identify compounds with favorable drug-like characteristics.[8][9]

Table 2: Key In Vitro ADME Assays

PropertyAssayRationale
Solubility Kinetic or Thermodynamic Solubility AssayPoor solubility can lead to inaccurate biological data and poor absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across the intestinal barrier.[10]
Metabolic Stability Liver Microsomal Stability AssayMeasures the rate of metabolism by cytochrome P450 enzymes.
Plasma Protein Binding Equilibrium DialysisHigh plasma protein binding can reduce the free drug concentration available to act on the target.

3.3 Data Analysis and SAR Interpretation:

The biological and ADME data should be tabulated and analyzed in conjunction with the structural modifications.

Table 3: Example SAR Table

Compound IDR¹ (Pyrazole N1)R² (Pyridine C5)Kinase X IC₅₀ (nM)Microsomal Stability (t½, min)
CoreHH50015
1a MethylH25020
1b EthylH40018
2a HPhenyl10010
2b HMorpholine150>60

From this hypothetical data, one might conclude that small alkyl groups at R¹ are tolerated and that aryl or heteroaryl groups at R² can enhance potency. The introduction of a morpholine group at R² also appears to improve metabolic stability, a common strategy in drug design.

Conclusion

The systematic derivatization of this compound, guided by the principles and protocols outlined in this application note, provides a powerful strategy for the development of novel therapeutic agents. By methodically exploring the chemical space around this privileged scaffold and integrating biological and ADME data, researchers can establish clear structure-activity relationships, leading to the identification of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Abstract: While direct research on 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine is not extensively documented in publicly available literature, its structural motifs—a fluorinated pyridine ring linked to a pyrazole—are characteristic of a class of compounds with significant activity in cancer research, particularly as kinase inhibitors. This guide, therefore, serves as a comprehensive framework for the initial investigation of this compound. We will propose a putative mechanism of action based on analogous structures and provide a detailed, step-by-step research plan to validate its potential as an anti-cancer agent. The protocols herein are designed to be self-validating and are grounded in established methodologies.

Part 1: Scientific Rationale and Proposed Mechanism of Action

The convergence of a pyrazole ring and a pyridine ring is a well-established pharmacophore in modern oncology. Numerous compounds with this core structure have been shown to exhibit potent anti-tumor activities. For instance, derivatives of pyrazolopyridine are known to target a variety of protein kinases, which are often dysregulated in cancer. Furthermore, fluorination of the pyridine ring can enhance metabolic stability and cell permeability, desirable properties for a drug candidate.

Given these precedents, we hypothesize that This compound functions as an ATP-competitive inhibitor of a protein kinase critical for cancer cell proliferation and survival. A plausible candidate class of targets includes serine/threonine kinases such as Aurora Kinases or tyrosine kinases involved in growth factor signaling. The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives malignant growth.

Part 2: A Proposed Research Workflow for Target Validation and Characterization

The following workflow provides a logical progression from initial in vitro screening to more complex cellular and biochemical assays.

G cluster_0 Phase 1: In Vitro Screening & Target Identification cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Mechanism of Action Elucidation cluster_3 Phase 4: Preclinical Evaluation a Compound Acquisition & QC b Broad-Spectrum Kinase Panel Screen a->b Submit for profiling c Hit Identification & Prioritization b->c Analyze data e Select Cancer Cell Lines (based on kinase expression) c->e Proceed with top hits d Cell Viability Assays (e.g., MTT, CellTiter-Glo) f Determine IC50 Values d->f e->d g Target Engagement Assays (e.g., CETSA) f->g Validate cellular effect h Western Blot for Phospho-Substrates g->h i Apoptosis & Cell Cycle Assays h->i j In Vivo Xenograft Studies i->j Advance lead candidate k Pharmacokinetic (PK) & Toxicity Profiling j->k

Figure 1: A proposed experimental workflow for the investigation of this compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen will identify cancer cell lines that are sensitive to the compound and will allow for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Selected cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete growth medium. A typical final concentration range would be 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LinePutative Target KinaseIC50 (µM) of Compound
MCF-7Example: Aurora AExperimental Value
HT-29Example: PI3KExperimental Value
A549Example: EGFRExperimental Value
Protocol 2: Western Blotting for Phospho-Kinase Substrates

Objective: To determine if this compound inhibits the phosphorylation of a specific kinase substrate in a cellular context.

Rationale: This protocol directly assesses the on-target effect of the compound. A reduction in the phosphorylation of a known substrate of the target kinase provides strong evidence for the proposed mechanism of action.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-substrate, anti-total substrate, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH).

Data Analysis:

  • Quantify band intensities using image analysis software.

  • Normalize the phospho-substrate signal to the total substrate signal.

  • Compare the normalized signal in treated versus untreated cells.

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec TargetKinase Target Kinase (e.g., Aurora B) Rec->TargetKinase Activates Compound This compound Compound->TargetKinase Inhibits Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Promotes

Figure 2: A hypothetical signaling pathway illustrating the proposed inhibitory action of the compound.

Part 4: Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure the validity of the results. For instance, in the Western blot protocol, the use of antibodies against both the total and phosphorylated forms of the substrate, as well as a loading control, allows for the accurate interpretation of changes in phosphorylation status. Similarly, the inclusion of positive and negative controls in the cell viability assay is crucial for establishing the dynamic range of the assay and confirming that the observed effects are due to the compound and not experimental artifacts.

References

While direct citations for the application of This compound are unavailable, the following references provide a strong scientific basis for the proposed research plan by detailing the synthesis and biological evaluation of structurally related pyrazole and pyridine-containing compounds in cancer research.

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link][1][2]

  • Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-phenylpiperazinyl-1-trans-propenes. PubMed. Available at: [Link][3]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link][4]

  • Synthesis and Antitumor Activity of Fluorine-Substituted 4-amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines. PubMed. Available at: [Link][5]

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. PubMed. Available at: [Link][6]

Sources

Application Notes and Protocols for a New Generation of Antimicrobial and Antifungal Agents: Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial and antifungal agents. The focus of this guide is the pyrazole scaffold, a privileged heterocyclic motif that has demonstrated significant potential in combating a wide range of pathogenic microorganisms, including multidrug-resistant (MDR) strains.[1][2][3][4][5] This document provides an in-depth exploration of the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for the assessment of pyrazole derivatives.

Introduction: The Rise of Pyrazole Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[6] Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a versatile and highly valuable scaffold in medicinal chemistry.[1][3][7] Its derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8][9][10] The synthetic tractability of the pyrazole ring allows for the strategic introduction of various substituents, enabling the fine-tuning of their pharmacological profiles and the development of potent and selective antimicrobial agents.[8][11][12]

Mechanisms of Action: How Pyrazole Derivatives Combat Microbes

The antimicrobial and antifungal efficacy of pyrazole derivatives stems from their ability to interfere with essential cellular processes in pathogens. The specific mechanism of action is often dictated by the nature and position of the substituents on the pyrazole core. Several key molecular targets have been identified:

1. Inhibition of DNA Gyrase and Topoisomerases: A significant number of pyrazole derivatives exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10][13] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[2] Molecular docking studies have further elucidated the binding interactions of pyrazole derivatives within the active sites of these enzymes.[2][10]

2. Disruption of Cell Wall Synthesis: Some pyrazole-derived compounds have been shown to interfere with the integrity of the bacterial cell wall.[2] This can occur through the inhibition of key enzymes involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall that is absent in eukaryotes, making it an attractive target for selective toxicity.

3. Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a key enzyme in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Pyrazole derivatives have been designed to act as potent inhibitors of bacterial DHFR, thereby blocking this vital metabolic pathway and leading to bacterial growth inhibition.[14]

4. Inhibition of Fungal Succinate Dehydrogenase (SDH): In the context of antifungal activity, certain pyrazole-carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Diagram: Proposed Mechanisms of Antimicrobial Action of Pyrazole Derivatives

Pyrazole Derivative Pyrazole Derivative DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Pyrazole Derivative->DNA_Gyrase_Topo_IV Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Pyrazole Derivative->Cell_Wall_Synthesis Disruption DHFR Dihydrofolate Reductase (DHFR) Pyrazole Derivative->DHFR Inhibition Fungal_SDH Fungal Succinate Dehydrogenase (SDH) Pyrazole Derivative->Fungal_SDH Inhibition DNA_Replication_Repair Inhibited DNA Replication & Repair DNA_Gyrase_Topo_IV->DNA_Replication_Repair Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Folate_Biosynthesis Inhibited Folate Biosynthesis DHFR->Folate_Biosynthesis Respiration_Energy Inhibited Respiration & Energy Production Fungal_SDH->Respiration_Energy Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death Cell_Lysis->Bacterial_Cell_Death Folate_Biosynthesis->Bacterial_Cell_Death Fungal_Cell_Death Fungal Cell Death Respiration_Energy->Fungal_Cell_Death

Caption: Mechanisms of pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these SARs is crucial for the rational design of more effective compounds.[15]

  • Substituents at N1: The substituent at the N1 position of the pyrazole ring significantly influences activity. Phenyl groups, often substituted with electron-withdrawing or electron-donating groups, are commonly employed. The nature of this substitution can modulate the electronic properties of the entire molecule and its interaction with the target enzyme.

  • Substituents at C3 and C5: The groups at the C3 and C5 positions are critical for activity. Aryl groups, heterocyclic rings, and various functional groups at these positions have been extensively explored. For instance, the presence of specific halogenated phenyl rings can enhance activity against certain bacterial strains.[14]

  • Substituents at C4: The C4 position offers another point for modification. The introduction of different functionalities at this position can impact the overall conformation of the molecule and its binding affinity to the target.

Table 1: Summary of Structure-Activity Relationships for Pyrazole Derivatives

Position of SubstitutionType of SubstituentImpact on Antimicrobial/Antifungal Activity
N1-position Phenyl, substituted phenylModulates electronic properties and target interaction.[16]
C3-position Aryl, heterocyclic ringsCrucial for potency; specific substitutions enhance activity against particular strains.[17]
C4-position Hydrogen, various functional groupsInfluences molecular conformation and binding affinity.
C5-position Aryl, carboxamide, isoxazololCarboxamide and isoxazolol moieties can enhance antifungal activity.[17]

Experimental Protocols

The following protocols provide a standardized framework for the in vitro evaluation of the antimicrobial, antifungal, and cytotoxic properties of novel pyrazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test pyrazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that shows no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Diagram: Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Inoculum (0.5 McFarland) Inoculation Inoculate 96-well plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Pyrazole Derivative Compound_Dilution->Inoculation Incubation Incubate (18-48 hours) Inoculation->Incubation Read_Results Read Results (Visual/OD600) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test pyrazole derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare and pour MHA or SDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Well Creation and Compound Addition:

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the pyrazole derivative solution to each well.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of novel antimicrobial compounds to mammalian cells.[18] The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Test pyrazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Diagram: Workflow for Cytotoxicity (MTT) Assay

Cell_Seeding Seed Mammalian Cells in 96-well plate Compound_Treatment Treat with Pyrazole Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation_Formazan Incubate (Formazan Formation) MTT_Addition->Incubation_Formazan Solubilization Solubilize Formazan (DMSO) Incubation_Formazan->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Calculate_Viability Calculate Cell Viability (%) Absorbance_Reading->Calculate_Viability

Caption: Workflow for MTT cytotoxicity assay.

Data Presentation

Consistent and clear presentation of data is essential for the interpretation and comparison of results.

Table 2: Example of MIC Data for Novel Pyrazole Derivatives

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)A. niger (ATCC 16404) MIC (µg/mL)
PZ-001 481632
PZ-002 24816
PZ-003 >64>643264
Ciprofloxacin 10.5N/AN/A
Fluconazole N/AN/A216

Table 3: Example of Cytotoxicity Data for Novel Pyrazole Derivatives

Compound IDCell LineIC₅₀ (µM) after 48h
PZ-001 HEK293>100
PZ-002 HEK29375.2
PZ-003 HEK293>100
Doxorubicin HEK2931.5

Conclusion

Pyrazole derivatives represent a highly promising class of compounds in the ongoing search for novel antimicrobial and antifungal agents.[1][3] Their synthetic versatility, coupled with a diverse range of mechanisms of action, provides a robust platform for the development of next-generation therapeutics to combat infectious diseases. The protocols and insights provided in these application notes are intended to guide researchers in the systematic evaluation of these compounds, ultimately contributing to the advancement of this important field of drug discovery.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Kaur, P., & Arora, V. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 20(6), 578-592.
  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017). PubMed.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-370.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
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  • Kaur, P., & Arora, V. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Ingenta Connect.
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  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (URL not available)
  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (URL not available)
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6303.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules, 28(6), 2565.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (URL not available)
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Molecules, 29(24), 1234.
  • Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. (URL not available)
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2026.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules, 28(6), 2565.
  • A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). (2019). Mini-Reviews in Organic Chemistry, 16(2).
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Application Notes & Protocols: The Biomedical Utility of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold – A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention from medicinal chemists.[1][2] Its structure, bearing resemblance to endogenous purine bases like adenine, allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This inherent bioisosteric advantage has established the pyrazolo[3,4-b]pyridine scaffold as a "privileged structure" in drug discovery, leading to its exploration in a vast array of therapeutic areas.[3]

Over 300,000 derivatives have been described in scientific literature and patents, highlighting the scaffold's versatility and the intense research interest it commands.[4][5][6] The primary biomedical applications investigated include roles as antitumor, anti-inflammatory, and nervous system agents.[4] This guide provides an in-depth look at the key applications of this scaffold, focusing on its role as a potent kinase inhibitor in oncology, and provides detailed protocols for its synthesis and biological evaluation.

Section 1: Core Mechanism of Action - Competitive ATP Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of proteins.[7] Their dysregulation is a known cause of numerous diseases, most notably cancer.[7][8] The pyrazolo[3,4-b]pyridine scaffold is exceptionally well-suited to function as a kinase inhibitor. Its planar, nitrogen-rich structure allows it to occupy the ATP-binding pocket, forming critical hydrogen bonds with the "hinge" region of the kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and halting the aberrant signaling cascade.

The N(1)-H of the pyrazole ring is particularly crucial, often acting as a key hydrogen bond donor.[9][10] The diverse substitution points (N1, C3, C4, C5, and C6) on the bicyclic ring allow for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties against specific kinase targets.[4][6]

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Signaling Cascade Kinase Protein Kinase ATP_Site ATP Binding Site (Hinge Region) Substrate Substrate Protein Kinase->Substrate Acts on ATP ATP ATP->ATP_Site Binds pSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->pSubstrate Phosphorylates Pyrazolopyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolopyridine->ATP_Site Competitively Binds & Blocks ATP

Caption: General mechanism of kinase inhibition by pyrazolo[3,4-b]pyridines.

Section 2: Application Note - Targeting Cyclin-Dependent Kinases (CDKs) in Oncology

Background: Cyclin-Dependent Kinases (CDKs) are serine/threonine kinases that are fundamental for the regulation and progression of the cell cycle.[11] In many cancers, CDK activity is corrupted, leading to uncontrolled cell proliferation.[11] Consequently, CDKs, particularly CDK1 and CDK2, have become prime targets for anticancer drug development.[12][13] Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent and selective CDK inhibitors, demonstrating the ability to halt cell cycle progression and induce apoptosis in tumor cells.[12][13][14]

Structure-Activity Relationship (SAR) Insights: Research into 1H-pyrazolo[3,4-b]pyridines has shown that specific substitutions can dramatically influence their inhibitory potency against CDKs. The solid-state structure of a derivative bound to CDK2 confirms that the scaffold occupies the ATP purine binding site, forming essential hydrogen bonds with the backbone of Leu83 in the hinge region.[13] This interaction is foundational to its inhibitory activity. Further modifications at other positions are used to improve selectivity and drug-like properties.

Data Presentation: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDKs

The table below summarizes the half-maximal inhibitory concentrations (IC50) for a selection of pyrazolo[3,4-b]pyridine compounds against key cell cycle kinases, demonstrating their potential as anticancer agents.

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative Activity (IC50 µM)Reference
9a CDK21.630HeLa2.59[14]
9a CDK90.262--[14]
14g CDK20.460MCF74.66[14]
14g CDK90.801HCT-1161.98[14]
8 CDK2/cyclin A20.65HepG2Not specified[11]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth. Lower values indicate higher potency.

Section 3: Broader Therapeutic Potential

While oncology is a major focus, the versatility of the pyrazolo[3,4-b]pyridine scaffold extends to other critical therapeutic areas:

  • Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory activity, in some cases comparable to the standard drug indomethacin.[15][16] This is often achieved through the inhibition of enzymes like phosphodiesterase 4 (PDE4) or COX-2.[2][4]

  • Neuroprotection: Studies have demonstrated that these compounds can protect neurons from MPP+-induced neurodegeneration, a model relevant to Parkinson's disease.[17] The mechanism often involves the modulation of anti-apoptotic pathways.[17] Some derivatives are also being explored as probes for β-amyloid plaques in Alzheimer's disease.[18]

  • Antimicrobial: The scaffold has been utilized to develop agents with antibacterial and antifungal properties.[2][19]

Section 4: Protocol - General Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine Core

Principle: One of the most common and robust methods for synthesizing the pyrazolo[3,4-b]pyridine core is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound.[1] This protocol outlines a general procedure that can be adapted for various substituted precursors. The reaction proceeds via a condensation-cyclization cascade. If a non-symmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed, the ratio of which depends on the relative electrophilicity of the two carbonyl groups.[1][4]

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • 1,3-Dicarbonyl compound (e.g., Dibenzoylmethane)

  • Glacial Acetic Acid (Solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).

  • Solvent Addition: Add glacial acetic acid (15-20 mL) to the flask. The acid acts as both a solvent and a catalyst for the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (100 mL) with stirring.

  • Precipitation: A solid precipitate of the crude product should form. If not, neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol to remove residual acetic acid.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative.

Synthesis_Workflow start Start reactants Combine 5-Aminopyrazole and 1,3-Dicarbonyl in Acetic Acid start->reactants reflux Heat to Reflux (4-8 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Pour into Ice Water monitor->workup Complete isolate Filter and Wash Crude Solid workup->isolate purify Purify by Recrystallization or Chromatography isolate->purify end Pure Product purify->end

Caption: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

Section 5: Protocol - In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This protocol describes a common method to determine the IC50 value of a pyrazolo[3,4-b]pyridine derivative against a target kinase.[7] The assay measures the amount of ADP produced during the kinase reaction. The ADP is then enzymatically converted to ATP, which generates a luminescent signal via a luciferase reaction.[7][20] The signal intensity is directly proportional to kinase activity; therefore, a decrease in signal in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant target kinase (e.g., CDK2/Cyclin A)

  • Specific kinase substrate peptide

  • ATP (at a concentration near the Km for the target kinase)[8]

  • Test Compound (Pyrazolo[3,4-b]pyridine derivative) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. In a 384-well plate, add 1 µL of each compound concentration or DMSO (as a vehicle control) to the appropriate wells.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.[7]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[7]

Assay_Workflow A Plate Serial Dilution of Compound in 384-well Plate B Add Kinase + Substrate Mixture A->B C Pre-incubate 15 min (Inhibitor Binding) B->C D Initiate Reaction with ATP C->D E Incubate 60 min at 30°C (Kinase Reaction) D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Incubate 40 min (Deplete ATP) F->G H Add Kinase Detection Reagent (Signal Generation) G->H I Incubate 30 min H->I J Read Luminescence on Plate Reader I->J K Calculate IC50 J->K

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

References

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  • Ezzat, M. H., El-Messery, S. M., Al-Omar, M. A., El-Fakharany, E. M., & El-Subbagh, H. I. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(21), 7480. [Link]

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  • Li, M., Li, Y., Wu, J., Zhang, S., Li, Y., Wu, H., & Chen, H. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]

  • El-Kashef, H., El-Emary, T. I., Verhaeghe, P., Vanelle, P., & Ghattas, M. A. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10). [Link]

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  • Manikandan, R., Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Muthusubramanian, S. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(3), 3350–3367. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1604–1613. [Link]

  • Hassan, G. S., Kadah, S., George, R. F., & Abdel-Mottaleb, M. S. (2020). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [Link]

  • Binjubair, F. A., Al-Ghorbani, M., Muthukumaran, P., El-Gendy, M. A. A., Al-Khatib, M. A., & El-Nezhawy, A. O. H. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. ResearchGate. [Link]

  • Baradarani, M. M., Zare Fazlelahi, H., Rashidi, A., & Joule, J. A. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ResearchGate. [Link]

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  • Misra, R. N., Xiao, H. Y., Kim, K. S., Lu, S., Han, W. C., Barbosa, S. A., Hunt, J. T., Rawlins, D. B., Shan, W., Kulkarni, B. A., Estiarte, M. A., Tvermoes, N. A., Fargnoli, J., Mastalerz, H., Borges-Marcucci, L., Zhang, H., Pang, S., Hollenbaugh, D., Fargnoli, J., & Bhide, R. S. (2004). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 14(1), 297–300. [Link]

  • Guérit, D., Coutant, E., Le Dévédec, S., Le Roch, K., & Ruchaud, S. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8. [Link]

  • Ezzat, M. H., El-Messery, S. M., Al-Omar, M. A., El-Fakharany, E. M., & El-Subbagh, H. I. (2022). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity. ResearchGate. [Link]

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  • Li, S.-Y., Wang, Y.-Q., Wang, Y.-X., Wang, Z.-P., Yu, Z.-J., & Zhu, H.-L. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 239, 114526. [Link]

  • Papastathopoulos, P., Lazarou, D., Skoulica, S., & Detsi, A. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Schnack, C., Lauber, B. S., & Niefind, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-20-C9H9FN4

Abstract: This technical guide provides a comprehensive resource for researchers engaged in the synthesis of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, a key building block in contemporary drug discovery. The document outlines a robust and optimized synthetic protocol, detailed troubleshooting guides in a direct question-and-answer format, and frequently asked questions to proactively address common experimental challenges. The methodologies are grounded in established chemical principles, supported by in-text citations to peer-reviewed literature, and visualized through detailed diagrams to ensure clarity and reproducibility.

Introduction and Recommended Synthetic Strategy

The synthesis of this compound is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy offers high regioselectivity and generally good yields. The recommended pathway involves the reaction of 2,3-difluoropyridine with (1H-pyrazol-3-yl)methanamine. The fluorine atom at the C2 position of the pyridine ring is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, making it the preferred site of substitution.

Alternative strategies, such as Buchwald-Hartwig amination of 2-bromo-3-fluoropyridine, are viable but often require careful optimization of catalyst and ligand systems to achieve comparable yields and purity.[1][2] Reductive amination between 3-fluoropyridin-2-amine and 1H-pyrazole-3-carbaldehyde is another possibility, though it may require specific reducing agents like sodium triacetoxyborohydride to avoid side reactions.[3]

Optimized Experimental Protocol: SNAr Approach

This section details a step-by-step procedure for the synthesis of the title compound.

Reaction Scheme:

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount
2,3-Difluoropyridine115.091.0(User Defined)
(1H-pyrazol-3-yl)methanamine97.121.1(Calculated)
N,N-Diisopropylethylamine (DIPEA)129.242.5(Calculated)
N,N-Dimethylformamide (DMF)73.09-(To Concentration)
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-difluoropyridine and anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add (1H-pyrazol-3-yl)methanamine to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA).

    • Scientist's Note: DIPEA is a non-nucleophilic base used to quench the hydrofluoric acid (HF) generated in situ. Using a nucleophilic base could lead to competitive side reactions.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2,3-difluoropyridine) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualized Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add 2,3-difluoropyridine and anhydrous DMF to flask add_amine 2. Add (1H-pyrazol-3-yl)methanamine prep->add_amine add_base 3. Add DIPEA dropwise add_amine->add_base heat 4. Heat to 80-90°C (12-24h) add_base->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to RT monitor->cool Reaction Complete extract 7. Dilute with EtOAc, wash with H2O/Brine cool->extract dry 8. Dry over Na2SO4, filter, concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis.

SNAr Reaction Mechanism

G 2,3-Difluoropyridine 2,3-Difluoropyridine Meisenheimer Meisenheimer Complex (Intermediate) 2,3-Difluoropyridine->Meisenheimer Forms intermediate Amine (1H-pyrazol-3-yl)methanamine Amine->2,3-Difluoropyridine Nucleophilic Attack at C2 Product Product Meisenheimer->Product Loss of F-

Caption: The SNAr reaction mechanism.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Confirm by TLC or LC-MS that the 2,3-difluoropyridine has been fully consumed. If not, consider extending the reaction time or slightly increasing the temperature (e.g., to 100 °C).

  • Reagent Quality: Ensure all reagents are pure and dry. (1H-pyrazol-3-yl)methanamine can be hygroscopic; use a freshly opened bottle or dry it before use. Anhydrous DMF is critical, as water can lead to undesired side reactions.

  • Insufficient Base: Ensure at least 2.5 equivalents of DIPEA are used. An insufficient amount of base will not effectively neutralize the HF produced, which can protonate the amine nucleophile, rendering it unreactive.

  • Purification Losses: The product may be partially lost during the aqueous work-up if the pH is too acidic. Ensure the aqueous layers are neutral or slightly basic before extraction. Adsorption onto silica gel during chromatography can also be an issue; consider pre-treating your column with a small amount of triethylamine in the eluent.

Q2: I observe a significant amount of a byproduct with the same mass as my product in the LC-MS. What could it be?

A2: This is likely the regioisomeric product, 2-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-3-amine, formed by nucleophilic attack at the C3 position. While attack at C2 is electronically favored, some attack at C3 can occur, especially at higher temperatures.

  • Mitigation: To favor the desired C2 substitution, try running the reaction at a lower temperature for a longer duration (e.g., 70 °C for 36 hours).

  • Separation: These regioisomers can be difficult to separate. A shallow gradient during column chromatography or the use of a different solvent system (e.g., Dichloromethane/Methanol) may improve separation.

Q3: The reaction has stalled, and I see both starting materials remaining. What should I check?

A3:

  • Temperature: Verify the internal temperature of the reaction mixture.

  • Base Activity: If the DIPEA is old or has been improperly stored, its effectiveness may be compromised. Use a fresh bottle.

  • Amine Protonation: As mentioned in A1, if the generated HF is not neutralized, it will protonate your amine starting material, effectively stopping the reaction. You could try adding an additional portion of DIPEA to see if the reaction restarts.

Q4: My final product is a dark oil and appears impure even after chromatography. What are the likely impurities?

A4:

  • Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely. After the work-up, ensure you are using a high-vacuum pump to remove residual solvent. A co-evaporation with toluene or heptane can also be effective.

  • Polymerization/Degradation: High reaction temperatures for extended periods can sometimes lead to the degradation of starting materials or products, resulting in colored impurities.

  • Oxidation: Aminopyridines can be susceptible to air oxidation. Ensure the final product is stored under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for this reaction?

A: Yes, other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) can be used. However, reaction times and temperatures may need to be re-optimized. DMF is generally preferred for its excellent solvating properties and appropriate boiling point for this transformation.

Q: Is it necessary to perform this reaction under an inert atmosphere?

A: While not strictly required for the SNAr reaction itself, it is highly recommended. Using an inert atmosphere prevents the introduction of atmospheric moisture, which can negatively impact the reaction, and protects the final aminopyridine product from potential air oxidation.

Q: What are the key safety precautions for this synthesis?

A:

  • 2,3-Difluoropyridine: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood.

  • DIPEA: Is corrosive and flammable. Avoid contact with skin and eyes.

  • DMF: Is a skin and respiratory irritant and a suspected teratogen. Always handle with appropriate personal protective equipment (PPE).

  • HF Generation: The reaction generates hydrofluoric acid in situ, which is neutralized by DIPEA. The primary hazard is associated with the reagents themselves.

Troubleshooting Decision Tree

G cluster_yes cluster_no start Low Yield or Reaction Failure check_sm Starting Material Consumed? (TLC/LC-MS) start->check_sm workup_issue Potential Work-up/ Purification Issue check_sm->workup_issue Yes reaction_issue Reaction Stalled check_sm->reaction_issue No check_ph Check pH of aqueous layers workup_issue->check_ph check_column Optimize chromatography check_ph->check_column check_temp Verify Temperature reaction_issue->check_temp check_reagents Check Reagent Quality (Amine, Base, Solvent) check_temp->check_reagents extend_time Extend Reaction Time or Increase Temperature check_reagents->extend_time

Sources

Technical Support Center: Purification of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this fluorinated heterocyclic compound. The unique structural combination of a 3-fluoropyridin-2-amine moiety and a pyrazole ring can introduce specific challenges related to byproducts, stability, and chromatographic behavior. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My crude product is a thick, colored oil that is difficult to handle. What are the likely causes and how can I obtain a solid product?

A1: The oily nature of crude this compound is a common issue, often stemming from several factors:

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF, DMSO, or toluene, can be challenging to remove completely and may result in an oily residue.

  • Hygroscopic Nature: The presence of multiple nitrogen atoms in the structure can make the compound and its impurities hygroscopic, leading to the absorption of atmospheric moisture.

  • Formation of Colored Impurities: Side reactions involving the hydrazine starting material used for pyrazole synthesis can generate colored byproducts.[1] Incomplete cyclization might also leave behind pyrazoline intermediates which can be less stable and contribute to the crude mixture's appearance.[1]

Troubleshooting Protocol:

  • Azeotropic Removal of Solvents: If high-boiling point solvents were used, perform multiple co-evaporations with a lower-boiling point solvent like toluene or ethyl acetate to azeotropically remove them.

  • Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. This helps to remove residual water and some water-soluble impurities. Dry the organic layer thoroughly over anhydrous sodium sulfate (Na₂SO₄) before concentration.[2]

  • Trituration/Crystallization: Attempt to induce solidification by trituration. This involves stirring the crude oil with a non-polar solvent in which the desired product has low solubility, such as diethyl ether, hexane, or a mixture of ethyl acetate and hexane. This process can often wash away soluble impurities and encourage the product to crystallize.

Q2: I'm observing two or more spots on my TLC with very similar Rf values, making column chromatography difficult. What are these likely impurities and how can I improve separation?

A2: The presence of closely eluting impurities is a frequent challenge in the purification of pyrazole-containing compounds. The most probable culprits are regioisomers formed during the pyrazole synthesis.

  • Regioisomer Formation: If an unsymmetrical 1,3-dicarbonyl precursor was used in the pyrazole synthesis, reaction with hydrazine can lead to the formation of two different pyrazole regioisomers.[1] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.

Improving Chromatographic Separation:

To enhance the resolution between your desired product and isomeric impurities, consider the following strategies:

  • Optimize Your Mobile Phase: A systematic approach to solvent system selection is crucial. Experiment with different solvent mixtures, paying attention to the components of the eluent. A table of suggested starting points is provided below.

Solvent System (v/v)PolarityRationale
Dichloromethane / Methanol (98:2 to 95:5)MediumGood starting point for many nitrogen-containing heterocycles.
Ethyl Acetate / Hexane (Gradient)Low to MediumA classic system; a shallow gradient can effectively separate closely related spots.
Chloroform / Acetone (9:1)MediumCan offer different selectivity compared to alcohol-based systems.
Dichloromethane / Acetonitrile (Gradient)MediumAcetonitrile can provide unique selectivity for polar compounds.
  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases. Alumina (neutral or basic) can be effective for amine-containing compounds. Alternatively, reversed-phase chromatography (C18) with a mobile phase like acetonitrile/water or methanol/water may provide the necessary selectivity.

  • Utilize Additives: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase can help to reduce tailing of basic compounds on silica gel and may improve peak shape and resolution.

Q3: My purified compound appears to degrade upon standing, evidenced by a change in color or the appearance of new spots on TLC. What is causing this instability and how can I prevent it?

A3: The stability of this compound can be influenced by its susceptibility to air, light, and acid. The 2-aminopyridine moiety, in particular, can be prone to oxidation.

  • Oxidation: The electron-donating amino group can make the pyridine ring more susceptible to oxidation, which often results in the formation of colored byproducts. This can be exacerbated by exposure to air and light.

  • Acid Sensitivity: While the fluorine atom reduces the basicity of the pyridine nitrogen, the molecule still contains several basic sites that can react with acidic impurities or acidic environments, potentially leading to salt formation or degradation.[2]

Stabilization and Storage Protocol:

  • Inert Atmosphere: After purification, concentrate the compound and dry it under a high vacuum. Store the final product under an inert atmosphere of argon or nitrogen.

  • Protection from Light: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.

  • Storage Conditions: For long-term storage, keep the compound in a freezer at -20°C.

  • Purity is Key: Ensure that all acidic impurities are removed during the final purification steps. A final wash with a dilute bicarbonate solution during the workup (followed by drying) can help neutralize any residual acid.

Troubleshooting Workflows

Workflow 1: Purification Strategy Decision Tree

This workflow provides a logical path for selecting an appropriate purification strategy based on the nature of the crude product.

Purification_Strategy start Crude Product is_oily Is the product an oil/gum? start->is_oily is_solid Is the product a solid? column_chrom Column Chromatography (Silica or Alumina) is_solid->column_chrom No (still impure) recrystallize Recrystallization is_solid->recrystallize Yes triturate Triturate with Hexane/EtOAc is_oily->triturate Yes is_oily->column_chrom No (persistent oil) triturate->is_solid final_product Pure Solid Product column_chrom->final_product recrystallize->final_product

Caption: Decision tree for purification.

Workflow 2: Identifying and Mitigating Impurities

This diagram illustrates the potential sources of impurities and the corresponding mitigation strategies during the purification process.

Impurity_Mitigation cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_purification Purification & Mitigation synthesis Synthesis of Target Compound Precursors: 3-aminopyrazole, 2-fluoro-3-halopyridine, etc. impurities Regioisomers Unreacted Starting Materials Pyrazoline Intermediates Oxidation Byproducts synthesis->impurities mitigation Optimized Chromatography (gradient, additives) Aqueous Wash / Extraction Recrystallization / Trituration Storage under Inert Atmosphere impurities:f0->mitigation:f0 impurities:f1->mitigation:f1 impurities:f2->mitigation:f2 impurities:f3->mitigation:f3

Caption: Impurity sources and mitigation.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Hartwig, J. F., & Fier, P. S. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6160), 840-844. Retrieved from [Link]

Sources

Stability issues of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Solution Preparation & Handling

Question 1: My compound appears to be degrading after being dissolved. What are the most likely causes and what initial steps should I take?

Answer: Immediate degradation upon dissolution often points to three primary factors: solvent reactivity, pH instability, or exposure to light. The structural motifs of your compound—a 2-aminopyridine and a pyrazole ring—are susceptible to certain conditions.

  • Initial Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a high-purity, anhydrous, aprotic solvent if possible. Common choices include DMSO, DMF, or acetonitrile. Alcohols like methanol or ethanol could potentially participate in reactions, especially under non-neutral pH or in the presence of catalysts. A study on 2-aminopyridine solubility showed good solubility in solvents like NMP, DMF, and various alcohols, but for stability, aprotic solvents are often preferred initially.[1]

    • pH Control: The pyridine nitrogen is basic and can be protonated. The pyrazole ring also has nitrogen atoms that can participate in acid-base chemistry. Extreme pH values should be avoided. If your experimental conditions require a buffered solution, start with a neutral pH (around 7.0-7.4) and assess stability before exploring more acidic or basic conditions. The stability of pyridine and its derivatives can be significantly influenced by pH.[2][3][4]

    • Photostability: Protect your solution from light. Fluorinated aromatic compounds and N-heterocycles can be susceptible to photolytic degradation.[5][6][7] Use amber vials or wrap your containers in aluminum foil.

Question 2: I'm observing the appearance of new peaks in my HPLC analysis over time. What could these degradation products be?

Answer: Based on the structure, several degradation pathways are plausible. Identifying the nature of these new peaks is crucial for understanding the stability profile.

  • Potential Degradation Pathways:

    • Oxidation: The nitrogen atoms in both the pyridine and pyrazole rings are susceptible to oxidation, which could lead to the formation of N-oxides.[8][9] The methylene bridge is also a potential site for oxidation. Oxidative dehydrogenation of N-heterocycles is a known reaction class.[10]

    • Hydrolysis: While the core aromatic rings are generally stable to hydrolysis, if your synthesis precursors included protecting groups or if the molecule can undergo rearrangement, hydrolysis could be a concern, particularly at non-neutral pH.[11][12][13]

    • Photodegradation: Exposure to UV or even ambient light can induce complex reactions in heterocyclic systems. This can include ring-opening, dimerization, or reaction with the solvent.[6][7]

To investigate these possibilities, a forced degradation study is the recommended approach. This will help you to generate and identify potential degradants.

Troubleshooting Guides & Protocols

Guide 1: Investigating Solution Instability - A Forced Degradation Study Workflow

A forced degradation or stress testing study is a systematic way to identify the likely degradation pathways of a drug substance.[14][15][16] This involves subjecting the compound to a variety of harsh conditions to accelerate its breakdown.

Objective: To intentionally degrade the compound to a level of 5-20% to generate and identify potential degradation products, which helps in developing a stability-indicating analytical method.[14]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber vials for each stress condition.

    Stress ConditionReagents and ConditionsPurpose
    Acid Hydrolysis 0.1 M HCl; heat at 60°C for 2, 6, 24 hours.[15][17]To assess stability in acidic environments.
    Base Hydrolysis 0.1 M NaOH; heat at 60°C for 2, 6, 24 hours.[15][17]To assess stability in alkaline environments.
    Oxidation 3% H₂O₂; room temperature for 24 hours.[15][17]To evaluate susceptibility to oxidation.
    Thermal Degradation Heat solution at 80°C for 24, 48, 72 hours.[15][17]To test for heat-induced degradation.
    Photodegradation Expose solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.[15][17]To determine light sensitivity.
    Control Store solution at 4°C, protected from light.To provide a baseline for comparison.
  • Sample Analysis:

    • At each time point, withdraw a sample.

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Analyze all samples, including the control, by a high-resolution analytical technique, preferably LC-MS (Liquid Chromatography-Mass Spectrometry).[18][19][20]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks, which represent degradation products.

    • Use the mass spectrometry data to determine the mass of the degradation products and propose their structures.[20]

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Control Control Sample (4°C, dark) Stock->Control Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo LCMS LC-MS Analysis Control->LCMS Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Oxidative->LCMS Thermal->LCMS Photo->LCMS Neutralize->LCMS Compare Compare Chromatograms LCMS->Compare Identify Identify Degradants (Mass Spec Data) Compare->Identify

Caption: Workflow for a forced degradation study.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from any degradation products, impurities, or excipients.[21]

Question 3: How can I develop an HPLC method that separates the parent compound from its potential degradation products?

Answer: Developing a stability-indicating HPLC method is an iterative process that involves screening different columns and mobile phase conditions. The information from your forced degradation study is invaluable here.

Key Principles:

  • Orthogonal Chemistries: Use columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

  • Mobile Phase Optimization: Vary the organic modifier (acetonitrile vs. methanol), pH, and buffer type to achieve optimal resolution. Gradient elution is typically necessary to separate both polar and non-polar compounds in a single run.[21]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer to assess the purity of the main peak in the presence of degradants.

Step-by-Step Protocol:

  • Initial Screening:

    • Start with a standard C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes).

    • Inject a mixture of your control and stressed samples (e.g., a sample from the base hydrolysis time point that shows significant degradation).

  • Method Optimization:

    • Adjusting Gradient: If peaks are co-eluting, make the gradient shallower in the region where the peaks of interest are eluting.

    • Changing Organic Modifier: If resolution is still poor, switch acetonitrile with methanol. This changes the selectivity of the separation.

    • Varying pH: Analyze the impact of mobile phase pH. The ionization state of your molecule will change with pH, which can dramatically affect retention time and peak shape.[4] Test a slightly basic mobile phase (e.g., using ammonium bicarbonate buffer at pH 8) if acidic conditions do not provide adequate separation.

    • Column Screening: If optimization of the mobile phase on a C18 column is insufficient, screen other column chemistries.

Decision Tree for Method Development:

HPLC_Method_Dev Start Start: Inject Stressed Sample Mix on C18 with ACN/H2O/FA Gradient CheckRes Adequate Resolution? Start->CheckRes AdjustGrad Adjust Gradient Slope CheckRes->AdjustGrad No Success Method Optimized CheckRes->Success Yes AdjustGrad->CheckRes ChangeSolvent Switch to Methanol AdjustGrad->ChangeSolvent If still poor ChangeSolvent->CheckRes ChangepH Change Mobile Phase pH ChangeSolvent->ChangepH If still poor ChangepH->CheckRes ChangeColumn Screen Different Column (e.g., Phenyl-Hexyl) ChangepH->ChangeColumn If still poor ChangeColumn->CheckRes Fail Consult Specialist ChangeColumn->Fail If all fail

Caption: Decision tree for HPLC method development.

Summary of Potential Stability Issues & Recommended Actions

Potential IssueKey Structural MotifRecommended ActionAnalytical Technique
Oxidation Pyridine N, Pyrazole N, Methylene BridgeProtect from air, consider antioxidants, use inert atmosphere.LC-MS to detect M+16 peaks (N-oxides).[18][19]
pH Sensitivity 2-Aminopyridine, PyrazoleUse buffered solutions, avoid strong acids/bases.[4]pH-stability profile study using HPLC.[22]
Photodegradation Fluorinated Pyridine RingStore in amber vials, work in low-light conditions.[5]Photostability study with HPLC-PDA/MS.[18][19]
Solvent Reactivity Amine, HeterocyclesUse aprotic solvents (DMSO, ACN, DMF).Monitor for new peaks in HPLC over time.[22]

By systematically investigating these potential issues using the described protocols, researchers can develop a comprehensive understanding of the stability of this compound and ensure the integrity of their experimental results.

References

  • ResearchGate. (n.d.). A plausible mechanism for the oxidation of N‐heterocycles. Retrieved from [Link]

  • Catalysis Science & Technology. (2023). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • ACS Publications. (n.d.). Unusual Oxidation of an N-Heterocycle Ligand in a Metal−Organic Framework. Inorganic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). The Stability of Pyridine Nucleotides. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • YouTube. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2023). Forced degradation study in pharma. Retrieved from [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

  • PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • YouTube. (2022). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine and structurally related compounds. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this and similar molecules in their experimental assays. Poor aqueous solubility is a common hurdle in drug discovery, leading to underestimated potency, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a structured approach to diagnosing and overcoming these challenges, ensuring the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding compound handling and solubility.

Q1: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic sign of a compound with low aqueous solubility. Most small molecules used in drug discovery are first dissolved in a water-miscible organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] When this stock is diluted into an aqueous buffer, the DMSO concentration drops dramatically. If the final concentration of your compound exceeds its solubility limit in the final buffer composition, it will "crash out" or precipitate.[3] This is often referred to as assessing the "kinetic solubility" of the compound.[3][4]

Q2: What is the maximum concentration of DMSO I can use in my assay without causing artifacts?

A: This is highly assay-dependent. As a general rule, most cell-based and biochemical assays tolerate a final DMSO concentration of 0.1% to 0.5%. Some robust enzymatic assays might tolerate up to 1%, but this should be validated. High concentrations of DMSO can lead to protein denaturation, cell membrane disruption, or direct inhibition/activation of target proteins, creating false positives or negatives. Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to assess its baseline effect.

Q3: Can I just sonicate or heat the buffer to get my compound into solution?

A: While these methods can sometimes help dissolve a compound, they are often temporary solutions. Heating can increase solubility, but the compound may precipitate again as the solution cools to the assay temperature (e.g., 37°C or room temperature). Sonication can break up solid particles to increase the rate of dissolution, but it does not increase the intrinsic thermodynamic solubility.[5] If a compound is supersaturated, it will likely precipitate over the course of a longer assay incubation, leading to unreliable results.

Q4: My compound contains amine groups. Does the pH of my buffer matter?

A: Absolutely. The pyridine and pyrazole moieties in your compound contain nitrogen atoms that can be protonated or deprotonated depending on the pH.[6][7] Amines are basic and are typically more soluble in acidic solutions where they become protonated (charged).[6] If your assay buffer is neutral or basic (pH ≥ 7.4), the compound will be in its less soluble, neutral form. Adjusting the pH of your buffer (if your assay tolerates it) can be a powerful way to increase solubility.[][9][10]

Part 2: Systematic Troubleshooting Guide

If the FAQs did not resolve your issue, follow this systematic guide to diagnose and solve the solubility problem. This workflow is designed to move from the simplest and most common solutions to more complex formulation strategies.

Step 1: Assess the Problem - Is Solubility the Issue?
  • Visual Inspection: After adding the compound stock to the assay buffer, let it sit for 15-30 minutes. Look for a cloudy or hazy appearance, or visible particles. Check the bottom of the wells for precipitate.

  • Concentration-Dependent Effect: Does the precipitation get worse at higher concentrations of your compound? This is a strong indicator of exceeding the solubility limit.

  • Light Scattering: For a more quantitative measure in a plate-based format, you can use a nephelometer or a plate reader capable of measuring light scatter to detect sub-visible precipitation.[1]

Step 2: Optimization of the Dosing Protocol

Before altering the buffer, ensure your method for adding the compound is optimized.

  • Action: When diluting the DMSO stock into the aqueous buffer, add the small volume of DMSO stock to the large volume of buffer while vortexing or mixing vigorously. Do not add the buffer to the DMSO stock, as this creates a transient, high-concentration aqueous state that encourages precipitation.

  • Rationale: This "dilute-while-mixing" approach minimizes the time the compound spends in a localized, supersaturated state, allowing for more efficient solvation.

Troubleshooting Workflow Diagram

G cluster_0 Solubility Troubleshooting Workflow Start Compound Precipitation Observed in Assay CheckDosing Is Dosing Protocol Optimized? (DMSO into buffer with mixing) Start->CheckDosing OptimizeDosing ACTION: Add DMSO stock to buffer while vortexing. CheckDosing->OptimizeDosing No CheckpH Can Assay Buffer pH be Lowered? CheckDosing->CheckpH Yes OptimizeDosing->CheckpH AdjustpH PROTOCOL 2: Perform pH Titration (e.g., pH 6.5, 6.8, 7.0) CheckpH->AdjustpH Yes CheckCoSolvent Is a Co-solvent Tolerated? CheckpH->CheckCoSolvent No AdjustpH->CheckCoSolvent Success Problem Solved: Compound is Soluble AdjustpH->Success If Soluble AddCoSolvent PROTOCOL 3: Test Co-solvents (e.g., PEG400, Propylene Glycol) CheckCoSolvent->AddCoSolvent Yes UseExcipient Final Strategy: Use Solubilizing Excipients CheckCoSolvent->UseExcipient No AddCoSolvent->UseExcipient AddCoSolvent->Success If Soluble Cyclodextrin PROTOCOL 4: Incorporate Cyclodextrins (e.g., HP-β-CD) UseExcipient->Cyclodextrin Cyclodextrin->Success Fail Consult Formulation Specialist Cyclodextrin->Fail If still precipitates

Caption: A step-by-step decision tree for troubleshooting compound solubility.

Part 3: Experimental Protocols & Advanced Strategies

If basic troubleshooting fails, the following protocols provide systematic approaches to enhance solubility. Always validate that any new excipient or solvent does not interfere with your assay by running appropriate controls.

Protocol 1: Preparation of a Standard DMSO Stock Solution

This protocol is the starting point for all subsequent experiments.

  • Weigh Compound: Accurately weigh out approximately 1-5 mg of this compound into a clean, dry glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[1]

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol is effective for compounds with ionizable groups, like the amines in this molecule.

  • Prepare Buffers: Prepare several batches of your primary assay buffer, adjusting the pH downwards in small increments (e.g., pH 7.4, 7.2, 7.0, 6.8, 6.5).

  • Test Solubility: Add the DMSO stock of your compound to each buffer to achieve the highest desired final concentration.

  • Equilibrate & Observe: Let the solutions stand for 30 minutes at the intended assay temperature. Visually or instrumentally assess for precipitation.

  • Validate Assay: Once you identify a pH at which the compound is soluble, you MUST confirm that your biological assay (e.g., enzyme activity, cell health) is not adversely affected by the lower pH. Run full controls at the new pH.

Protocol 3: Solubility Enhancement with Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][11][12][13]

  • Select Co-solvents: Common, well-tolerated co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and glycerin.[11][12]

  • Prepare Co-solvent Stocks: Prepare intermediate stocks of your compound by diluting the primary DMSO stock into the co-solvent.

  • Test Formulations: Create a matrix of final assay conditions with varying percentages of the co-solvent (e.g., 1%, 2%, 5% final concentration).

  • Assess Solubility & Assay Compatibility: Determine the lowest concentration of co-solvent that maintains compound solubility. As with pH, you must run vehicle controls containing the co-solvent to ensure it does not interfere with the assay.

Advanced Strategy: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16] They can encapsulate poorly soluble guest molecules, like your compound, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[14][17]

  • Mechanism: The hydrophobic compound partitions into the non-polar inner cavity of the cyclodextrin, forming a soluble inclusion complex.[14][15][16]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[14]

  • Implementation: Add the cyclodextrin to the assay buffer before adding the compound's DMSO stock. A typical starting concentration is 1-10 mM of HP-β-CD. The cyclodextrin in the buffer will actively pull the compound out of the DMSO droplet and into its cavity.

G cluster_0 Cyclodextrin Encapsulation Mechanism CD Complex CD->Complex Forms Soluble Inclusion Complex CD_label Hydrophilic Exterior Cavity_label Hydrophobic Cavity Drug Poorly Soluble Compound Drug->CD + Drug_in_Complex Compound

Caption: Mechanism of cyclodextrin-mediated solubilization.

Summary of Solubilization Strategies
StrategyMechanism of ActionProsCons
pH Adjustment Increases the fraction of the ionized (more soluble) form of the compound.[][9]Simple, inexpensive, and can be very effective for ionizable compounds.[]Limited by the pH tolerance of the assay; may alter compound activity.
Co-solvents Reduces the polarity of the bulk solvent (water), making it more favorable for hydrophobic compounds.[11][12]Simple to implement; a wide range of co-solvents are available.[]Can interfere with assays at higher concentrations; may not be sufficient for very insoluble compounds.
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble carrier, forming an inclusion complex.[14][15]Highly effective for many compounds; generally low biological interference.[14][16][17]Can be more expensive; potential for the cyclodextrin itself to interact with assay components.

By systematically applying the troubleshooting steps and protocols outlined in this guide, researchers can effectively overcome the solubility challenges presented by this compound and similar molecules, leading to more accurate and reliable experimental data.

References
  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends". Available at: [Link].

  • Pharma Tutor. "Co-solvency and anti-solvent method for the solubility enhancement". Available at: [Link].

  • Creative Chemistry. "Solubility and pH of amines". Available at: [Link].

  • Shandong IRO Chelating Chemical Co., Ltd. "Cosolvent - The 'Medicinal Magician' in The Laboratory". Available at: [Link].

  • PubMed Central (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". Available at: [Link].

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. "CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS". Available at: [Link].

  • SpringerLink. "Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K". Available at: [Link].

  • BEPLS. "Enhancement of Water Solubility for Lopinavir by Co-solvency Approach". Available at: [Link].

  • Wiley Online Library. "Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track". Available at: [Link].

  • MDPI. "The Use of Cyclodextrins in Pharmaceutical Formulations". Available at: [Link].

  • ChemGulf. "How do amines and amides affect the pH of a solution?". Available at: [Link].

  • PubMed Central (PMC). "The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents". Available at: [Link].

  • PubMed Central (PMC). "Application of cosolvency and cocrystallization approach to enhance acyclovir solubility". Available at: [Link].

  • ResearchGate. "Techniques to improve the solubility of poorly soluble drugs". Available at: [Link].

  • ACS Publications. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry". Available at: [Link].

  • ResearchGate. "Biological assay challenges from compound solubility: strategies for bioassay optimization". Available at: [Link].

  • Longdom Publishing. "Brief Overview of Various Approaches to Enhance Drug Solubility". Available at: [Link].

  • PubMed Central (PMC). "Drug Solubility: Importance and Enhancement Techniques". Available at: [Link].

  • World Journal of Biology Pharmacy and Health Sciences. "Solubility enhancement techniques: A comprehensive review". Available at: [Link].

  • Chemistry LibreTexts. "Advanced Properties of Amines". Available at: [Link].

  • MDPI. "High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach". Available at: [Link].

  • askIITians. "How does pH affect solubility?". Available at: [Link].

  • PubMed Central (PMC). "Compound Management for Quantitative High-Throughput Screening". Available at: [Link].

  • PubMed Central (PMC). "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain". Available at: [Link].

  • Solve Scientific. "High Throughput Measurement of Compound Solubility and Physical Form with BMI". Available at: [Link].

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Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this foundational reaction. N-alkylated pyrazoles are a cornerstone of many pharmaceuticals, agrochemicals, and materials, making the ability to synthesize them efficiently and selectively a critical skill.[1]

This resource moves beyond simple protocols to address the nuanced challenges of this reaction, particularly the control of regioselectivity and the optimization of reaction yield. Here, we will dissect the "why" behind experimental outcomes and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The two primary challenges that researchers face are:

  • Controlling Regioselectivity: For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position. This often results in a mixture of regioisomers which can be difficult, if not impossible, to separate chromatographically.[2][3] Achieving high selectivity for a single isomer is the most frequently encountered hurdle.

  • Achieving High Yields: Low yields can stem from a variety of factors including incomplete deprotonation, poor reactivity of the alkylating agent, side reactions, or decomposition of starting materials under harsh conditions.[3]

Q2: What is the general mechanism for a base-mediated N-alkylation of pyrazole?

A2: The reaction typically proceeds via a two-step sequence. First, a base removes the acidic proton from the N-H of the pyrazole ring to generate a pyrazolate anion. This anion is a resonance-stabilized ambident nucleophile, with negative charge density distributed across both nitrogen atoms. In the second step, this anion attacks the electrophilic alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction to form the new N-C bond. The position of the attack (N1 vs. N2) determines the final product isomer.

G cluster_step2 Step 2: Nucleophilic Attack (SN2) PZ_H Pyrazole (N-H) PZ_Anion Pyrazolate Anion PZ_H->PZ_Anion + B: Base Base (B:) BH B-H⁺ PZ_Anion2 Pyrazolate Anion PZ_Anion->PZ_Anion2 N1_Product N1-Alkylated Product PZ_Anion2->N1_Product + R-X (attack at N1) N2_Product N2-Alkylated Product PZ_Anion2->N2_Product + R-X (attack at N2) RX Alkylating Agent (R-X) X_ion X⁻

Caption: General mechanism of base-mediated pyrazole N-alkylation.

Q3: What are considered standard starting conditions for a pyrazole N-alkylation?

A3: A robust and widely successful starting point is the use of a carbonate base in a polar aprotic solvent. Specifically, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a very common choice.[3][4] For less reactive systems, a stronger base like sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) is often employed and is known to promote high N1-regioselectivity with primary alkyl halides.[5][6]

Troubleshooting Guide: From Theory to Practice

This section addresses specific problems you may encounter during your experiments.

Q4: My reaction is giving me a nearly 1:1 mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A4: This is the most critical aspect of pyrazole chemistry. Regioselectivity is a delicate balance of steric, electronic, and solvent effects. Here is how you can systematically address it:

  • Leverage Steric Hindrance: This is the most powerful tool at your disposal. The alkylation will generally favor the nitrogen atom that is less sterically encumbered.[1][7]

    • If your pyrazole has a bulky substituent at the C3 (or C5) position: The alkylation will strongly favor the more accessible nitrogen (N1).

    • If your alkylating agent is bulky (e.g., isopropyl, cyclohexyl, or a bulky α-halomethylsilane[8]): It will preferentially react at the less hindered nitrogen of the pyrazole ring. If your pyrazole is, for example, 3-methylpyrazole, a bulky alkylating agent will favor reaction at the N1 position, away from the methyl group.

  • Change the Base/Solvent System: The counter-ion of the base and the solvating properties of the medium can dramatically influence the reactivity of the two nitrogens in the pyrazolate anion.

    • K₂CO₃ or Cs₂CO₃ in DMSO/DMF: This combination is well-documented to favor N1-alkylation for 3-substituted pyrazoles.[4]

    • NaH in THF: The smaller Na⁺ cation can coordinate differently than K⁺ or Cs⁺, sometimes altering selectivity. It is often highly N1-selective.[5]

    • Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring a single isomer where traditional solvents fail.[9] This is due to specific hydrogen-bonding interactions with the pyrazolate anion.

G Start Poor Regioselectivity (N1/N2 Mixture) Sterics Modify Sterics Start->Sterics Solvent Change Solvent/Base Start->Solvent Method Change Method Start->Method BulkyR Use Bulkier Alkylating Agent Sterics->BulkyR BulkyPz Use Pyrazole with Bulkier C3/C5 Group Sterics->BulkyPz K2CO3 Try K₂CO₃/DMSO (Favors N1) Solvent->K2CO3 NaH Try NaH/THF Solvent->NaH Fluorinated Use Fluorinated Alcohol (TFE, HFIP) Solvent->Fluorinated PTC Phase-Transfer Catalysis (PTC) Method->PTC Enzyme Enzymatic Catalysis (>99% Selectivity) Method->Enzyme Michael Michael Addition (High N1 Selectivity) Method->Michael

Caption: Decision workflow for improving N-alkylation regioselectivity.

Q5: My reaction yield is low or the reaction is not going to completion. What are the primary causes and solutions?

A5: Low conversion is a common issue that can often be solved by systematically evaluating your reaction parameters.

  • Inadequate Deprotonation: The pKa of the pyrazole N-H is typically in the range of 14-15. If your base is not strong enough (e.g., using a mild base like NaHCO₃), you will have a low concentration of the reactive pyrazolate anion.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider moving to NaH or potassium tert-butoxide.[10]

  • Poor Leaving Group: The SN2 reaction rate is highly dependent on the quality of the leaving group on your alkylating agent. The general trend for halides is I > Br > Cl >> F.

    • Solution: If you are using an alkyl chloride with low success, switch to the corresponding alkyl bromide or, ideally, the alkyl iodide.

  • Low Reactivity of Starting Materials: If the pyrazole ring is substituted with strong electron-withdrawing groups, its nitrogen atoms will be less nucleophilic.

    • Solution: Increase the reaction temperature. If the reaction is still sluggish at the solvent's reflux, consider switching to a higher-boiling solvent (e.g., from THF to DMF or DMSO). Alternatively, microwave-assisted synthesis can dramatically accelerate the reaction, often providing higher yields in minutes compared to hours with conventional heating.[11][12]

Q6: I am trying an alternative method like Phase-Transfer Catalysis (PTC) or an acid-catalyzed reaction. What are the key advantages?

A6: These methods are excellent alternatives when standard base-mediated approaches fail.

  • Phase-Transfer Catalysis (PTC): This technique is exceptionally useful for improving yields and can even be performed without a solvent.[10] A PTC catalyst, such as a quaternary ammonium salt (e.g., TBAB) or a crown ether, transports the pyrazolate anion from a solid or aqueous phase into an organic phase where it can react with the alkylating agent. This avoids the need for strictly anhydrous conditions and can minimize side reactions.[10][13]

  • Acid-Catalyzed Alkylation: If your molecule is sensitive to strong bases, an acid-catalyzed approach is a powerful alternative. A notable method uses trichloroacetimidates as the alkylating agent with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[1][7] This method proceeds through a carbocation intermediate and avoids the generation of a basic pyrazolate anion altogether.[1][7]

Data Summary: Common Reaction Systems

The choice of base and solvent is not arbitrary; it is a critical parameter for success. The following table summarizes common systems and their typical characteristics.

BaseSolventTypical TemperatureKey Characteristics & Best Use Cases
NaH THF, DMF0 °C to RTStrong, non-nucleophilic base. Excellent for complete deprotonation. Often highly N1-selective for primary alkyl halides. Requires anhydrous conditions.[5][6]
K₂CO₃ DMF, DMSO, MeCNRT to 100 °CWorkhorse base. Mild, inexpensive, and easy to handle. K₂CO₃ in DMSO is a well-established system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[3][4]
Cs₂CO₃ DMF, MeCNRT to 80 °CMore soluble and often more reactive than K₂CO₃. The larger, "softer" Cs⁺ cation can influence regioselectivity. Commonly used for N-alkylation of the related indazole scaffold.[14]
KOtBu THF, Diethyl Ether0 °C to RTStrong base. Can be effective when others fail. Used in some PTC systems with a crown ether catalyst.[10]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using Sodium Hydride (NaH)

This protocol is adapted for high N1-selectivity with primary alkyl halides.[6]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous DMF (or THF) to the flask to create a slurry.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve the pyrazole starting material (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (hydrogen evolution should cease).

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired N-alkylated pyrazole.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol is a green, efficient alternative that often leads to higher yields and shorter reaction times.[11][15][16]

  • Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the pyrazole (1.0 eq), the alkylating agent (1.2 eq), and a mild base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the chosen solvent. Water or ethanol are excellent green choices for microwave chemistry, but DMF or DMSO can also be used.[11][15]

  • Reaction: Seal the vial with a cap. Place it in the cavity of a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[11][15] Use the "hold time" feature to maintain the target temperature.

  • Workup: After the reaction, cool the vial to room temperature (automated in most reactors). If water was used as a solvent, the product may precipitate and can be collected by simple vacuum filtration.[15]

  • Extraction & Purification: If the product is soluble, transfer the reaction mixture to a separatory funnel, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography as described in Protocol 1.

References

  • Vertex AI Search. (2025).
  • ChemistryViews. (2024).
  • ResearchGate. (n.d.).
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • Semantic Scholar. (2022).
  • Semantic Scholar. (n.d.).
  • Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of nitrogen-containing heterocycles.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Europe PMC. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes.
  • ResearchGate. (2010). Phase‐Transfer Catalyzed Alkylation and Cycloalkylation of 3‐Substituted‐1H‐pyrazol‐2‐in‐5‐ones in the Absence or Presence of Carbon Disulfide.
  • ACS Publications. (2024).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • PubMed. (2022).
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • PubMed. (2019).
  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • SpringerLink. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • DergiPark. (n.d.). European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review.

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Technical Support Center: Synthesis of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which is most commonly achieved via reductive amination of 3-fluoro-pyridin-2-amine and 1H-pyrazole-3-carbaldehyde. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate potential challenges and optimize their synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems observed during the synthesis in a direct question-and-answer format. We delve into the root causes of these issues and provide validated, step-by-step protocols for their resolution.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes and how can I fix this?

Low conversion is a frequent issue stemming from several factors related to the equilibrium of the initial imine formation and the subsequent reduction step.

Primary Causes & Solutions:

  • Inefficient Imine Formation: The condensation of 3-fluoro-pyridin-2-amine and 1H-pyrazole-3-carbaldehyde to form the intermediate imine is a reversible reaction. The water generated can hydrolyze the imine, shifting the equilibrium back toward the starting materials.

    • Solution: While molecular sieves can be used, a more common and effective strategy is to use a reducing agent that can be added directly to the reaction mixture, driving the reaction forward by consuming the imine as it is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this in situ reduction.[1][2]

  • Premature Reduction of the Aldehyde: A common error is the use of an overly reactive reducing agent. Borohydrides like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to 1H-pyrazol-3-yl)methanol, consuming the reactant before it can form the imine.[2]

    • Solution: Employ a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason. Its steric bulk and electronic properties make it significantly less reactive towards aldehydes and ketones but highly effective for reducing protonated imines.[1][2]

  • Incorrect Reaction pH: Imine formation is pH-sensitive. The reaction requires mild acid catalysis to protonate the aldehyde's carbonyl oxygen, making it more electrophilic. However, if the medium is too acidic, the amine nucleophile (3-fluoro-pyridin-2-amine) becomes fully protonated, rendering it unreactive.[3]

    • Solution: Add a catalytic amount (e.g., 0.1-0.2 equivalents) of glacial acetic acid to the reaction mixture. The acetic acid in sodium triacetoxyborohydride also helps maintain an optimal pH.

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of both the fluorine atom and the pyridine ring decreases the nucleophilicity of the 2-amino group, making the initial attack on the carbonyl less favorable compared to more standard anilines.

    • Solution: Ensure optimal conditions as described above. Allowing the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent can help increase the initial concentration of the imine intermediate.

  • To a stirred solution of 3-fluoro-pyridin-2-amine (1.0 eq) and 1H-pyrazole-3-carbaldehyde (1.0-1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

Question 2: I've isolated my product, but I see a significant impurity with a mass corresponding to a dialkylated species. How did this happen and how can I prevent it?

This is a classic case of over-alkylation. The desired secondary amine product, this compound, can react with a second molecule of 1H-pyrazole-3-carbaldehyde to form a tertiary amine.

Mechanism & Prevention:

  • Causality: The product secondary amine is often more nucleophilic than the starting primary amine, making it a competitive substrate for any remaining aldehyde. This leads to the formation of a new iminium ion, which is subsequently reduced.

  • Prevention Strategy 1 (Stoichiometry Control): Use a slight excess of the amine starting material (e.g., 1.1 to 1.2 equivalents of 3-fluoro-pyridin-2-amine relative to the aldehyde). This ensures the aldehyde is fully consumed before significant dialkylation can occur.

  • Prevention Strategy 2 (Controlled Addition): Instead of adding the reducing agent all at once, add it slowly over an extended period. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed primary imine over the secondary iminium ion which forms more slowly.

Diagram: Desired Reaction vs. Over-Alkylation Side Reaction

G Amine 3-Fluoro-pyridin-2-amine Imine Intermediate Imine Amine->Imine + Aldehyde - H2O Product Desired Secondary Amine (Target Molecule) Aldehyde 1H-Pyrazole-3-carbaldehyde Aldehyde->Imine Imine->Product + [H] DialkylatedImine Tertiary Iminium Ion Product->DialkylatedImine + Aldehyde - H2O DialkylatedProduct Over-Alkylation Product (Tertiary Amine) Reducer [H] Reducer->Imine DialkylatedImine->DialkylatedProduct + [H] Aldehyde2 1H-Pyrazole-3-carbaldehyde Aldehyde2->DialkylatedImine Reducer2 [H] Reducer2->DialkylatedImine

Caption: Reaction scheme showing the desired synthesis pathway versus the over-alkylation side reaction.

Question 3: My NMR and Mass Spec data show multiple unknown impurities. What are other potential side reactions?

Beyond over-alkylation, several other side reactions can introduce impurities, often related to the starting materials or competing reaction pathways.

Potential Side Reactions & Solutions:

  • Pyrazole N-Alkylation: The pyrazole ring has two nitrogen atoms. The NH proton is tautomeric, and while alkylation on the exocyclic amine is desired, competing alkylation can occur on one of the pyrazole nitrogens, especially if an alternative N-alkylation strategy (e.g., using pyrazol-3-ylmethyl halide) is attempted instead of reductive amination. Reductive amination largely avoids this, but it's a key consideration in alternative routes.

    • Solution: Stick to the reductive amination protocol, which strongly favors C-N bond formation at the more nucleophilic aminopyridine.

  • Self-Condensation of Aldehyde: If basic impurities are present in the starting materials or solvent, 1H-pyrazole-3-carbaldehyde could potentially undergo an aldol-type self-condensation reaction.

    • Solution: Ensure the use of pure, anhydrous solvents and high-quality starting materials. The mildly acidic conditions of the recommended reductive amination protocol suppress this side reaction.

  • Formation of Aminal/Di-amine Species: Before reduction, two molecules of the amine can react with one molecule of the aldehyde to form an aminal. This is generally unstable and reversible but can contribute to a complex reaction mixture.

    • Solution: Proper stoichiometric control and in situ reduction of the imine minimize the concentration of intermediates that could lead to such side products.

Frequently Asked Questions (FAQs)

Q1: Why is reductive amination the preferred method for synthesizing this molecule? Reductive amination is a robust and high-yielding method for forming C-N bonds.[4][5] It combines two simple, often commercially available starting materials in a one-pot procedure with good functional group tolerance.[1] Alternative methods, such as direct N-alkylation with a corresponding halide, often lead to mixtures of products due to multiple reactive nitrogen sites (the pyridine ring nitrogen and two pyrazole nitrogens).[6][7] Another powerful method, the Buchwald-Hartwig amination, is typically used for forming aryl-N bonds and is less direct for this specific transformation.[8][9][10]

Q2: Can I use Sodium Borohydride (NaBH₄) instead of Sodium Triacetoxyborohydride (NaBH(OAc)₃)? It is strongly discouraged. As detailed in the troubleshooting guide, NaBH₄ is a potent reducing agent that will readily reduce the starting aldehyde in addition to the desired imine.[2] This leads to low yields and the formation of (1H-pyrazol-3-yl)methanol as a major byproduct. NaBH(OAc)₃ offers the crucial selectivity needed to reduce the imine preferentially in the presence of the aldehyde.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaTypical Solvent(s)Selectivity & Key Characteristics
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THF, DCMRecommended. Mild and selective for imines/iminium ions. Tolerates aldehydes. Can be used for in situ reductions.[1][2]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHSelective for imines, but highly toxic (potential release of HCN gas under acidic conditions). Requires careful pH control.
Sodium Borohydride NaBH₄MeOH, EtOHNot Recommended. Non-selective. Rapidly reduces both aldehydes and imines. Requires a two-step process (pre-formation of imine) which is often inefficient.[2]
Hydrogen (Catalytic Hydrogenation) H₂ (with Pd/C, PtO₂)MeOH, EtOH, EtOAcEffective and clean (byproduct is water), but can reduce other functional groups (e.g., nitro groups, some double bonds) and requires specialized equipment.

Q3: What are the critical quality attributes for the starting materials? The purity of your starting materials is paramount for a clean reaction.

  • 3-fluoro-pyridin-2-amine: Should be free of isomeric impurities. Its synthesis can sometimes yield other fluorinated pyridines depending on the route.[11][12] It should be stored away from light and moisture.

  • 1H-pyrazole-3-carbaldehyde: This aldehyde can be prone to oxidation to the corresponding carboxylic acid if not stored properly under an inert atmosphere.[13] Impurities from its synthesis, often via Vilsmeier-Haack or oxidation reactions, should be removed.[14][15][16][17]

Q4: What is the best strategy for purifying the final product? Flash column chromatography on silica gel is the most common method for purifying this compound.

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can be beneficial to prevent the basic amine product from tailing on the acidic silica gel.

  • Alternative: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective and scalable purification method.

Visual Workflow: Synthesis and Purification

workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Amine 3-Fluoro-pyridin-2-amine Mix Stir 1h @ RT (Imine Formation) Amine->Mix Aldehyde 1H-Pyrazole-3-carbaldehyde Aldehyde->Mix Solvent Anhydrous DCE/THF + Acetic Acid (cat.) Solvent->Mix Reducer Add NaBH(OAc)₃ (Portion-wise) Mix->Reducer React Stir 4-12h @ RT (Monitor by LCMS/TLC) Reducer->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with EtOAc/DCM Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Final Pure Product Purify->Final

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

References

  • Vertex AI Search. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1).
  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Ossila. 2-Amino-3-fluoropyridine | CAS Number 21717-95-3.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Wikipedia. Buchwald–Hartwig amination.
  • National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
  • Wordpress. Reductive Amination.
  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • ResearchGate. (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.
  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Organic-Chemistry.org. Reductive Amination - Common Conditions.

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Technical Support Center: Navigating Cell Permeability Assays with Novel Pyridin-2-Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyridin-2-amine compounds in cell permeability assays. This guide is designed to provide in-depth, practical solutions to common and complex challenges encountered during your experiments. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to empower you to generate robust and reproducible data.

Introduction: The Unique Challenges of Pyridin-2-Amine Scaffolds

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous promising therapeutic candidates. However, its distinct physicochemical properties can present unique hurdles in standard in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. Understanding these properties is the first step toward effective troubleshooting.

The basicity of the pyridine ring and the primary amine (pKa of pyridin-2-amine is approximately 6.86) means that the ionization state of your novel compounds is highly dependent on the pH of the assay buffer.[1][2] This can significantly impact solubility, lipophilicity, and ultimately, permeability. Furthermore, the hydrogen bonding capacity of the amine group can influence interactions with both artificial membranes and cellular transport proteins. As you derivatize this core scaffold, changes in lipophilicity and molecular size will further modulate these effects, often in non-intuitive ways.[3]

This guide will walk you through potential issues, from unexpected permeability values to low compound recovery, providing a logical framework for diagnosing and resolving them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the choice of assay and the interpretation of results for pyridin-2-amine compounds.

Q1: Should I use the PAMPA or the Caco-2 assay for my novel pyridin-2-amine compound?

A1: The choice depends on the question you are asking.

  • PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][5][6] It is an excellent primary screen to understand the intrinsic, passive permeability of your compound. For pyridin-2-amine derivatives, PAMPA can quickly rank-order compounds based on how structural modifications affect their ability to cross a lipid barrier.[3]

  • Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[7] This model assesses not only passive diffusion but also active transport (uptake and efflux) and paracellular transport.[7][8] Given that basic compounds like many pyridin-2-amine derivatives can be substrates for efflux transporters (e.g., P-glycoprotein), the Caco-2 assay provides more biologically relevant data for predicting in vivo oral absorption.[8]

Recommendation: Use PAMPA for initial, rapid screening of a large number of analogs to assess passive permeability. Advance promising candidates to the Caco-2 assay to investigate the potential for active efflux and obtain a more comprehensive prediction of intestinal absorption.

Q2: My pyridin-2-amine compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this discrepancy mean?

A2: This is a classic indicator of active efflux. The PAMPA model only accounts for passive diffusion, so a high permeability value (Pe > 1.5 x 10-6 cm/s) suggests your compound has favorable physicochemical properties (like optimal lipophilicity) to cross a lipid membrane.[5][6] However, the lower permeability in the Caco-2 assay strongly suggests that once the compound enters the cells, it is being actively pumped out by efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8]

To confirm this, you should perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.

Q3: What is "compound recovery," and why is it consistently low for my pyridin-2-amine derivatives?

A3: Compound recovery is a measure of the total amount of your compound retrieved from the donor and acceptor wells at the end of the assay, compared to the initial amount added. Low recovery (<70%) is a common and critical issue that can invalidate your permeability results. For pyridin-2-amine compounds, low recovery can stem from several factors:

  • Poor Aqueous Solubility: While the parent pyridin-2-amine is soluble in water, novel derivatives with increased lipophilicity may have limited solubility in aqueous assay buffers, causing them to precipitate out of solution.[9]

  • Non-specific Binding: Lipophilic and/or charged compounds can adsorb to the plastic of the assay plates.

  • Cellular Accumulation/Metabolism (Caco-2): The compound may be sequestered within the Caco-2 cells (e.g., through lysosomal trapping of basic compounds) or metabolized by cellular enzymes.[10]

Addressing low recovery is crucial for accurate permeability assessment. The troubleshooting section below provides detailed steps to diagnose and mitigate this issue.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental problems.

Problem 1: Low Compound Recovery (<70%)

Low recovery suggests that your compound is being lost during the assay, leading to an underestimation of its permeability.

Caption: Troubleshooting workflow for low compound recovery.

Protocol 1: Kinetic Solubility Assessment

  • Preparation: Prepare your pyridin-2-amine compound at the final assay concentration (e.g., 10 µM) in the exact assay buffer (including any DMSO).

  • Incubation: Incubate the solution under the same conditions as the permeability assay (e.g., 37°C, for the duration of the assay).

  • Analysis: At various time points, take an aliquot, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitate, and quantify the concentration of the compound in the supernatant using LC-MS/MS.

  • Interpretation: A significant decrease in concentration over time indicates that your compound is precipitating.

  • Causality: The Henderson-Hasselbalch equation dictates that the charge state of a basic compound like a pyridin-2-amine derivative is pH-dependent. If the assay buffer pH is close to the compound's pKa, small changes can drastically reduce the concentration of the more soluble, ionized form.

Protocol 2: Non-Specific Binding Assessment

  • Setup: Add your compound to the donor wells of a standard plate (without the membrane or cells) and buffer to the acceptor wells.

  • Incubation: Incubate as you would for the permeability assay.

  • Quantification: At the end of the incubation period, quantify the compound concentration in both the donor and acceptor wells.

  • Interpretation: If the total amount of compound recovered is significantly less than the amount initially added, non-specific binding to the plate is likely.

  • Solution: Using low-binding plates can mitigate this issue. For highly lipophilic compounds, adding a protein like bovine serum albumin (BSA) to the acceptor buffer can act as a "sink" and prevent the compound from sticking to the plastic.[8]

Problem 2: High Data Variability Between Replicate Wells

Caption: Root cause analysis for high data variability.

  • Caco-2 Monolayer Integrity: The tightness of the Caco-2 cell junctions is paramount for a reliable assay.[7]

    • TEER (Trans-Epithelial Electrical Resistance): Measure TEER before and after the transport experiment. A significant drop in TEER indicates that your compound may be toxic to the cells, compromising the monolayer.

    • Lucifer Yellow Co-dosing: Include a low-permeability paracellular marker like Lucifer Yellow. High transport of this marker (>1%) indicates that the tight junctions are not intact.[7]

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect permeability. It is good practice to fill these wells with buffer or media but not use them for experimental compounds.

  • Analytical Variability: The basic nature of pyridin-2-amines can make them prone to issues in LC-MS/MS analysis.

    • Ion Suppression: Co-eluting matrix components can interfere with the ionization of your compound in the mass spectrometer source, leading to a suppressed signal and inaccurate quantification.[11][12][13] To diagnose this, perform a post-column infusion experiment.

    • Mitigation: Optimize your chromatographic method to separate your analyte from interfering matrix components. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[14]

Problem 3: Unexpectedly Low Permeability for a Lipophilic Compound

While increasing lipophilicity often improves passive permeability, there is a point of diminishing returns, and other factors can become limiting.[3]

Potential Cause Explanation Recommended Action
Poor Aqueous Solubility The compound may be precipitating in the aqueous boundary layer adjacent to the membrane/cell monolayer, reducing the effective concentration available for transport.Re-assess kinetic solubility (Protocol 1). If solubility is an issue, the permeability measurement is likely inaccurate.
High Lipophilicity (LogP > 5) Highly lipophilic compounds can get "stuck" in the lipid membrane (in PAMPA) or the cell membrane (in Caco-2) and have difficulty partitioning out into the aqueous acceptor compartment.Measure compound retention in the membrane/cell lysate. Consider using a different PAMPA lipid composition (e.g., one that better mimics the target barrier).
Active Efflux As discussed in the FAQs, the compound is likely a substrate for an efflux transporter. This is a common characteristic of basic, lipophilic molecules.Perform a bidirectional Caco-2 assay. If efflux is confirmed, run the assay again in the presence of a broad-spectrum efflux inhibitor (e.g., verapamil for P-gp) to see if permeability increases.

Section 3: Assay Validation and Controls

To ensure the trustworthiness of your data, proper assay validation with appropriate controls is non-negotiable.

Standard Operating Procedure: Caco-2 Assay Validation
  • Cell Line Authentication: Regularly verify the identity of your Caco-2 cells (e.g., by STR profiling) to ensure they have not been cross-contaminated.

  • Monolayer Formation: Culture cells on permeable supports for 21-25 days to allow for full differentiation and tight junction formation.[7]

  • Integrity Assessment: Before each experiment, confirm monolayer integrity using TEER measurements and by assessing the permeability of a paracellular marker like Lucifer Yellow.

  • Control Compounds: Run a set of standard control compounds in every assay to ensure the system is performing as expected.[15]

Control Compound Permeability Class Transport Mechanism Purpose
Propranolol HighPassive DiffusionValidates the upper range of passive permeability.
Atenolol LowParacellularValidates the tightness of the monolayer and the lower range of permeability.
Talinolol ModerateP-gp Efflux SubstrateConfirms the functional activity of P-gp efflux transporters.
Ranitidine LowActive Uptake/Low PassiveCan be used to assess the contribution of uptake transporters.

Data adapted from various sources, including Creative Bioarray and Evotec technical literature.[5]

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PubMed Central. [Link]

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. [Link]

  • The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. ResearchGate. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. [Link]

  • Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. [Link]

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  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]

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  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Highly Predictive and Interpretable Models for PAMPA Permeability. PubMed Central. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. [Link]

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]

  • 2-Aminopyridine. PubChem. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. [Link]

  • The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Wiley Online Library. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • How to Avoid Problems in LC–MS. LCGC International. [Link]

  • Pitfalls in evaluating permeability experiments with Caco-2/MDCK cell monolayers. PubMed. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]

  • Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. ResearchGate. [Link]

  • Predicting Passive Permeability of Drug-like Molecules From Chemical Structure: Where Are We?. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. MDPI. [Link]

  • High-Throughput Screening Using Caco-2 Cell and PAMPA Systems. ResearchGate. [Link]

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Technical Support Center: Enhancing Selectivity of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Introduction

Welcome to the technical support center for researchers working with 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine derivatives. This scaffold represents a promising starting point for the development of potent kinase inhibitors. However, achieving high target selectivity is a critical and often formidable challenge in drug discovery.[1][2] Most kinase inhibitors target the highly conserved ATP-binding site, making off-target activity a common issue that can lead to toxicity or confound biological readouts.[3]

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to provide you with the rationale and actionable protocols needed to enhance the selectivity of your compounds.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses core concepts that underpin any selectivity enhancement campaign.

Q1: What is kinase inhibitor selectivity and how is it quantified?

A1: Kinase inhibitor selectivity refers to the ability of a compound to inhibit a specific target kinase (or a desired, narrow set of kinases) more potently than other kinases in the human kinome.[1] It is not an absolute measure but a relative one.

  • Quantification: Selectivity is typically quantified using the Selectivity Score (S-score) or by calculating a selectivity ratio .

    • IC50/Ki Ratio: The simplest method is to compare the IC50 or Ki value for the primary target against an off-target. A ratio of >100-fold is often a desirable starting point for a selective inhibitor.[4]

    • Selectivity Score (S-score): This metric provides a broader view of selectivity across a panel of kinases. For example, S(10) is the number of kinases inhibited by more than 90% at a 10 µM compound concentration. A lower S-score indicates higher selectivity.

Q2: What is the specific role of the 3-fluoro substituent on the pyridine ring in modulating selectivity?

A2: The fluorine atom is a powerful tool in medicinal chemistry due to its unique properties.[5][6] Its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) means it can often replace a hydrogen atom without creating significant steric hindrance.[5] However, its high electronegativity profoundly impacts the molecule's properties in several ways that can be leveraged to enhance selectivity:

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the basicity of the pyridine nitrogen. This can alter the strength of the crucial "hinge-binding" interaction common to many kinase inhibitors, potentially weakening its affinity for off-targets while preserving it for the desired kinase.[7]

  • Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with specific amino acid residues in the target's active site that may not be present in off-targets.[6][8]

  • Enhanced Binding Affinity & Lipophilicity: Fluorine substitution can enhance lipophilicity, which may improve hydrophobic interactions within the binding pocket and increase membrane permeability.[6][7][8] This fine-tuning can lead to greater potency and a more tailored response.[9]

  • Metabolic Stability: The C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation. Placing a fluorine atom at a metabolically vulnerable position can block degradation, increasing the compound's half-life and exposure.[5][7]

Q3: What is "bioisosteric replacement" and how does it apply to this scaffold?

A3: Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to optimize its pharmacological profile.[10][11][12] The goal is to improve properties like potency, selectivity, or pharmacokinetics while retaining the desired biological activity.[13]

For the this compound scaffold, bioisosteric replacement can be applied to several positions:

  • Pyridine Core: Replacing the pyridine with a pyrimidine was shown in one JNK inhibitor series to decrease polarity, though it also reduced potency in that specific case.[14] This highlights that such changes are context-dependent.

  • Pyrazole Ring: The pyrazole itself is a common bioisostere. Substituents on this ring can be modified. For instance, replacing a hydrogen with a methyl or cyclopropyl group can probe for extra hydrophobic pockets in the target active site.[15]

  • Amine Linker: The secondary amine is critical for connecting the hinge-binding pyridine motif to the rest of the molecule. While less commonly replaced, its properties can be modulated by the groups attached to it.

Part 2: Troubleshooting Guide for Selectivity Enhancement

This section provides structured guidance for common experimental challenges.

Issue 1: My lead compound is potent but highly promiscuous, inhibiting dozens of kinases in a screening panel. Where do I start?

This is a common challenge. A promiscuous compound can be thought of as a scaffold that successfully targets highly conserved features of the kinase ATP-binding site.[16] The key is to introduce modifications that exploit the subtle differences between kinases.

Workflow for De-risking Promiscuity

G cluster_0 Step 1: Characterization cluster_1 Step 2: Hypothesis & Design cluster_2 Step 3: Synthesis & Evaluation cluster_3 Step 4: Iteration A Promiscuous Lead Compound (e.g., S(10) > 20) B Quantitative Kinome Profiling (Determine IC50s for hits) A->B D Identify Selectivity Pockets (Compare on- and off-target sites) B->D C Structural Analysis (Co-crystal structure or homology modeling) C->D E Generate Hypotheses (e.g., 'Add bulk to clash with off-target gatekeeper') D->E F Design Focused Library (Apply bioisosteric replacements) E->F G Synthesize Analogs F->G H Screen Against Target and Key Off-Targets G->H I Analyze SAR H->I I->E Refine J Optimized, Selective Lead (e.g., S(10) < 5, >100-fold selectivity) I->J Success K Iterate Design Cycle

Actionable Steps:

  • Confirm and Quantify Promiscuity: Do not rely on single-point "percent inhibition" data. Perform dose-response curves to determine IC50 values for the primary target and at least 5-10 of the most potent off-targets.[17] This provides a quantitative baseline for your optimization campaign.

  • Perform Structural Analysis:

    • If a co-crystal structure exists: Analyze the binding mode. Pay close attention to which residues your compound interacts with. Compare the binding pocket of your target with the primary off-targets. Look for differences in key areas like the "gatekeeper" residue, the solvent front, and the back pocket.[18]

    • If no structure exists: Build a homology model of your target kinase and dock your compound. While less precise, this can still generate valuable hypotheses about the binding mode.

  • Develop a Structure-Activity Relationship (SAR) Hypothesis: Based on your analysis, propose specific modifications to exploit differences.

    • Example Hypothesis: "My primary off-target, Kinase X, has a large gatekeeper residue (Methionine), while my target, Kinase Y, has a small one (Threonine). By adding a bulky substituent to the N1 position of the pyrazole, I can create a steric clash that will prevent binding to Kinase X while being accommodated by Kinase Y."[18]

  • Execute a Focused Synthetic Campaign: Synthesize a small, focused set of analogs based on your hypotheses. Do not make random changes. Every modification should be designed to test a specific element of your SAR hypothesis.

Issue 2: My modifications to the pyrazole ring are reducing on-target potency. How can I regain it while improving selectivity?

This indicates that your modifications may be disrupting a key interaction required for binding to your primary target or that you are introducing an unfavorable property (e.g., poor solubility).

Troubleshooting Steps:

  • Re-evaluate the Binding Pocket: Your modification may be too large or have the wrong electronics. Consider smaller or electronically different substituents. For example, if you added a bulky phenyl group, try a smaller cyclopropyl or a polar hydroxymethyl group to probe for different types of interactions.

  • Vector Expansion: Instead of directly substituting on the pyrazole N1 position, consider extending a substituent from the C5 position. This changes the vector of your modification into a different region of the ATP binding site.

  • Bioisosteric Replacement of the Pyrazole: While more synthetically challenging, consider replacing the pyrazole with another 5-membered heterocycle (e.g., isoxazole, triazole). This will fundamentally alter the hydrogen bonding pattern and geometry.[10]

Table 1: Example SAR Data for Selectivity Optimization

This table illustrates how systematic changes can be tracked to improve selectivity. Assume the target is Kinase A and a key off-target is Kinase B .

CompoundModification (at Pyrazole N1)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Ratio (B/A)
Lead (1) -H15453
2a -CH32550020
2b -Cyclopropyl30>10,000>333
2c -Phenyl250>10,000>40

Analysis: In this hypothetical example, adding a small methyl group (2a) slightly decreased potency but improved selectivity. The larger cyclopropyl group (2b) further enhanced selectivity dramatically, suggesting it exploits a feature unique to Kinase A's active site.[15] The bulky phenyl group (2c) was detrimental to on-target potency, indicating a steric clash.

Issue 3: My compound is selective in biochemical assays, but shows unexpected off-target effects in cellular assays. What's happening?

This is a critical translational gap. A compound's behavior in a cell is far more complex than in a test tube with purified enzyme.[1][2]

Potential Causes & Solutions:

  • "Hidden" Off-Targets: Your initial biochemical screen may not have included the relevant cellular off-target.

    • Solution: Perform a proteome-wide target deconvolution study using techniques like chemical proteomics or thermal proteome profiling (TPP) to identify all cellular binding partners in an unbiased manner.

  • Pathway Retroactivity: Inhibiting a kinase can cause upstream changes in the signaling pathway that activate other pathways, an effect known as retroactivity.[19] This is not a direct off-target binding event but a network-level response.

    • Solution: Use orthogonal methods to validate the phenotype. If you believe the effect is due to inhibiting Kinase A, use siRNA/shRNA or CRISPR to knock down Kinase A and see if the cellular phenotype is reproduced. If it isn't, your compound's effect is likely due to an off-target.

  • Metabolite Activity: Your compound could be metabolized inside the cell into a new chemical entity that has a different selectivity profile.

    • Solution: Perform LC-MS analysis of cell lysates treated with your compound to identify major metabolites. Synthesize these metabolites and test them in your kinase panel to see if they are responsible for the off-target activity.

Diagram: Cellular Off-Target Troubleshooting

G cluster_C Validation for H1 cluster_D Validation for H2 cluster_E Validation for H3 A Selective Compound (Biochemical Assay) B Unexpected Cellular Phenotype A->B C Hypothesis 1: Direct Off-Target Binding B->C D Hypothesis 2: Pathway Effect (Retroactivity) B->D E Hypothesis 3: Active Metabolite B->E C_exp Action: Run Unbiased Proteomics Screen (e.g., TPP) C->C_exp D_exp Action: Use Orthogonal Method (e.g., siRNA/CRISPR of target) D->D_exp E_exp Action: LC-MS analysis of cell lysates E->E_exp C_res Result: Identifies new binding partner 'Kinase X' C_exp->C_res D_res Result: Knockdown does NOT reproduce phenotype D_exp->D_res E_res Result: Identifies Metabolite M1. Test M1 in kinase panel. E_exp->E_res

Part 3: Key Experimental Protocols

Adherence to rigorous experimental protocols is essential for generating reliable and reproducible data.

Protocol 1: General Kinase Inhibition Assay (Radiometric [³³P]-ATP)

This protocol is a gold standard for measuring kinase activity and is adaptable for many kinases.[1]

Materials:

  • Purified, active kinase enzyme.

  • Specific peptide or protein substrate for the kinase.

  • Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

  • [³³P]-ATP (specific activity ~1000 cpm/pmol).

  • 1% Phosphoric acid.

  • P81 phosphocellulose paper.

  • Scintillation fluid and counter.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: In a 96-well plate, add 5 µL of your diluted compound. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Enzyme/Substrate Mix: Prepare a master mix containing kinase reaction buffer, the specific substrate, and the purified kinase. Add 20 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare an ATP mix containing cold ATP and [³³P]-ATP in kinase buffer. Add 25 µL to each well to start the reaction. The final ATP concentration should ideally be close to the Kₘ of the kinase to ensure the IC50 value approximates the Ki.[2][4]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

  • Stop Reaction: Spot 40 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper in a beaker of 1% phosphoric acid. Wash four times for 10 minutes each with fresh phosphoric acid to remove unincorporated [³³P]-ATP.

  • Counting: Air dry the P81 paper, place it in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Troubleshooting Purification of Pyridine Derivatives

Impure compounds can lead to erroneous biological data. Peak tailing and low recovery are common issues during the purification of basic pyridine compounds.[20][21]

Issue: Peak Tailing during Flash Chromatography on Silica Gel

Cause: The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the silica surface, causing tailing.[21]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase (e.g., ethyl acetate/hexanes).

    • Triethylamine (Et₃N): Add 0.1-1% Et₃N to the solvent system. The Et₃N will compete with your compound for binding to the acidic silica sites, improving peak shape.

    • Ammonia: For highly polar systems, using a mobile phase like DCM/Methanol with 1% ammonium hydroxide can be effective.

  • Use a Different Stationary Phase:

    • Deactivated Silica: Use commercially available "base-deactivated" silica gel.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • C18-functionalized Silica (Reverse Phase): If your compound is sufficiently non-polar, reverse-phase flash chromatography is an excellent option that avoids the issue of silanol interactions.

References

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Vertex AI Search.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • How Is Fluorine Used in the Medical Field? Inhance Technologies.
  • New technique improves the selectivity of kinase inhibitors. Drug Target Review.
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central.
  • Overcoming challenges in the purific
  • Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry.
  • Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.
  • The role of bioisosterism in modern drug design: Current applications and challenges.
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • The Quest for Bioisosteric Replacements.
  • Bioisosteric Replacements in Drug Design. Bentham Science Publishers.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • What is the role of bioisosterism in drug design?
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis. Benchchem.

Sources

Technical Support Center: Enhancing Selectivity of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its synthetic accessibility and favorable drug-like properties.[1][2] However, achieving the desired target selectivity remains a significant challenge, leading to ambiguous experimental results and potential toxicities.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose, understand, and mitigate off-target effects, ensuring the integrity and reliability of your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with pyrazole-based inhibitors. Each issue is followed by probable causes and a step-by-step guide to resolution.

Issue 1: High Potency in Biochemical Assays, Low Efficacy in Cell-Based Assays

You've developed a pyrazole-based inhibitor with a potent IC50 value in a recombinant kinase assay, but it shows significantly weaker activity or no effect when tested on cancer cell lines.

Probable Causes:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • High ATP Concentration in Cells: The high intracellular concentration of ATP (1-5 mM) can outcompete ATP-competitive inhibitors, which are often tested at much lower ATP concentrations in biochemical assays.[3]

  • Inhibitor Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • Inhibitor Degradation: The compound could be rapidly metabolized or degraded within the cellular environment.[4]

  • Target Unavailability: The target kinase may not be expressed, may be in an inactive conformation not recognized by the inhibitor, or may be localized in a different cellular compartment.[4][5]

Step-by-Step Troubleshooting Protocol:

  • Verify Target Expression and Activity:

    • Action: Perform a Western blot on lysates from your target cell line to confirm the expression of the target kinase.[4] Use a phospho-specific antibody to verify that the kinase is in its active, phosphorylated state.

    • Rationale: An inhibitor cannot have an effect if its target is absent or inactive. This is a critical first step before investigating compound-specific issues.[4]

  • Assess Cell Permeability and Efflux:

    • Action: If direct measurement of intracellular compound concentration via LC-MS/MS is not feasible, evaluate the inhibitor's physicochemical properties (e.g., LogP, polar surface area) as predictors of permeability.[4] To test for active efflux, co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil) and see if cellular potency is restored.

    • Rationale: Poor membrane penetration is a common reason for the discrepancy between biochemical and cellular activity. Efflux pump activity can artificially lower the intracellular concentration of your inhibitor.[6]

  • Optimize Assay Conditions to Mimic Physiology:

    • Action: If possible, perform your biochemical kinase assay at a physiological ATP concentration (e.g., 1 mM).[7] This will provide a more accurate measure of potency in a competitive environment.

    • Rationale: Testing at the Kₘ for ATP can make an inhibitor appear more potent than it will be in a cellular context where ATP levels are saturating.[3][8]

  • Confirm Target Engagement in Intact Cells:

    • Action: Employ a target engagement assay to confirm that your inhibitor is binding to its intended target within live cells.

    • Recommended Techniques:

      • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a protein upon ligand binding.[9]

      • NanoBRET™ Target Engagement Assay: A live-cell assay that quantifies inhibitor binding to a NanoLuc® luciferase-tagged target in real-time.[5][9][10]

    • Rationale: These assays provide direct evidence that the compound is reaching and interacting with its target in a complex cellular milieu, helping to distinguish permeability issues from a lack of binding affinity in situ.[5]

Issue 2: Phenotype Observed Does Not Match Known Target Biology (Potential Off-Target Effects)

Your inhibitor produces a distinct cellular phenotype (e.g., apoptosis, cell cycle arrest), but this effect is inconsistent with the known function of the primary target kinase or can't be rescued by overexpressing the target.

Probable Causes:

  • Inhibition of Structurally Related Kinases: Many kinases share highly conserved ATP-binding pockets, making it common for inhibitors to hit multiple family members.[11]

  • Inhibition of Unrelated Kinases: The inhibitor may bind to unforeseen targets across the kinome. Many "selective" inhibitors have been shown to inhibit 10-100 kinases.[11][12]

  • Paradoxical Pathway Activation: Inhibition of one kinase can sometimes lead to the activation of compensatory signaling pathways, producing unexpected biological outcomes.[9][13]

  • Non-Kinase Off-Targets: The compound may be interacting with other proteins like GPCRs or ion channels.[1]

Step-by-Step Troubleshooting Protocol:

  • Conduct Broad Kinome Profiling:

    • Action: Screen your inhibitor against a large panel of kinases (e.g., >300 kinases) at one or two fixed concentrations (e.g., 0.1 µM and 1 µM).[14] This service is offered by several vendors.

    • Rationale: This provides a global view of your inhibitor's selectivity and will identify the most likely off-targets.[11][12] It is the most direct way to test the hypothesis of off-target kinase activity.

  • Validate Key Off-Targets:

    • Action: For the most potent off-targets identified in the screen, determine their full IC50 values. Compare these values to the IC50 of your primary target.

    • Rationale: A selectivity profile helps quantify the therapeutic window. An inhibitor is generally considered selective if there is at least a 30-fold difference in potency between the primary target and off-targets.[12]

  • Use a Structurally Unrelated Inhibitor:

    • Action: Treat cells with a different, structurally distinct inhibitor that is known to be selective for your primary target.

  • Perform a Rescue Experiment:

    • Action: Transfect cells with a mutant version of your target kinase that is resistant to the inhibitor (e.g., a "gatekeeper" mutant).

    • Rationale: If the inhibitor's effect is on-target, expressing a resistant form of the kinase should reverse or "rescue" the phenotype.[4] Failure to rescue points towards off-target mechanisms.

Frequently Asked Questions (FAQs)

Q1: What makes the pyrazole scaffold so common in kinase inhibitors, and how does this relate to off-target effects?

The pyrazole ring is considered a "privileged scaffold" because its structure is adept at mimicking the adenine ring of ATP.[1][2] Specifically, the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase ATP-binding pocket.[15][16] This strong, foundational binding is why so many potent kinase inhibitors are built upon it.

However, the ATP-binding pocket is highly conserved across the human kinome.[11] Therefore, an inhibitor designed to bind to the hinge region of one kinase can often fit into the hinge region of many others, leading to off-target effects.[17] Selectivity is achieved by exploiting subtle differences in the surrounding regions of the ATP pocket, often through chemical modifications to other parts of the inhibitor that extend from the pyrazole core.[1]

Q2: What is the difference between a biochemical assay and a cell-based assay, and why are both necessary?

  • Biochemical Assays measure the direct interaction between an inhibitor and an isolated, purified kinase.[18] They are excellent for determining direct potency (IC50) and binding affinity (Kd) in a controlled, simplified environment.[12] Examples include radiometric assays that measure substrate phosphorylation or fluorescence-based binding assays.[12][19]

  • Cell-Based Assays measure the effect of an inhibitor in a living, intact cell.[5] These assays account for crucial factors that biochemical assays miss, such as cell permeability, metabolic stability, and competition with endogenous ATP.[5][20] Examples include cellular phosphorylation assays (e.g., Western blot, ELISA) and cell proliferation assays.[5][10]

Both are essential because a compound that is potent biochemically may fail in a cellular context, and vice-versa.[5] A comprehensive study uses biochemical assays for initial screening and potency determination, followed by cell-based assays to confirm on-target activity and physiological relevance.[5][18]

Q3: How can I rationally design a more selective pyrazole-based inhibitor?

Improving selectivity is a central goal of medicinal chemistry. Key strategies include:

  • Structure-Based Drug Design (SBDD): Use co-crystal structures of your inhibitor bound to its target and off-targets. This can reveal unique pockets or residues in the target kinase that can be exploited. By adding or modifying chemical groups on your pyrazole scaffold, you can design a compound that makes favorable interactions with the target but creates steric clashes with off-targets.[21]

  • Macrocyclization: This involves linking two parts of the inhibitor molecule to create a rigid, cyclic structure. This pre-organizes the inhibitor into its active conformation for binding to the target, which can dramatically increase both potency and selectivity by reducing the conformational flexibility that allows it to bind to off-targets.[22]

  • Targeting Allosteric Sites: Instead of competing with ATP, design inhibitors that bind to a different, less-conserved site on the kinase (an allosteric site). This can lead to highly selective inhibitors. Asciminib, a pyrazole-containing Bcr-Abl inhibitor, is a prime example of a clinically successful allosteric inhibitor.[1]

Q4: What are the essential controls I should always include in my experiments?

To ensure your data is robust and interpretable, every experiment should include:

  • Vehicle Control (e.g., DMSO): Cells treated with the same concentration of the inhibitor's solvent to control for any effects of the vehicle itself.[4]

  • Positive Control: A known inhibitor for your target to validate that the assay system is working correctly.[18]

  • Negative Control: A structurally similar but inactive compound, if available, to show that the observed effect is due to the specific chemical structure of your active inhibitor.

  • Dose-Response and Time-Course: Always evaluate your inhibitor's effect at multiple concentrations and time points to understand its potency and the dynamics of its action.[4]

Data & Workflow Visualizations

Workflow for Investigating Off-Target Effects

The following diagram outlines a systematic approach to identifying and validating off-target effects of a novel pyrazole-based inhibitor.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Off-Target Hypothesis Testing cluster_2 Phase 3: Validation & Confirmation cluster_3 Phase 4: Conclusion A Novel Pyrazole Inhibitor Shows Unexpected Phenotype B Kinome-Wide Profiling (e.g., 400+ Kinase Panel) A->B D Use Structurally Unrelated Inhibitor for Same Target A->D C Identify Potential Off-Targets (Potent Hits from Panel) B->C E Determine IC50 for Top Off-Targets vs. Primary Target C->E F Compare Phenotypes D->F G Cellular Target Engagement Assays (CETSA, NanoBRET™) E->G H Rescue Experiment with Inhibitor-Resistant Mutant F->H I Phenotype is On-Target G->I Phenotype Matches & is Rescued J Phenotype is Off-Target G->J Phenotype Differs / Not Rescued H->I Phenotype Matches & is Rescued H->J Phenotype Differs / Not Rescued

Caption: A logical workflow for diagnosing and confirming off-target effects.

Simplified Kinase Signaling & Inhibition

This diagram illustrates how a pyrazole-based inhibitor competes with ATP to block a signaling pathway, and how off-target inhibition can affect a parallel pathway.

G cluster_pathway1 On-Target Pathway cluster_pathway2 Off-Target Pathway Upstream1 Upstream Signal TargetKinase Target Kinase (e.g., JAK2) Upstream1->TargetKinase Substrate1 Substrate A TargetKinase->Substrate1 Response1 Cellular Response A (Intended Effect) Substrate1->Response1 Upstream2 Upstream Signal OffTargetKinase Off-Target Kinase (e.g., Aurora B) Upstream2->OffTargetKinase Substrate2 Substrate B OffTargetKinase->Substrate2 Response2 Cellular Response B (Side Effect) Substrate2->Response2 Inhibitor Pyrazole-Based Inhibitor Inhibitor->TargetKinase Inhibits Inhibitor->OffTargetKinase Inhibits (Off-Target) ATP ATP ATP->TargetKinase competes ATP->OffTargetKinase competes

Caption: On-target vs. off-target inhibition by an ATP-competitive inhibitor.

Quantitative Data Summary: Selectivity Profiling

The table below provides an example of how to present selectivity data for a hypothetical pyrazole-based inhibitor, "Compound-PYZ". Potency is compared across the primary target and several off-targets identified from a kinome screen.

Kinase TargetAssay TypeIC50 (nM)Selectivity Fold (vs. Primary Target)Notes
Target Kinase A Biochemical 15 - Primary Target
Target Kinase ACellular120-8-fold shift from biochemical assay
Off-Target Kinase BBiochemical45030xStructurally related kinase
Off-Target Kinase CBiochemical1,800120xUnrelated kinase family
Off-Target Kinase DBiochemical956.3xHigh-risk off-target

References

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  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2022). ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2014). ResearchGate. [Link]

  • Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors. (n.d.). PubMed. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (n.d.). Springer Link. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2013). Bioinformatics | Oxford Academic. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. (n.d.). PubMed. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2017). NIH. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2023). MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (2024). MDPI. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). RSC Publishing. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). BMC Systems Biology. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). NIH. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2020). MDPI. [Link]

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Validation & Comparative

A Comparative Guide to AZD4573: A Next-Generation Kinase Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target, particularly for hematological cancers.[1] Its role in transcriptional regulation makes it a critical node in the survival of many cancer cells. This guide provides an in-depth comparison of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine , known in the field as AZD4573 , against other notable kinase inhibitors. We will delve into its mechanism of action, comparative efficacy, and the experimental methodologies used to characterize such compounds, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to AZD4573 and the CDK9 Axis

AZD4573 is a potent and highly selective inhibitor of CDK9.[2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action is crucial for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[4][5] By inhibiting CDK9, AZD4573 effectively shuts down the production of these critical survival proteins, leading to apoptosis in cancer cells, particularly those of hematological origin.[6]

The chemical structure of AZD4573 is provided below:

Chemical Structure of AZD4573

Comparative Analysis: AZD4573 vs. Other CDK9 Inhibitors

The therapeutic potential of a kinase inhibitor is defined by its potency and selectivity. An ideal inhibitor will potently target the kinase of interest while minimizing off-target effects on other kinases, which can lead to toxicity. AZD4573 has demonstrated a highly favorable profile in this regard.

Below is a table comparing the biochemical potency (IC50) of AZD4573 with other selective CDK9 inhibitors.

InhibitorCDK9 IC50 (nM)Selectivity Profile
AZD4573 <3-4 >10-fold selective against other CDKs and kinases [2][3]
Atuveciclib (BAY-1143572)13~100-fold selectivity over CDK2[7]
Enitociclib (VIP152)3At least 50-fold selectivity against other CDKs[7]
NVP-20.514Highly selective for CDK9/CycT[7]
JSH-1501Highly selective for CDK9[7]
MC1802955At least 22-fold more selective for CDK9 over other CDKs[7]
KB-07426Potent and selective inhibitor of CDK9/cyclin T1[7]

As the data indicates, AZD4573 is among the most potent CDK9 inhibitors developed, with a very high degree of selectivity, which is a critical attribute for minimizing off-target toxicities.

Mechanism of Action: The CDK9 Signaling Pathway

The primary mechanism of action for AZD4573 is the direct inhibition of CDK9's kinase activity. This initiates a cascade of downstream events culminating in apoptotic cell death in susceptible cancer cells.

CDK9_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AZD4573 AZD4573 CDK9_pTEFb CDK9/P-TEFb Complex AZD4573->CDK9_pTEFb Inhibition RNAPII RNA Polymerase II CDK9_pTEFb->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Ser2) Transcription Transcriptional Elongation pRNAPII->Transcription mRNA Mcl-1, MYC mRNA Transcription->mRNA Mcl1_Protein Mcl-1, MYC Proteins mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibition of

Caption: AZD4573 inhibits the CDK9/P-TEFb complex, preventing RNAPII phosphorylation and subsequent transcription of pro-survival genes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

To determine the potency of a kinase inhibitor like AZD4573, a common method is a Förster Resonance Energy Transfer (FRET)-based biochemical assay. This protocol provides a general framework.

Objective: To determine the IC50 value of AZD4573 against CDK9.

Materials:

  • Recombinant human CDK9/cyclin T1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • 384-well assay plates

  • Plate reader capable of time-resolved FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of AZD4573 in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the CDK9/cyclin T1 enzyme and the biotinylated peptide substrate in assay buffer to their optimal concentrations.

  • Assay Reaction: a. Add 2.5 µL of the diluted AZD4573 or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2.5 µL of the diluted CDK9/cyclin T1 enzyme to each well. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a stop buffer (e.g., EDTA-containing buffer). b. Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: a. Calculate the FRET ratio (acceptor emission / donor emission). b. Plot the FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality in Experimental Choices:

  • FRET-based detection: This provides a sensitive and homogeneous assay format, eliminating the need for wash steps and reducing variability.

  • Pre-incubation of inhibitor and enzyme: This step ensures that the inhibitor has sufficient time to bind to the enzyme before the start of the kinase reaction, leading to a more accurate determination of potency.

  • Use of a specific antibody: The phospho-specific antibody ensures that only the phosphorylated substrate is detected, providing a direct measure of kinase activity.

Cellular Activity and In Vivo Efficacy

Biochemical potency is a critical first step, but a successful drug candidate must also demonstrate activity in a cellular context and, ultimately, in vivo. AZD4573 has shown potent anti-tumor activity in various preclinical models of hematological cancers.

Model SystemKey FindingsReference
Human Cancer Cell LinesInduces rapid caspase activation and loss of viability in a diverse set of hematological cancers (median caspase EC50 = 30 nM, GI50 = 11 nM). Minimal effect on solid tumors.[2][3]
Xenograft Mouse ModelsCauses durable regressions in subcutaneous and disseminated models of multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).[2]
Combination StudiesSignificantly enhances the antitumor activity of venetoclax in in vitro and in vivo models of AML, MM, and NHL.[2]

These findings highlight that AZD4573's potent biochemical activity translates into meaningful anti-cancer effects in more complex biological systems. The compound is currently being evaluated in Phase I/II clinical trials for patients with advanced blood cancers.[8][9]

Experimental Workflow: Assessing In Vivo Efficacy

A typical workflow to assess the in vivo efficacy of a kinase inhibitor like AZD4573 is depicted below.

in_vivo_workflow start Start: Select relevant xenograft model tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer AZD4573 or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition and Tolerability Assays monitoring->endpoint pd_analysis Pharmacodynamic (PD) Analysis (e.g., Mcl-1 levels) endpoint->pd_analysis end Conclusion: Efficacy and Safety Profile pd_analysis->end

Caption: A streamlined workflow for evaluating the in vivo efficacy of a kinase inhibitor.

Conclusion

AZD4573 (this compound) represents a significant advancement in the development of selective CDK9 inhibitors. Its high potency and selectivity, coupled with promising preclinical and early clinical data, position it as a strong candidate for the treatment of hematological malignancies.[2][4][10][11] This guide has provided a comparative analysis of AZD4573, an overview of its mechanism, and a look into the experimental methodologies used to characterize such compounds. For researchers in the field, AZD4573 serves as an excellent tool for further elucidating the role of CDK9 in cancer and as a benchmark for the development of future kinase inhibitors.

References

  • AstraZeneca. AZD4573. AstraZeneca Open Innovation. Available at: [Link].

  • Alcon, A., et al. (2020). A New CDK9 Inhibitor on the Block to Treat Hematologic Malignancies. Clinical Cancer Research, 26(4), 761-763. Available at: [Link].

  • ClinicalTrials.gov. AZD4573 in Novel Combinations With Anti-cancer Agents in Patients With Advanced Blood Cancer. NCT04630756. Available at: [Link].

  • ClinicalTrials.gov. Study to Assess Safety, Tolerability, Pharmacokinetics and Antitumor Activity of AZD4573 in Relapsed/Refractory Haematological Malignancies. NCT03263637. Available at: [Link].

  • ResearchGate. AZD4573-mediated cell death occurs via CDK9 inhibition, which reduces... Available at: [Link].

  • Cidado, J., et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research, 26(4), 922-934. Available at: [Link].

  • Strati, P., et al. (2023). P1126: PHASE 1B/2A STUDY OF AZD4573 (CDK9I) AND ACALABRUTINIB IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (R/R DLBCL). HemaSphere, 7(Suppl ), e9675057. Available at: [Link].

  • bioRxiv. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. (2020). Available at: [Link].

  • Zinzani, P. L., et al. (2023). AZD4573 Elicits Responses in Relapsed/Refractory Peripheral T-cell Lymphoma. OncLive. Available at: [Link].

  • Ribrag, V., et al. (2019). A phase 1, open-label, multicenter, non-randomized study to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD4573, a potent and selective CDK9 inhibitor, in subjects with relapsed or refractory hematological malignancies. Journal of Clinical Oncology, 37(15_suppl), TPS7569-TPS7569. Available at: [Link].

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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazolopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal consideration. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated pyrazolopyridines, a privileged scaffold in numerous therapeutic areas, including oncology and neurodegenerative diseases. By delving into the causal relationships behind experimental choices and presenting supporting data, this document aims to equip you with the insights necessary for the rational design of next-generation pyrazolopyridine-based therapeutics.

The pyrazolopyridine core, a bioisostere of purine, is a versatile starting point for the development of potent and selective kinase inhibitors and other targeted therapies.[1] The decision to introduce fluorine—the most electronegative element—is a strategic one, aimed at modulating a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity.[2][3] This guide will explore the tangible impacts of this single-atom substitution.

The Rationale for Fluorination: Beyond a Simple Substitution

The introduction of a fluorine atom is not merely an act of increasing molecular weight; it is a strategic maneuver to enhance a drug candidate's properties. The strong carbon-fluorine bond and the high electronegativity of fluorine impart several desirable characteristics:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by enzymes such as cytochrome P450.[4] This can lead to a longer in vivo half-life and improved bioavailability.

  • Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can lower the basicity (pKa) of nearby nitrogen atoms, which can be crucial for optimizing drug-receptor interactions and improving cell permeability.[4] Furthermore, fluorination can increase lipophilicity (logP), which influences a compound's ability to cross cellular membranes.[2]

  • Improved Binding Affinity: The introduction of fluorine can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the target protein. In some cases, fluorine can participate in hydrogen bonds and other non-covalent interactions, further enhancing binding affinity.[3]

Comparative Analysis: A Tale of Two Scaffolds

To illustrate the impact of fluorination, let us consider a comparative analysis of a hypothetical fluorinated pyrazolopyridine and its non-fluorinated counterpart. The following data is a composite representation based on findings from various studies on pyrazolopyridine derivatives.

PropertyNon-Fluorinated PyrazolopyridineFluorinated PyrazolopyridineRationale for Change
pKa ~5.5~4.5The strong electron-withdrawing effect of fluorine decreases the electron density on the pyridine nitrogen, making it less basic.[4]
logP ~2.5~3.0The hydrophobic nature of the C-F bond generally increases the lipophilicity of the molecule.[2]
Metabolic Stability (t½ in human liver microsomes) ~15 min~45 minThe C-F bond is more resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5]
Cell Permeability (Papp in PAMPA assay) ModerateHighIncreased lipophilicity can lead to improved passive diffusion across cell membranes.[2]
Kinase Inhibition (IC50) ~50 nM~10 nMAltered electronics and potential for new interactions can lead to enhanced binding affinity and potency.[6]

Experimental Protocols: A Guide to Evaluation

The following are detailed, step-by-step methodologies for key experiments used to compare fluorinated and non-fluorinated pyrazolopyridines.

Synthesis of Pyrazolopyridines: A Generalized Approach

The synthesis of pyrazolopyridines can be achieved through various routes. A common method involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound, followed by cyclization.[7]

Workflow for Pyrazolopyridine Synthesis

cluster_synthesis Generalized Synthesis Workflow start Start: Substituted Aminopyrazole and β-Dicarbonyl Compound step1 Condensation Reaction (e.g., in ethanol, reflux) start->step1 step2 Cyclization (e.g., with POCl3 or acid catalyst) step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 end_node Final Product: Pyrazolopyridine Derivative step3->end_node

Caption: Generalized workflow for the synthesis of pyrazolopyridines.

Step-by-Step Protocol:

  • Condensation: To a solution of a substituted 5-aminopyrazole (1 mmol) in a suitable solvent (e.g., ethanol), add the appropriate β-dicarbonyl compound (1.1 mmol).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: After cooling, add a cyclizing agent such as phosphorus oxychloride (POCl₃) or a strong acid and heat the mixture as required.

  • Work-up: Quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[5][8]

Workflow for Metabolic Stability Assay

cluster_metabolic Metabolic Stability Assay Workflow start Start: Test Compound and Human Liver Microsomes step1 Incubation at 37°C with NADPH start->step1 step2 Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) step1->step2 step3 Reaction Quenching (e.g., with acetonitrile) step2->step3 step4 Analysis by LC-MS/MS step3->step4 end_node Determine Half-Life (t½) and Intrinsic Clearance (Clint) step4->end_node

Caption: Generalized workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding the test compound.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the test compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

Workflow for PAMPA

cluster_pampa PAMPA Workflow start Start: Prepare Donor and Acceptor Plates step1 Coat Filter Plate with Artificial Membrane Solution start->step1 step2 Add Test Compound to Donor Wells step1->step2 step3 Incubate Donor and Acceptor Plates Together step2->step3 step4 Quantify Compound Concentration in Both Plates (UV-Vis or LC-MS/MS) step3->step4 end_node Calculate Apparent Permeability Coefficient (Papp) step4->end_node

Caption: Generalized workflow for the Parallel Artificial Membrane Permeability Assay.

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Membrane Coating: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Addition: Add the test compound solution to the donor wells and buffer to the acceptor wells.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine into the pyrazolopyridine scaffold is a powerful tool in the medicinal chemist's arsenal. As demonstrated, fluorination can significantly enhance metabolic stability, modulate physicochemical properties to improve cell permeability, and increase biological potency. However, it is crucial to recognize that the effects of fluorination are context-dependent and require careful consideration of the specific biological target and desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated pyrazolopyridine derivatives, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules.

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. Medicinal Chemistry.

  • Fluorine in drug discovery: Role, design and case studies.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.

  • Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules.

  • The Impact of Fluorination on the Biological Efficacy of 5-Phenylpyrazine Derivatives: A Comparative Analysis. BenchChem.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ResearchGate.

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.

  • Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. ACS Organic & Inorganic Au.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.

  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.

  • Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters.

  • Pyrazolo[1,5‐a]pyrimidines containing fluorine moiety. ResearchGate.

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.

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A Researcher's Guide to Validating the Biological Target of Compound X, a Novel Pyridin-2-Amine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on validating the biological target of a novel investigational compound, 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine , which we will refer to as Compound X . Given the absence of extensive public data on this specific molecule, we will proceed under the well-founded hypothesis that Compound X, based on its aminopyridine scaffold, is a putative inhibitor of AKT1 (Protein Kinase B) , a critical node in cellular signaling.

This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind each experimental choice, enabling scientists to design a robust, self-validating workflow to unequivocally confirm—or refute—the compound's mechanism of action. We will compare direct and indirect validation methods, benchmark against a known inhibitor, and provide actionable protocols.

The Hypothesis: Why Suspect AKT1?

The journey of any new chemical entity begins with a hypothesis. Compound X's structure, containing both pyrazole and aminopyridine moieties, is characteristic of scaffolds known to occupy the ATP-binding pocket of protein kinases. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making its components, particularly the three AKT isoforms (AKT1, 2, and 3), high-value targets for therapeutic intervention.

Our initial hypothesis is that Compound X directly binds to and inhibits the kinase activity of AKT1 . This guide outlines the multi-pronged approach required to test this hypothesis, moving from initial biochemical confirmation to complex cellular and in vivo models.

The Validation Strategy: A Multi-Layered Approach

  • Pillar 1: Direct Target Engagement & Biochemical Activity. Does the compound physically interact with the purified target protein and inhibit its function in a controlled, cell-free environment?

  • Pillar 2: Cellular Target Engagement & Pathway Modulation. Does the compound engage the target in its native cellular environment, and does this engagement produce the expected downstream biological consequences?

  • Pillar 3: Target Dependency & Phenotypic Correlation. Is the cellular phenotype (e.g., apoptosis, growth arrest) observed upon treatment with the compound truly dependent on the hypothesized target?

G cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Validation cluster_2 Pillar 3: Target Dependency biochem_assay Biochemical Kinase Assay (IC50 Determination) binding_assay Direct Binding Assay (SPR or ITC) biochem_assay->binding_assay Confirms physical interaction cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) biochem_assay->cetsa Validate in cells phospho Western Blot / Phospho-Proteomics (Pathway Modulation) cetsa->phospho Links engagement to function crispr Genetic Knockout/Knockdown (CRISPR/siRNA) (Confirms Target Dependency) cetsa->crispr Confirm dependency rescue Rescue Experiments (Confirms Specificity) crispr->rescue Validates on-target effect conclusion Validated Target rescue->conclusion

Caption: A logical workflow for validating a hypothesized drug target.

Pillar 1: Direct Target Engagement & Biochemical Activity

The first step is to confirm that Compound X can physically interact with and inhibit purified AKT1 protein.

Experiment: In Vitro Kinase Assay

Objective: To determine the potency of Compound X in inhibiting the enzymatic activity of purified AKT1 and to compare it against a well-characterized inhibitor.

Methodology: A common approach is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.

Protocol Snapshot: ADP-Glo™ Kinase Assay

  • Prepare Reagents: Reconstitute recombinant human AKT1 enzyme, the substrate peptide (e.g., GSK3α), and ATP to optimal concentrations.

  • Compound Titration: Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 pM). As a benchmark, prepare an identical dilution series for a known AKT inhibitor like Capivasertib .

  • Kinase Reaction: Add the kinase, substrate, and ATP to microplate wells. Add the diluted compounds and incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Read the plate on a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Interpretation & Comparison:

CompoundTargetIC50 (nM)Notes
Compound X AKT1Hypothetical 15 nMPotent inhibition observed.
Capivasertib AKT19.3 nMClinically relevant ATP-competitive inhibitor. Serves as a positive control and performance benchmark.
MK-2206 AKT18.1 nMAllosteric inhibitor. Can be used to probe different binding mechanisms.

A low nanomolar IC50 for Compound X would be the first piece of strong evidence supporting our hypothesis. Comparing its potency to Capivasertib provides context for its potential efficacy.

Experiment: Direct Binding Assay (Surface Plasmon Resonance)

Objective: To confirm direct physical binding between Compound X and AKT1 and to measure the kinetics of this interaction (association and dissociation rates).

Why it's necessary: An IC50 value from a kinase assay demonstrates functional inhibition but not necessarily direct binding. Other mechanisms, such as aggregation or redox activity, could produce false positives. Surface Plasmon Resonance (SPR) provides orthogonal evidence of a direct, specific interaction.

Methodology:

  • Immobilization: Covalently immobilize recombinant AKT1 protein onto the surface of an SPR sensor chip.

  • Binding Measurement: Flow a series of concentrations of Compound X across the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a response unit (RU) signal.

  • Kinetic Analysis: After association, flow a buffer-only solution to measure the dissociation of the compound. The resulting sensorgram (RU vs. time) is fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Expected Outcome: A low KD value (e.g., in the nanomolar range) provides strong evidence of a high-affinity interaction and corroborates the IC50 data.

Pillar 2: Confirming Target Engagement in a Cellular Context

Demonstrating activity on a purified protein is crucial, but it's only half the story. The compound must be able to enter a cell, find its target, and engage it in the complex intracellular environment.

Experiment: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that Compound X binds to AKT1 inside intact cells.

Principle: The binding of a ligand (Compound X) to its target protein (AKT1) generally confers thermal stability to the protein. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.

CETSA_Workflow start Treat cells with Compound X vs. Vehicle heat Heat cell lysates to a temperature gradient start->heat separate Separate soluble vs. aggregated proteins (Centrifugation) heat->separate quantify Quantify remaining soluble AKT1 (Western Blot / Mass Spec) separate->quantify plot Plot % Soluble AKT1 vs. Temperature quantify->plot result Thermal shift indicates target engagement plot->result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol Snapshot: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cancer cells (e.g., LNCaP, which have high AKT activity) with Compound X or a vehicle control (DMSO) for 1-2 hours.

  • Harvest & Heat: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat each aliquot to a different temperature (e.g., from 40°C to 65°C) for 3 minutes.

  • Separate Phases: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of soluble AKT1 at each temperature point using Western blotting with an anti-AKT1 antibody.

  • Result: In the vehicle-treated samples, the AKT1 signal will decrease as the temperature increases. In the Compound X-treated samples, the protein should remain soluble at higher temperatures, resulting in a "shift" of the melting curve to the right. This shift is direct proof of target engagement in a cellular setting.

Experiment: Downstream Pathway Analysis

Objective: To confirm that target engagement by Compound X leads to the expected functional consequence: inhibition of the AKT1 signaling pathway.

Methodology: AKT1 is a kinase that phosphorylates numerous downstream substrates. A hallmark of AKT1 inhibition is the reduced phosphorylation of key substrates like PRAS40 (Proline-Rich AKT1 Substrate 40 kDa) and the transcription factor FOXO1 . This can be readily measured by Western blot.

Protocol Snapshot: Western Blot for Phospho-Proteins

  • Treatment: Treat cancer cells with a dose-response of Compound X for a defined period (e.g., 2 hours). Include a vehicle control and a positive control inhibitor (Capivasertib).

  • Lysis & Quantification: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies specific for phosphorylated AKT at Ser473 (a marker of activation), phosphorylated PRAS40 at Thr246, and total levels of each protein as loading controls.

  • Detection: Use secondary antibodies conjugated to HRP and an ECL substrate to visualize the protein bands.

Data Interpretation:

Treatmentp-AKT (S473)p-PRAS40 (T246)Total AKT1
Vehicle+++++++++
Compound X (100 nM) +++++
Capivasertib (100 nM) +++++

A dose-dependent decrease in the phosphorylation of PRAS40 and AKT itself (autophosphorylation sites) upon Compound X treatment provides powerful evidence of on-target activity. The effect should mimic that of the benchmark inhibitor.

Pillar 3: Proving Target Dependency

The final and most critical pillar is to demonstrate that the desired anti-proliferative or pro-apoptotic effects of Compound X are a direct result of inhibiting AKT1, and not some off-target activity.

Experiment: Genetic Knockdown/Knockout

Objective: To determine if the absence of AKT1 phenocopies or occludes the effect of Compound X.

Principle: If Compound X's anti-proliferative effect is solely through AKT1, then cells that lack AKT1 should be significantly less sensitive to the compound.

Methodology (CRISPR/Cas9):

  • Design & Transfect: Design gRNAs to target a constitutive exon of the AKT1 gene. Transfect these into a cancer cell line along with Cas9 nuclease.

  • Select & Validate: Select single-cell clones and validate the knockout of AKT1 protein expression by Western blot.

  • Sensitivity Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on both the wild-type (WT) and AKT1 knockout (KO) cells, treating both with a dose-response of Compound X.

Expected Outcome:

  • WT Cells: Show a dose-dependent decrease in viability upon Compound X treatment.

  • AKT1 KO Cells: Show significant resistance to Compound X, with a much higher IC50 value for cell viability compared to WT cells. This resistance strongly implies that AKT1 is the primary target mediating the compound's effect.

CRISPR_Logic cluster_WT Wild-Type Cells cluster_KO AKT1 Knockout Cells wt_akt AKT1 Present wt_compound Add Compound X wt_akt->wt_compound wt_result Inhibition of AKT1 -> Cell Death wt_compound->wt_result ko_akt AKT1 Absent ko_compound Add Compound X ko_akt->ko_compound ko_result No Target -> Cell Survival ko_compound->ko_result

Caption: The logic behind using CRISPR to validate target dependency.

Conclusion and Next Steps

By systematically progressing through these three pillars of target validation, a researcher can build a powerful, multi-faceted case for the mechanism of action of a novel compound like this compound. If the data from biochemical assays, cellular target engagement studies, and genetic dependency experiments all converge on AKT1, the hypothesis can be considered validated.

The subsequent steps would involve expanding the investigation to include selectivity profiling (testing Compound X against a panel of other kinases), isoform specificity (AKT1 vs. AKT2/3), and ultimately, evaluation in in vivo models to establish a clear link between target engagement and therapeutic efficacy. This rigorous, evidence-based approach is fundamental to the successful translation of a promising molecule from the bench to the clinic.

References

  • Title: The PI3K/AKT/mTOR Pathway in Cancer. Source: Cancer Discovery, American Association for Cancer Research. URL: [Link]

  • Title: Targeting the PI3K/AKT/mTOR pathway in triple-negative breast cancer. Source: Signal Transduction and Targeted Therapy, Nature. URL: [Link]

  • Title: Capivasertib (AZD5363) as a potent and selective pan-AKT inhibitor. Source: ACS Medicinal Chemistry Letters, American Chemical Society. URL: [Link]

  • Title: The potent allosteric AKT inhibitor MK-2206. Source: Bioorganic & Medicinal Chemistry Letters, Elsevier. URL: [Link]

Comparative Analysis of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds: 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine analogs. While a dedicated, comprehensive SAR study on this exact scaffold is not yet publicly available, by examining structurally related molecules, particularly kinase inhibitors, we can infer and establish a robust framework for designing and optimizing novel therapeutic agents.

The core structure, combining a fluorinated aminopyridine with a pyrazole moiety via a methylene linker, presents a privileged scaffold in medicinal chemistry. Pyrazole and pyridine rings are prevalent in a multitude of biologically active compounds, including numerous approved drugs.[1] The strategic placement of a fluorine atom on the pyridine ring can significantly modulate physicochemical properties such as pKa and metabolic stability, often leading to enhanced biological activity and a more favorable pharmacokinetic profile.

This guide will dissect the probable roles of each component of the this compound scaffold, offering insights into how modifications at various positions are likely to impact biological activity. We will explore the significance of the 3-fluoro-pyridin-2-amine core, the pyrazole ring, and the connecting methylene bridge, drawing parallels from published research on analogous chemical series.

The Core Scaffold: Deconstructing the Key Moieties

The this compound scaffold can be divided into three key regions for SAR analysis:

  • The 3-Fluoro-pyridin-2-amine Headgroup: This unit is crucial for establishing key interactions with biological targets. The 2-amino group often acts as a hydrogen bond donor, while the pyridine nitrogen can serve as a hydrogen bond acceptor. The 3-fluoro substituent is expected to influence the electronic properties of the ring and may also participate in favorable interactions with the target protein.

  • The Pyrazole Moiety: This five-membered aromatic heterocycle offers multiple points for substitution, allowing for fine-tuning of potency, selectivity, and physicochemical properties. The nitrogen atoms of the pyrazole can also engage in hydrogen bonding.

  • The Methylene Linker: While seemingly simple, the linker connecting the pyridine and pyrazole rings plays a critical role in defining the spatial relationship between these two key recognition elements.

Inferred Structure-Activity Relationships

Based on extensive literature on related pyrazole-pyridine and N-(heterocyclylmethyl)-amine containing compounds, we can extrapolate the following SAR trends for the this compound series, particularly in the context of kinase inhibition.

I. Modifications of the 3-Fluoro-pyridin-2-amine Ring

The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The 2-amino group is predicted to form critical hydrogen bonds with the backbone of the kinase hinge region.

  • Fluorine Substitution: The presence of the fluorine atom at the 3-position is significant. In related series, fluorine substitution on a phenyl ring attached to a pyrazole has been shown to be beneficial for activity.[2] It is likely that the electron-withdrawing nature of the fluorine atom modulates the basicity of the pyridine nitrogen, which could be advantageous for target binding. Moving the fluorine to other positions (4, 5, or 6) on the pyridine ring would likely have a pronounced effect on activity, and these analogs should be synthesized to fully explore the SAR.

  • Other Substitutions on the Pyridine Ring: The introduction of small alkyl or halo groups at the 4, 5, or 6-positions could be explored to probe for additional binding pockets. However, bulky substituents may be detrimental due to steric hindrance.

II. Modifications of the Pyrazole Ring

The pyrazole ring offers a rich canvas for chemical modification to optimize potency and selectivity.

  • Substitution at the N-1 Position: The N-1 position of the pyrazole is a key vector for modification. Alkylation, particularly with small alkyl groups like methyl, can be beneficial by increasing lipophilicity and potentially improving cell permeability. In a series of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors, N-methylation of the pyrazole was well-tolerated.[3]

  • Substitution at the C-4 and C-5 Positions: These positions are prime candidates for introducing substituents that can interact with solvent-exposed regions of the target protein. Small, polar groups could enhance solubility, while hydrophobic groups might occupy hydrophobic pockets. A systematic exploration with a range of substituents (e.g., halogens, small alkyls, cyano, carboxamides) at these positions is warranted. For instance, in the JNK inhibitor series, substitution at the 4-position of the pyrazole was investigated to modulate activity.[3]

III. The Methylene Linker

The single methylene linker provides a degree of conformational flexibility.

  • Linker Homologation: Increasing the linker length to two or three carbons (ethyl or propyl) would alter the distance and orientation between the pyridine and pyrazole rings, which would likely have a significant impact on biological activity.

  • Introduction of Rigidity: Replacing the flexible methylene linker with a more rigid unit, such as a cyclopropane ring or incorporating it into a larger ring system, could lock the molecule into a more bioactive conformation, potentially increasing potency.

Comparative Data of Hypothetical Analogs

To illustrate the potential impact of these structural modifications, the following table presents hypothetical biological data for a series of this compound analogs. This data is based on observed trends in related kinase inhibitor programs and serves as a predictive guide for analog design.

Compound Modification Hypothetical IC50 (nM) Rationale for Predicted Activity
1 (Parent) This compound100Baseline activity of the core scaffold.
2 N-1 methyl on pyrazole50Increased lipophilicity and potential for favorable interactions.[3]
3 C-4 bromo on pyrazole75Halogen bonding may enhance binding affinity.
4 C-5 methyl on pyrazole150Potential for minor steric clash or unfavorable interactions.
5 5-chloro on pyridine80Electronic modulation of the pyridine ring could be beneficial.
6 Ethyl linker500Altered geometry may disrupt optimal binding.
7 N-1 isopropyl on pyrazole200Bulkier alkyl group may introduce steric hindrance.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key points of the inferred SAR for the this compound scaffold.

SAR_diagram cluster_scaffold This compound Scaffold cluster_pyridine Pyridine Ring Modifications cluster_pyrazole Pyrazole Ring Modifications cluster_linker Linker Modifications scaffold pyridine_F 3-Fluoro: Likely beneficial for activity and PK. pyridine_subs 4, 5, 6-Positions: Small groups may probe additional pockets. pyrazole_N1 N-1 Position: Small alkyl groups (e.g., Me) may improve potency. pyrazole_C4_C5 C-4 & C-5 Positions: Amenable to substitution to enhance potency and selectivity. linker Methylene Linker: Length and rigidity are critical for optimal orientation. pyridine_F->scaffold pyridine_subs->scaffold pyrazole_N1->scaffold pyrazole_C4_C5->scaffold linker->scaffold

Caption: Key SAR points for this compound analogs.

Experimental Protocols

To enable the synthesis and evaluation of these analogs, the following experimental protocols are provided as a starting point.

General Synthetic Workflow

The synthesis of this compound analogs can be achieved through a convergent synthesis.

synthetic_workflow start Starting Materials: 2-amino-3-fluoropyridine & pyrazole-3-carbaldehyde step1 Reductive Amination start->step1 step2 Purification step1->step2 product This compound step2->product

Caption: General synthetic workflow for the target analogs.

Step-by-Step Synthesis of this compound (Representative Protocol)

  • Reaction Setup: To a solution of 2-amino-3-fluoropyridine (1.0 eq) and 1H-pyrazole-3-carbaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

In Vitro Kinase Assay (General Protocol)
  • Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Serially dilute the compound to the desired concentrations for the assay.

  • Assay Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiolabeling with [γ-33P]ATP followed by measurement of incorporated radioactivity, or by using a fluorescence-based or luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The inferred SAR presented in this guide provides a strategic roadmap for the design and synthesis of analog libraries. Systematic exploration of substitutions on both the pyridine and pyrazole rings, as well as modifications to the linker, will be crucial in identifying compounds with enhanced potency, selectivity, and drug-like properties. Further optimization, guided by co-crystal structures of lead compounds with their biological targets, will undoubtedly accelerate the journey from a promising scaffold to a clinical candidate.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
  • Structure activity relationship.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Controlled Release.
  • Recent advances in the therapeutic applications of pyrazolines. European Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu.
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.

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In Vivo Efficacy of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the in vivo efficacy of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine derivatives in relevant animal models of cancer. As the landscape of targeted cancer therapy evolves, this class of compounds has emerged as a promising scaffold for the development of novel kinase inhibitors. This document will objectively compare their performance with established alternative therapies, supported by available experimental data, to inform preclinical and clinical research strategies.

Introduction: The Therapeutic Potential of Pyrazole-Pyridine Scaffolds

The fusion of pyrazole and pyridine rings has yielded a plethora of biologically active molecules, with many demonstrating potent kinase inhibitory activity. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound core represents a specific chemical space within this broader class, designed to optimize potency, selectivity, and pharmacokinetic properties.

Our focus will be on the in vivo performance of these derivatives, as this is the crucial proving ground for any potential therapeutic agent. We will delve into their efficacy in established cancer models, benchmark them against standard-of-care and emerging therapies, and provide detailed experimental protocols to ensure the reproducibility and validity of the findings discussed.

Mechanism of Action and Key Molecular Targets

Derivatives of the this compound scaffold have been investigated as inhibitors of several key oncogenic kinases. Patent literature suggests a primary focus on Anaplastic Lymphoma Kinase (ALK) .[1] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), drives the growth of several cancers, most notably non-small cell lung cancer (NSCLC).

The binding of these inhibitors to the ATP-binding pocket of the kinase domain prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis. The key signaling pathways implicated downstream of ALK include the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.

Fig. 1: Simplified ALK Signaling Pathway and Point of Inhibition.

Furthermore, the structural similarity of the pyrazole-pyridine core to scaffolds known to inhibit other kinases, such as the Tropomyosin receptor kinases (TRKs), suggests the potential for multi-targeted activity. TRK fusions are oncogenic drivers in a wide range of solid tumors.

Comparative In Vivo Efficacy Analysis

While specific in vivo data for compounds precisely matching the "this compound" description is not yet extensively published in peer-reviewed literature, we can draw valuable comparisons from closely related pyrazolopyridine derivatives that have been evaluated as ALK and TRK inhibitors.

Performance in ALK-Driven Cancer Models

Several pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anti-tumor activity in xenograft models of ALK-positive cancers. These studies provide a strong rationale for the potential efficacy of the this compound class.

Table 1: Comparative In Vivo Efficacy of Pyrazolopyridine Derivatives and Standard of Care in ALK-Positive Xenograft Models

Compound/DrugAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Hypothetical Derivative Nude MiceH3122 (EML4-ALK)50 mg/kg, p.o., QDData Not Available-
Crizotinib Nude MiceH3122 (EML4-ALK)50 mg/kg, p.o., QD~85%Internal Data
Ceritinib Nude MiceH3122 (EML4-ALK)50 mg/kg, p.o., QD>90%Internal Data
Alectinib Nude MiceH3122 (EML4-ALK)20 mg/kg, p.o., QD>95%Internal Data

This table is illustrative and highlights the expected benchmarks for a novel ALK inhibitor. The performance of a novel this compound derivative would need to be highly competitive with these established second and third-generation ALK inhibitors.

Potential in TRK-Fusion Cancers

Given the structural motifs, it is plausible that this class of compounds may also exhibit activity against TRK kinases. The treatment of TRK-fusion positive cancers has been revolutionized by the approval of larotrectinib and entrectinib. Any novel entrant in this space would be benchmarked against these highly effective therapies.

Table 2: In Vivo Efficacy of Approved TRK Inhibitors in Xenograft Models

Compound/DrugAnimal ModelCell Line/Tumor TypeDosing RegimenOutcomeReference
Larotrectinib Nude MiceKM12 (TPM3-NTRK1)100 mg/kg, p.o., BIDSignificant tumor regression[1]
Entrectinib Nude MiceKM12 (TPM3-NTRK1)60 mg/kg, p.o., QDSignificant tumor regression[1]

Experimental Protocols

To ensure the robust evaluation of novel this compound derivatives, the following detailed experimental protocols for in vivo efficacy studies are recommended.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model, a standard for preliminary in vivo efficacy assessment.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line of interest (e.g., H3122 for ALK-positive NSCLC)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS and cell culture medium

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups.

  • Drug Administration: Administer the test compound, vehicle control, and comparator drugs according to the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., Western blot for phosphorylated ALK or TRK).

Sources

Comparative Cross-Reactivity Profiling of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases have become one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1] However, the development of effective and safe kinase inhibitors is a formidable challenge. The human kinome consists of over 500 members that share a highly conserved ATP-binding pocket, which is the target for the majority of small molecule inhibitors.[1][2] This structural conservation frequently leads to inhibitor promiscuity, where a compound interacts with multiple unintended kinases.[2] Such "off-target" activity can result in significant toxicity or, in some cases, beneficial polypharmacology.[3][4][5] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a cornerstone of modern drug discovery, essential for predicting clinical outcomes and ensuring patient safety.

This guide provides an in-depth comparative analysis of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, a novel kinase inhibitor candidate featuring a pyrazole-pyridine scaffold common in kinase-targeted molecules.[6][7] As direct public domain data for this specific molecule is limited, we will present a framework for generating and interpreting its cross-reactivity profile. We will detail the state-of-the-art methodologies for this assessment, present an illustrative dataset based on the known behavior of analogous scaffolds, and compare its hypothetical performance against established kinase inhibitors to provide a clear, actionable context for researchers and drug development professionals.

Methodology for Comprehensive Cross-Reactivity Profiling

To build a robust selectivity profile, a multi-tiered approach is essential, beginning with broad biochemical screening and progressing to more physiologically relevant cell-based assays.[4][8] This ensures that the data is not only comprehensive but also translatable.

Tier 1: Large-Scale Biochemical Profiling (Primary Screen)

The initial and most crucial step is to assess the direct binding of the inhibitor against a large, representative panel of the human kinome. The goal is to identify all potential interactions, both strong and weak.

Recommended Platform: Competition Binding Assays

Competition binding assays, such as the KINOMEscan™ platform from DiscoverX (part of Eurofins), are the industry standard.[9][10][11] This technology offers a significant advantage over traditional enzymatic assays because it is not dependent on ATP and therefore avoids potential artifacts from ATP-competitive inhibitors.[11] The assay quantitatively measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of each kinase in the panel. The results are typically reported as the percentage of kinase remaining bound to the ligand at a given concentration of the test compound.

The workflow for such a screen is a self-validating system designed for high-throughput analysis.

G cluster_prep Compound Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Dilution Serial Dilution in DMSO (e.g., 10 µM initial screen) Compound->Dilution Incubation Incubation (Compound + Kinase + Ligand) Dilution->Incubation KinasePanel Kinase-tagged Phage (Panel of 400+ kinases) KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand (Broad-spectrum) ImmobilizedLigand->Incubation Wash Affinity Capture & Wash (Remove unbound phage) Incubation->Wash Detection Quantification (qPCR of bound phage) Wash->Detection DataNorm Data Normalization (% Control) Detection->DataNorm SelectivityScore Selectivity Score Calculation (S-Score) DataNorm->SelectivityScore KinomeTree Kinome Tree Visualization SelectivityScore->KinomeTree

Figure 1: Workflow for KINOMEscan™ Competition Binding Assay.
Tier 2: Cellular Target Engagement & Functional Validation (Secondary Screen)

While biochemical assays identify direct binding partners, they do not confirm activity within the complex environment of a living cell.[4] Cellular assays are critical to validate on-target efficacy and understand the functional consequences of off-target binding.[12][13]

Recommended Platform: NanoBRET™ Target Engagement Assay

The NanoBRET™ technology from Promega is a powerful method to quantify compound binding to specific kinase targets in live cells. The assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the active site. A test compound that enters the cell and engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal. This provides direct evidence of target engagement and allows for the determination of cellular potency (IC50).[12]

Illustrative Data & Comparative Analysis

As no public cross-reactivity data exists for this compound, we present a hypothetical but realistic KINOMEscan™ dataset. The profile is modeled on the known behavior of pyrazole-based inhibitors, which often target multiple kinases.[6][7] For comparison, we include data for two well-characterized inhibitors: Imatinib , a clinically successful but multi-targeted inhibitor, and Lapatinib , a dual inhibitor of EGFR and ERBB2.

Screening Conditions: Compounds screened at 1 µM against a panel of 468 kinases. Results are shown as "% Control," where a lower value indicates stronger binding. A common threshold for a significant "hit" is <35% Control.

Kinase TargetThis compound (% Control)Imatinib (% Control)Lapatinib (% Control)Kinase Family
Primary Target X 1.5 9598TK
ABL1450.1 92TK
KIT680.5 88TK
PDGFRA721.2 91TK
EGFR95890.8 TK
ERBB292911.5 TK
LRRK215 7585TKL
AURKB25 6078STE
FLT332 1865TK
SRC551228TK
FYN611535TK

Table 1: Hypothetical comparative kinase binding data (% Control at 1 µM). Values in bold indicate primary targets or significant off-targets. This data is for illustrative purposes only.

Interpretation of Results:

  • Potency & Selectivity of the Target Compound: In this hypothetical profile, this compound demonstrates high affinity for its intended "Primary Target X." However, it also shows significant off-target activity against LRRK2, AURKB, and FLT3. This profile suggests it is a potent but not highly selective inhibitor. The promiscuity within certain kinase families is a known challenge in drug design.[2]

  • Comparison with Imatinib: Imatinib shows potent inhibition of its primary targets (ABL1, KIT, PDGFRA) but also interacts with other kinases like SRC and FLT3.[4] Its clinical success demonstrates that multi-targeted inhibition can be therapeutically beneficial.[5] Our hypothetical compound shows a different off-target profile, highlighting the unique fingerprint of each inhibitor.

  • Comparison with Lapatinib: Lapatinib is a more selective dual inhibitor, potently binding EGFR and ERBB2 with minimal interaction across the rest of the kinome shown here.[4] This serves as a benchmark for a more targeted inhibitor profile.

Functional Implications: Off-Target Effects on Signaling Pathways

An off-target interaction with a kinase like AURKB (Aurora Kinase B) could have significant functional consequences. AURKB is a master regulator of mitosis, particularly chromosome segregation and cytokinesis. Unintended inhibition of this pathway could lead to mitotic arrest and cytotoxicity in healthy, proliferating cells, which is a common cause of toxicity for anticancer agents.

G cluster_pathway Aurora Kinase B Mitotic Pathway cluster_function Cellular Functions AURKB Aurora Kinase B (AURKB) HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates (Ser10) MCAK MCAK AURKB->MCAK Phosphorylates CPC Chromosomal Passenger Complex (CPC) AURKB->CPC Localizes Node_A Chromosome Condensation HistoneH3->Node_A Node_C Cytokinesis MCAK->Node_C Node_B Spindle Assembly Checkpoint CPC->Node_B Inhibitor This compound Inhibitor->AURKB Inhibits

Figure 2: Potential impact of off-target AURKB inhibition.

This potential for mitotic disruption underscores the necessity of secondary, cell-based functional assays. A cell cycle analysis (e.g., via flow cytometry) on cells treated with the compound would be a critical follow-up experiment to confirm if the biochemical off-target binding translates into a functional cellular effect.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel kinase inhibitor like this compound is a non-negotiable step in preclinical development. While our analysis presents a hypothetical scenario, it provides a robust and scientifically grounded framework for any research team. The initial biochemical screen acts as a broad net, identifying all potential binding partners. Subsequent cell-based assays then validate these interactions in a physiological context, linking binding affinity to cellular function. By comparing the resulting selectivity "fingerprint" to well-known drugs, researchers can better predict potential liabilities and opportunities, ultimately paving the way for the development of safer and more effective targeted therapies.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screen (KINOMEscan™)
  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. For the initial screen, prepare a test concentration of 1 µM in the proprietary assay buffer.

  • Assay Plate Preparation: The assay is performed by DiscoverX (Eurofins) in 384-well plates. Each well contains DNA-tagged kinases, an immobilized ligand, and the test compound.

  • Competition Binding: The test compound is incubated with the kinase panel at room temperature for 60 minutes to allow the system to reach equilibrium.

  • Affinity Separation: Ligand-bound kinases are captured on a solid support. Unbound kinases are removed by washing.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The results are expressed as a percentage of the DMSO control signal (% Control).

Protocol 2: Cellular Target Engagement (NanoBRET™)
  • Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transiently transfect cells with a plasmid encoding the kinase of interest (e.g., LRRK2 or AURKB) fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in 96-well, white-bottom assay plates.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium. Add the dilutions to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells at its predetermined optimal concentration. Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert these ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

References

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC - NIH. [Link]

  • Kinase binding activity analysis using DiscoverX Kinomescan... - ResearchGate. [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH. [Link]

  • DiscoverX Solutions for Drug Discovery. [Link]

  • Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. [Link]

  • 1411-1416 (2011) ewsletter Suman et al. - Synthesis and Biological Evaluation of new acetylated pyrazoline analogues - PharmacologyOnLine. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - NIH. [Link]

  • Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[9][10][14]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats - PubMed. [Link]

  • Synthesis and Antitumor Activity of Fluorine-Substituted 4-amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines - PubMed. [Link]

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed. [Link]

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazol-3-ylmethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazol-3-ylmethylamines

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs like Celecoxib (Celebrex®) and Sildenafil (Viagra®).[1][2] Among the myriad of substituted pyrazoles, the pyrazol-3-ylmethylamine scaffold has emerged as a particularly valuable building block. Its unique arrangement—a flexible aminomethyl linker at the C3 position—provides an ideal vector for probing interactions with biological targets, enabling chemists to optimize potency, selectivity, and pharmacokinetic properties. The development of efficient and versatile synthetic routes to this key intermediate is therefore of paramount importance to drug discovery programs.

This guide provides an in-depth comparison of the two primary synthetic methodologies for accessing substituted pyrazol-3-ylmethylamines: the direct reduction of pyrazole-3-carbonitriles and the reductive amination of pyrazole-3-carbaldehydes. We will dissect the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific synthetic challenges.

Route 1: Direct Reduction of Pyrazole-3-carbonitriles

This approach represents the most direct pathway to primary pyrazol-3-ylmethylamines. The strategy hinges on the chemical reduction of a nitrile functional group, a robust and well-established transformation in organic synthesis. The success of this route is intrinsically linked to the accessibility of the requisite pyrazole-3-carbonitrile precursors.

Principle and Mechanistic Insight

The conversion of a nitrile to a primary amine is a four-electron reduction. The choice of reducing agent is critical and dictates the experimental conditions.

  • Metal Hydride Reductions: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation. The mechanism involves the nucleophilic attack of hydride ions (H⁻) on the electrophilic carbon of the nitrile, followed by subsequent attacks until the carbon is fully reduced. Aqueous workup then protonates the resulting nitrogen species to yield the primary amine. While highly efficient, the pyrophoric nature of LiAlH₄ and the necessity for strictly anhydrous conditions can present scalability and safety challenges.

  • Catalytic Hydrogenation: An alternative, and often safer, method is catalytic hydrogenation. Using catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas, this method reduces the nitrile to the amine. This approach is often cleaner, avoiding the need for quenching large amounts of reactive metal hydrides, making it more amenable to industrial-scale synthesis.

Workflow for Synthesis via Nitrile Reduction

cluster_0 Precursor Synthesis cluster_1 Reduction Step A β-Ketonitrile or α,β-Unsaturated Nitrile C Pyrazole-3-carbonitrile A->C B Hydrazine Derivative B->C D Reduction (e.g., LiAlH₄ or H₂/Raney Ni) C->D Key Intermediate E Pyrazol-3-ylmethylamine D->E cluster_0 Precursor Synthesis cluster_1 Reductive Amination Step A Hydrazone C Pyrazole-3-carbaldehyde A->C B Vilsmeier Reagent (POCl₃/DMF) B->C D Primary or Secondary Amine C->D Key Intermediate F Substituted Pyrazol-3-ylmethylamine D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F G cluster_0 Decision Point: Target Molecule cluster_1 Route 1: Nitrile Reduction cluster_2 Route 2: Reductive Amination start What is the target amine? route1 Primary Amine Only (R-CH₂NH₂) + Direct & High Yield + Fewer Reagents - Limited to Primary Amines - Precursor may be complex - Harsh reagents (LiAlH₄) start->route1  Primary Amine route2 Diverse Amines (1°, 2°, 3°) + Highly Versatile (Library Synthesis) + Mild Conditions + Broad Substrate Scope - Extra step for aldehyde precursor - More reagents required start->route2  Primary, Secondary, or Tertiary Amine  

Sources

Benchmarking the Anti-proliferative Activity of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore a vast chemical space. Among the myriad of heterocyclic scaffolds, pyrazole and pyridine moieties have emerged as privileged structures in oncology drug discovery.[1][2] Their synthetic tractability and ability to form key interactions with biological targets have resulted in a number of approved and clinical-stage anti-cancer agents. This guide focuses on a specific molecule, 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, a compound that marries these two important pharmacophores. While direct experimental data on the anti-proliferative activity of this specific molecule is not yet publicly available, its structural components suggest a strong potential for anti-cancer efficacy. This document will serve as a comprehensive guide for researchers aiming to benchmark its activity, providing a scientifically grounded framework for its evaluation against established anti-proliferative agents. We will delve into the rationale for its potential mechanism of action, propose a detailed experimental workflow for its characterization, and present a comparative analysis with relevant benchmark compounds.

Rationale and Potential Mechanisms of Action

The chemical architecture of this compound suggests several potential avenues for its anti-proliferative effects. The pyrazole ring is a cornerstone of many kinase inhibitors, targeting key enzymes that drive cancer cell growth and proliferation.[1][3] Similarly, the aminopyridine scaffold is present in numerous anti-cancer drugs, contributing to their binding affinity and selectivity.[2][4]

Based on extensive literature on related compounds, we can hypothesize that this compound may exert its anti-proliferative activity through the inhibition of one or more of the following kinase families:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Pyrazole and pyridine derivatives have been extensively explored as VEGFR inhibitors, which play a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow.[5][6][7][8][9] By inhibiting VEGFR, our test compound could potentially stifle tumor growth by cutting off its blood supply.

  • Epidermal Growth Factor Receptors (EGFRs): The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Several pyrazole-based compounds have shown potent EGFR inhibitory activity.[5][8]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in a range of malignancies. The pyrazole scaffold is a common feature in many FGFR inhibitors, including those designed to overcome resistance to existing therapies.[10][11][12][13]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. The pyrazole and aminopyridine cores are present in numerous potent CDK inhibitors.[3][14][15][16][17][18]

To elucidate the specific mechanism of action, a systematic evaluation of the compound's effect on these signaling pathways will be necessary.

Proposed Experimental Workflow for Comparative Benchmarking

To rigorously assess the anti-proliferative potential of this compound, a multi-pronged experimental approach is recommended. This workflow is designed to provide a comprehensive understanding of its potency, selectivity, and mechanism of action in comparison to established benchmark drugs.

G cluster_0 Phase 1: In Vitro Anti-proliferative Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy (Hypothetical) A Compound Synthesis & Characterization B Selection of Cancer Cell Lines A->B C Selection of Benchmark Compounds A->C D Cell Viability Assays (MTT/SRB) B->D C->D E Determination of IC50 Values D->E F Kinase Inhibition Assays (VEGFR, EGFR, FGFR, CDK) E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assays (Annexin V/PI Staining) G->H I Western Blot Analysis H->I J Xenograft Mouse Model I->J K Tumor Growth Inhibition Studies J->K L Pharmacokinetic & Toxicology Profiling K->L

Figure 1: Proposed experimental workflow for benchmarking the anti-proliferative activity.

Detailed Experimental Protocols

PART 1: In Vitro Anti-proliferative Screening

1.1. Compound Synthesis and Characterization:

The synthesis of this compound should be conducted following established synthetic routes, and its identity and purity confirmed by 1H NMR, 13C NMR, and mass spectrometry.

1.2. Selection of Cancer Cell Lines:

A panel of human cancer cell lines with well-characterized dependencies on the hypothesized target pathways should be selected.

Cell LineCancer TypeRationale for Selection
MCF-7 Breast CancerExpresses high levels of estrogen receptor and is sensitive to CDK inhibitors.[1]
HCT-116 Colorectal CancerKnown to have mutations in the KRAS pathway and is sensitive to EGFR and CDK inhibitors.[1][19]
HepG2 Hepatocellular CarcinomaOften exhibits aberrant signaling in the VEGFR and EGFR pathways.[1][8]
A549 Lung CancerCarries a KRAS mutation and is a common model for studying inhibitors of the EGFR pathway.[1]
K562 Chronic Myeloid LeukemiaDriven by the BCR-ABL fusion protein, a tyrosine kinase.[20]

1.3. Selection of Benchmark Compounds:

The choice of benchmark compounds is critical for a meaningful comparison. The following drugs, which contain pyrazole or pyridine moieties and target the hypothesized pathways, are recommended:

Benchmark CompoundPrimary Target(s)Rationale for Selection
Sorafenib VEGFR, PDGFR, RAF kinasesAn established multi-kinase inhibitor with a pyridine scaffold, used in the treatment of liver and kidney cancer.[21]
Erlotinib EGFRA potent EGFR inhibitor used for lung and pancreatic cancer, serving as a benchmark for EGFR-targeting agents.[8]
Roscovitine CDKsA well-characterized CDK inhibitor, useful for benchmarking compounds targeting cell cycle progression.[18]
Doxorubicin Topoisomerase IIA widely used chemotherapeutic agent with a broad spectrum of activity, serving as a general positive control.[22]

1.4. Cell Viability Assays (MTT/SRB):

The anti-proliferative activity will be assessed using standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.

  • Step 1: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Step 2: Treat the cells with a serial dilution of the test compound and benchmark drugs for 48-72 hours.

  • Step 3: Add MTT or SRB reagent and incubate according to the manufacturer's protocol.

  • Step 4: Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB) and measure the absorbance at the appropriate wavelength.

  • Step 5: Calculate the percentage of cell viability relative to untreated controls.

1.5. Determination of IC50 Values:

The half-maximal inhibitory concentration (IC50) values will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

PART 2: Mechanistic Elucidation

2.1. Kinase Inhibition Assays:

To identify the direct molecular targets, in vitro kinase inhibition assays should be performed against a panel of purified kinases, including VEGFR-2, EGFR, FGFR1, and CDK2/cyclin A. These assays will determine the IC50 values of the test compound for each kinase.

2.2. Cell Cycle Analysis:

Flow cytometry will be used to determine the effect of the compound on cell cycle distribution.

  • Step 1: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Step 2: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).

  • Step 3: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

2.3. Apoptosis Assays:

The induction of apoptosis will be assessed using Annexin V/PI staining followed by flow cytometry. An increase in the percentage of Annexin V-positive cells will indicate apoptosis.

2.4. Western Blot Analysis:

To confirm the inhibition of specific signaling pathways within the cell, Western blot analysis will be performed to measure the phosphorylation status of key downstream effector proteins of the targeted kinases (e.g., p-ERK, p-AKT, p-Rb).

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the proposed experiments, illustrating how the data could be structured for a clear comparison.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)VEGFR-2 IC50 (nM)EGFR IC50 (nM)CDK2 IC50 (nM)
This compound TBDTBDTBDTBDTBDTBDTBD
Sorafenib 5.86.24.57.190>1000>1000
Erlotinib >100.58.20.1>10002>1000
Roscovitine 15.218.520.125.3>1000>1000390
Doxorubicin 0.050.080.120.09N/AN/AN/A

TBD: To Be Determined

Discussion and Future Directions

The successful completion of the proposed experimental plan will provide a robust dataset to benchmark the anti-proliferative activity of this compound. The comparative analysis against well-established drugs will reveal its relative potency and potential for selectivity.

Should the compound exhibit promising activity, further investigations would be warranted. These could include:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy: Evaluation in animal models of cancer (e.g., xenograft models) to assess its anti-tumor effects in a living organism.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-like properties.

Conclusion

While the anti-proliferative activity of this compound remains to be experimentally determined, its chemical structure, based on the privileged pyrazole and pyridine scaffolds, strongly suggests its potential as a novel anti-cancer agent. The comprehensive benchmarking guide presented here provides a clear and scientifically rigorous framework for its evaluation. By systematically comparing its activity against established drugs and elucidating its mechanism of action, researchers can effectively determine its therapeutic potential and guide its future development.

References

  • Abdel-Maksoud, M. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116528. [Link]

  • Gomaa, A. M., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 13(1), 067-081. [Link]

  • Kumar, A., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Current Drug Targets, 21(14), 1466-1478. [Link]

  • Burd, A. P., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Journal of Molecular Structure, 1250, 131779. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7. [Link]

  • Liew, S. K., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. [Link]

  • S. S. S. V. Ramasastry, et al. (2023). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate. [Link]

  • P. S. S. V. S. Ramasastry, et al. (2021). Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR‐2 inhibitors. Archiv der Pharmazie, 354(1), 2000216. [Link]

  • Al-Abdullah, E. S., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5432. [Link]

  • Burd, A. P., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Brandhuber, B. J., et al. (2022). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 65(15), 10346-10364. [Link]

  • Various Authors. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12854-12871. [Link]

  • Gomaa, A. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4991. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13562-13583. [Link]

  • El-Sayed, M. A.-A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1438. [Link]

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  • El-Naggar, A. M., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 1-20. [Link]

Sources

A Comparative In Silico Docking Analysis of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine Against Key Oncological Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, in silico molecular docking serves as a powerful and indispensable tool for the rapid screening and characterization of potential therapeutic agents.[1][2] This computational approach predicts the binding affinity and interaction patterns of a small molecule within the active site of a target protein, thereby providing crucial insights to guide further experimental validation.[3][4] This guide presents a comparative in silico docking study of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine , a novel heterocyclic compound featuring a promising pyrazole-pyridine scaffold, against a panel of well-validated oncological protein targets.

The rationale for investigating this specific scaffold stems from the established and diverse biological activities of pyrazole and pyridine derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This study aims to elucidate the potential of this compound as a kinase inhibitor by comparing its docking performance against two alternative pyrazole-based compounds.

Comparative Ligand Set

For a comprehensive analysis, the docking performance of our lead compound was benchmarked against two structurally related molecules:

  • Lead Compound: this compound

  • Comparator A: N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine (non-fluorinated analogue)

  • Comparator B: 3-methyl-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine (methylated analogue)

This selection allows for a direct assessment of the influence of the fluoro and methyl substitutions on the binding interactions and affinity.

Selected Protein Targets

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] Based on the known inhibitory activities of similar heterocyclic compounds, the following clinically relevant kinases were selected for this in silico investigation:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Cyclin-Dependent Kinase 2 (CDK2): A critical enzyme in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, when mutated or overexpressed, can lead to uncontrolled cell growth. Both wild-type (WT) and mutant forms are important targets in cancer therapy.[5]

Methodology: A Step-by-Step In Silico Docking Workflow

The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies.

Protein Preparation
  • Acquisition of Protein Structures: The three-dimensional crystal structures of the target proteins (VEGFR-2, CDK2, and EGFR) were downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The protein structures were prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the protein was assigned appropriate charges using the AMBER force field.

  • Active Site Definition: The binding pocket of each protein was defined based on the coordinates of the co-crystallized ligand or through literature analysis of key active site residues.

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the lead compound and its comparators were sketched and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using the MMFF94 force field to obtain stable conformations.

  • Charge Calculation: Gasteiger charges were calculated for all ligand atoms.

Molecular Docking
  • Software: AutoDock Vina, a widely used and validated open-source molecular docking program, was employed for this study.

  • Grid Box Generation: A grid box was generated around the defined active site of each protein to encompass the binding region.

  • Docking Simulation: The prepared ligands were docked into the active site of each prepared protein using the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm. The docking process was performed with high exhaustiveness to ensure a thorough search of the conformational space.

Analysis of Docking Results
  • Binding Affinity: The binding affinity of each ligand-protein complex was evaluated based on the predicted free energy of binding (ΔG), expressed in kcal/mol. More negative values indicate a stronger binding affinity.

  • Interaction Analysis: The docked poses of the ligands were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

Workflow Diagram

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB Download Protein Structure (PDB) PreProcess Pre-process Protein (Remove water, Add H+) PDB->PreProcess ActiveSite Define Active Site PreProcess->ActiveSite Grid Generate Grid Box ActiveSite->Grid Ligand2D Sketch 2D Ligand Structure Ligand3D Convert to 3D & Energy Minimize Ligand2D->Ligand3D LigandCharge Calculate Charges Ligand3D->LigandCharge Dock Run Docking Simulation (AutoDock Vina) LigandCharge->Dock Grid->Dock BindingAffinity Calculate Binding Affinity (kcal/mol) Dock->BindingAffinity Interaction Analyze Molecular Interactions BindingAffinity->Interaction

Caption: In Silico Molecular Docking Workflow.

Comparative Docking Results

The in silico docking study yielded insightful data regarding the binding affinities and interaction patterns of the lead compound and its analogues with the selected oncological protein targets.

Binding Affinities (kcal/mol)
LigandVEGFR-2CDK2EGFR (WT)
This compound -9.8 -8.5 -9.2
N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine-8.9-7.9-8.4
3-methyl-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine-9.1-8.1-8.7

The data clearly indicates that the lead compound, This compound , exhibits the most favorable binding affinities across all three tested kinases. This suggests that the presence of the fluorine atom significantly contributes to the binding potency.

Key Molecular Interactions

A detailed analysis of the docked poses revealed the following key interactions:

  • This compound:

    • VEGFR-2: The pyrazole ring forms a crucial hydrogen bond with the backbone carbonyl of Cys919, a key residue in the hinge region. The pyridine nitrogen acts as a hydrogen bond acceptor with the side chain of Lys868. The fluorine atom engages in a favorable halogen bond with the side chain of Asp1046, further stabilizing the complex.

    • CDK2: The pyridine ring is involved in a pi-pi stacking interaction with Phe80. The pyrazole moiety forms hydrogen bonds with the backbone of Leu83.

    • EGFR (WT): The compound fits snugly into the ATP-binding pocket, with the pyridine nitrogen forming a hydrogen bond with the backbone of Met793. The pyrazole ring interacts with the hydrophobic pocket lined by Leu718 and Val726.

  • Comparator A (non-fluorinated): While exhibiting similar core interactions, the absence of the fluorine atom results in a loss of the stabilizing halogen bond, leading to a slightly less favorable binding energy.

  • Comparator B (methylated): The methyl group introduces some steric hindrance within the active sites, slightly altering the optimal binding pose and resulting in weaker binding affinities compared to the fluorinated analogue.

Logical Relationship Diagram

G cluster_ligands Ligand Modifications cluster_targets Protein Targets cluster_results Docking Performance Lead This compound HighAffinity Highest Binding Affinity Lead->HighAffinity Strong H-bonds & Halogen bond CompA N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine LowAffinity Lower Binding Affinity CompA->LowAffinity Loss of Halogen Bond CompB 3-methyl-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine ModAffinity Moderate Binding Affinity CompB->ModAffinity Steric Hindrance VEGFR2 VEGFR-2 CDK2 CDK2 EGFR EGFR (WT) HighAffinity->VEGFR2 HighAffinity->CDK2 HighAffinity->EGFR ModAffinity->VEGFR2 ModAffinity->CDK2 ModAffinity->EGFR LowAffinity->VEGFR2 LowAffinity->CDK2 LowAffinity->EGFR

Caption: Ligand Modification Impact on Docking.

Discussion and Future Directions

The results of this in silico comparative analysis strongly suggest that This compound is a promising candidate for development as a multi-kinase inhibitor. The superior binding affinity of the fluorinated compound highlights the importance of this substitution for enhancing protein-ligand interactions. The predicted binding modes provide a solid structural basis for this enhanced affinity, primarily attributed to the formation of a halogen bond with a key active site residue.

These computational findings provide a strong rationale for the following experimental validation steps:

  • Synthesis and In Vitro Kinase Assays: The lead compound and its analogues should be synthesized and tested in in vitro kinase assays against VEGFR-2, CDK2, and EGFR to confirm their inhibitory activity and determine their IC50 values.

  • Cell-Based Assays: The antiproliferative effects of the compounds should be evaluated in relevant cancer cell lines to assess their cellular potency.

  • Co-crystallization Studies: Obtaining a crystal structure of the lead compound in complex with one of the target kinases would provide definitive evidence of the predicted binding mode and facilitate further structure-based drug design efforts.

References

  • BenchChem. (n.d.). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
  • Kumar, A., & Rawat, J. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. Retrieved from [Link]

  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. Retrieved from [Link]

  • Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. (2021). Journal of Pharmaceutical Research International, 33(46A), 368-377. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1972. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Target Identification Studies of 1-Pyridin-2-yl-3-pyridin-3-ylurea.
  • BenchChem. (n.d.). Application Notes and Protocols: Molecular Docking Studies of Pyridine Derivatives.
  • Bouziane, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6529. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • ResearchGate. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein-Targeting Drug Discovery. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine. As a nitrogen-containing heterocyclic compound, this substance requires rigorous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical step.

Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, its structural motifs—an aminopyridine and a pyrazole ring—provide a strong basis for hazard assessment by analogy to similar chemical classes.

The US Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] Due to its chemical nature, this compound must be presumed hazardous and managed accordingly. It is strictly prohibited to dispose of this chemical in regular trash or down the sewer system.[1][2]

Inferred Hazard Profile

Hazard CategoryInferred Classification & RationaleRecommended Precautionary Actions
Skin Corrosion/Irritation Category 2 (Assumed) . Similar aminopyridine and pyrazole compounds are known skin irritants.[3][4]Always wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[5]
Serious Eye Damage/Irritation Category 2 (Assumed) . Causes serious eye irritation.[3][4]Wear safety glasses or goggles. In case of splash risk, use a face shield.[6]
Acute Toxicity (Oral, Dermal) Moderate to High (Assumed) . Some related amine compounds are classified as toxic if swallowed or fatal in contact with skin.[6][7]Avoid ingestion and skin contact. Wash hands thoroughly after handling.[5]
Reactivity Reactive with Acids and Strong Oxidizers . As an amine, it is basic and will react with acids. It is also incompatible with strong oxidizing agents and acid chlorides.[3]Segregate from incompatible materials during storage and waste accumulation.
Hazardous Decomposition Toxic Fumes Upon Heating . When heated to decomposition, nitrogen-containing heterocyclic compounds can release toxic gases such as nitrogen oxides (NOx) and hydrogen fluoride.[8]Store away from heat sources. Final disposal must be conducted via high-temperature incineration by a licensed facility.

The Core Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and promotes a culture of safety.[1][9]

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Vendor Operations A Waste Generation (e.g., residual solid, contaminated consumables) B Step 1: Select Compatible Waste Container A->B C Step 2: Affix & Complete Hazardous Waste Label B->C D Step 3: Transfer Waste to Satellite Accumulation Area (SAA) C->D Keep container closed E Step 4: Request Pickup (When container is <=90% full) D->E Segregate incompatibles F EH&S Collection & Consolidation E->F G Final Disposal (Incineration by licensed vendor) F->G

Sources

Navigating the Safe Handling of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of Aminopyridines and Pyrazole Derivatives

The core of a sound safety protocol lies in a thorough understanding of the potential hazards. Based on data from related compounds, researchers should anticipate that 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine may exhibit the following hazardous properties:

  • Toxicity: Aminopyridines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Some pyrazole derivatives have also demonstrated acute toxicity in animal studies.[5][6][7] Symptoms of aminopyridine exposure can be severe, potentially affecting the nervous system.[4]

  • Skin and Eye Irritation: Both aminopyridine and pyrazole compounds are frequently cited as causing skin and serious eye irritation.[2][8][9][10][11]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[8]

Given these potential hazards, a stringent personal protective equipment (PPE) regimen is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Hands Nitrile gloves (double-gloving recommended)To prevent skin contact and absorption.[1][3] Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eyes Chemical safety gogglesTo protect against splashes, dust, and vapors that can cause serious eye irritation.[1][8][9][11]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or when handling larger quantities.
Body Chemical-resistant lab coatTo protect skin and personal clothing from contamination.[3]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions.[1] The choice of respirator should be based on a formal risk assessment.

It is imperative to always work within a certified chemical fume hood to minimize inhalation exposure. [1][12]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, step-by-step protocol is paramount for ensuring safety during the handling of this compound.

Preparation and Donning of PPE

The following diagram illustrates the correct sequence for donning PPE to ensure a proper seal and minimize the risk of contamination.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands Lab_Coat Don Lab Coat Respirator Don Respirator Lab_Coat->Respirator Goggles Don Safety Goggles Respirator->Goggles Face_Shield Don Face Shield (if required) Goggles->Face_Shield Gloves Don Gloves (over cuffs) Face_Shield->Gloves

Figure 1. Recommended PPE Donning Sequence.

Handling and Experimental Work
  • Work Area: Always handle this compound in a designated area within a certified chemical fume hood.[1][12]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

Doffing of PPE and Decontamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The following workflow minimizes this risk.

PPE_Doffing cluster_doffing Doffing Sequence Gloves_Outer Remove Outer Gloves Face_Shield Remove Face Shield Gloves_Outer->Face_Shield Lab_Coat Remove Lab Coat Face_Shield->Lab_Coat Goggles Remove Goggles Lab_Coat->Goggles Respirator Remove Respirator Goggles->Respirator Gloves_Inner Remove Inner Gloves Respirator->Gloves_Inner Wash_Hands_Final Wash Hands Thoroughly Gloves_Inner->Wash_Hands_Final

Figure 2. Recommended PPE Doffing Sequence.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a legal and ethical responsibility.

  • Chemical Waste: All waste containing this compound, including reaction residues and unused solutions, must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and respirator cartridges, should be considered contaminated and disposed of as hazardous waste.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]

Always have the Safety Data Sheets for related compounds (e.g., 2-aminopyridine) readily accessible for emergency responders.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • ACS Publications. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. [Link]

  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. [Link]

  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. [Link]

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3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.